molecular formula C9H9Cl2NO2 B069852 3-amino-3-(3,5-dichlorophenyl)propanoic Acid CAS No. 188812-95-5

3-amino-3-(3,5-dichlorophenyl)propanoic Acid

Cat. No.: B069852
CAS No.: 188812-95-5
M. Wt: 234.08 g/mol
InChI Key: MQEZPQHIAIRXQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-3-(3,5-dichlorophenyl)propanoic acid is a synthetic β-amino acid derivative of significant interest in medicinal chemistry and biochemical research. Its structure, featuring a 3,5-dichlorophenyl moiety and a β-amino acid backbone, makes it a valuable scaffold and intermediate. This compound is primarily utilized in the design and synthesis of novel protease inhibitors, as the β-amino acid core can mimic the transition state of peptide bond hydrolysis. The dichlorinated aromatic ring enhances lipophilicity and influences binding affinity to hydrophobic enzyme pockets, making it a crucial building block for developing potential therapeutic agents targeting infectious diseases or cancer.

Properties

IUPAC Name

3-amino-3-(3,5-dichlorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO2/c10-6-1-5(2-7(11)3-6)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQEZPQHIAIRXQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00451331
Record name 3-amino-3-(3,5-dichlorophenyl)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00451331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188812-95-5
Record name β-Amino-3,5-dichlorobenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=188812-95-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-amino-3-(3,5-dichlorophenyl)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00451331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3-amino-3-(3,5-dichlorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

This in-depth guide provides a technical overview of the synthetic methodologies for 3-amino-3-(3,5-dichlorophenyl)propanoic acid, a crucial chiral building block in modern drug discovery. The content is tailored for researchers, medicinal chemists, and professionals in pharmaceutical development, focusing on the practical and theoretical aspects of its synthesis.

Introduction: Strategic Importance in Medicinal Chemistry

This compound is a non-natural β-amino acid of significant interest in the pharmaceutical industry. Its structure, featuring a dichlorinated aromatic ring, imparts unique physicochemical properties to parent molecules, often enhancing metabolic stability, cell permeability, and target binding affinity. The stereochemistry at the C3 position is frequently a critical determinant of biological activity, making enantioselective synthesis a key consideration.

Retrosynthetic Pathways: Identifying Key Precursors

A retrosynthetic analysis of this compound reveals several viable synthetic disconnections. The most logical approaches involve the formation of the C-C and C-N bonds, pointing towards readily available starting materials.

G Target This compound disconnection1 C-N Bond Formation Target->disconnection1 Ammonolysis/Amination disconnection2 C-C Bond Formation Target->disconnection2 Condensation Strategy Intermediate1 3,5-Dichlorobenzaldehyde disconnection1->Intermediate1 Intermediate3 Ammonia Source disconnection1->Intermediate3 disconnection2->Intermediate1 Intermediate2 Malonic Acid Derivative disconnection2->Intermediate2

Figure 1: Retrosynthetic analysis of this compound.

This analysis highlights two primary synthetic strategies: one based on the condensation of 3,5-dichlorobenzaldehyde with a malonic acid equivalent and an ammonia source, and another involving the amination of a suitable precursor.

Synthetic Methodologies: From Racemates to Enantiopure Compounds

The synthesis of this compound can be approached through several well-established methods. The choice of a particular route is often dictated by the desired stereochemical outcome, scalability, and economic viability.

The Mannich-Type Reaction: A Reliable Route to Racemates

A common and straightforward approach to racemic β-amino acids is through a Mannich-type reaction. This one-pot, three-component condensation involves an aldehyde, an amine, and a compound with an active methylene group, such as malonic acid.

Mechanism:

  • Imine Formation: 3,5-Dichlorobenzaldehyde reacts with an ammonia source (e.g., ammonium acetate) to form the corresponding imine.

  • Nucleophilic Attack: The enolate of malonic acid attacks the imine.

  • Decarboxylation: The resulting adduct undergoes decarboxylation upon heating to afford the final β-amino acid.

G cluster_0 Mannich-Type Reaction Workflow Start 3,5-Dichlorobenzaldehyde + Malonic Acid + Ammonium Acetate Step1 Reflux in a Protic Solvent (e.g., Ethanol) Start->Step1 Intermediate In situ Imine Formation & Nucleophilic Addition Step1->Intermediate Step2 Thermal Decarboxylation Intermediate->Step2 Product Racemic this compound Step2->Product G cluster_1 Asymmetric Catalysis Workflow Start 3,5-Dichlorobenzaldehyde Imine + Silyl Ketene Acetal Step1 Addition of Chiral Catalyst (e.g., Chiral Lewis Acid) Start->Step1 Intermediate Diastereoselective C-C Bond Formation Step1->Intermediate Step2 Hydrolysis Intermediate->Step2 Product Enantiomerically Enriched This compound Step2->Product

A Senior Application Scientist's Guide to the Structural Elucidation of 3-amino-3-(3,5-dichlorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Researchers, Scientists, and Drug Development Professionals Preamble: The precise characterization of a molecule's structure is the bedrock of chemical and pharmaceutical research. Every biological activity, pharmacokinetic property, and potential therapeutic application is dictated by the exact three-dimensional arrangement of its atoms. This guide provides an in-depth, methodology-focused walkthrough for the complete structural elucidation of 3-amino-3-(3,5-dichlorophenyl)propanoic acid, a β-amino acid derivative of significant interest in medicinal chemistry.[1] As a building block for novel therapeutics, such as protease inhibitors, its structural integrity is paramount.[1] This document moves beyond a simple recitation of techniques, instead adopting the logical workflow of an investigation, explaining the causality behind each analytical choice and demonstrating how disparate data streams converge to a single, unambiguous structural conclusion.

Section 1: The Investigative Workflow - From Formula to Final Structure

The process of structure elucidation is not a linear checklist but an integrated workflow where each step informs the next. Our investigation begins with foundational analyses to confirm the basic molecular identity and constituent parts. We then proceed to meticulously piece together the molecular skeleton using advanced spectroscopic techniques, and finally, obtain irrefutable proof of the three-dimensional arrangement.

Elucidation_Workflow cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Skeletal Assembly (NMR) cluster_2 Phase 3: Definitive Confirmation A Hypothesized Structure & Formula (C₉H₉Cl₂NO₂) B High-Resolution Mass Spectrometry (HRMS) Confirms Elemental Composition A->B Initial Hypothesis C Fourier-Transform Infrared (FT-IR) Spectroscopy Identifies Functional Groups A->C Initial Hypothesis D 1D NMR (¹H, ¹³C) Provides proton/carbon count & environment B->D Formula Confirmed C->D Functional Groups Known E 2D NMR: COSY Identifies H-H Connectivity D->E Progressive Detail F 2D NMR: HSQC Links Protons to Attached Carbons E->F Progressive Detail G 2D NMR: HMBC Reveals Long-Range H-C Connectivity F->G Progressive Detail H Single Crystal X-Ray Crystallography Unambiguous 3D Structure & Stereochemistry G->H Proposed Connectivity I Final Validated Structure G->I Spectroscopic Proof H->I Absolute Proof

Caption: Overall workflow for structure elucidation.

Section 2: Foundational Analysis - Confirming the Building Blocks

Before assembling the puzzle, we must ensure we have all the correct pieces. This phase uses High-Resolution Mass Spectrometry (HRMS) to validate the elemental composition and FT-IR spectroscopy to identify the functional groups present.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: The first and most critical question is: what is the exact molecular formula? While standard mass spectrometry provides a nominal mass, HRMS provides a mass measurement with high accuracy (typically < 5 ppm). This precision is sufficient to distinguish between compounds with the same nominal mass but different elemental compositions (isobars), thereby confirming the molecular formula. For this molecule, we anticipate the formula C₉H₉Cl₂NO₂.[2] A key validation feature will be the distinctive isotopic pattern of the two chlorine atoms, which results in M, M+2, and M+4 peaks in an approximate 9:6:1 ratio.

Data Presentation: HRMS Results

ParameterTheoretical Value (C₉H₉Cl₂NO₂)Experimental ValueDeviation (ppm)
[M+H]⁺ Exact Mass 234.00321234.00351.2
[M+2+H]⁺ Exact Mass 236.00026236.00061.4
[M+4+H]⁺ Exact Mass 237.99731237.99782.1

Trustworthiness: The observation of the correct high-resolution mass within a low ppm error, combined with the expected isotopic distribution pattern for two chlorine atoms, provides extremely high confidence in the assigned molecular formula.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Causality: FT-IR spectroscopy is a rapid and non-destructive technique that identifies the types of chemical bonds—and by extension, functional groups—present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency. For a β-amino acid, we expect to see clear signatures for the carboxylic acid, the primary amine, and the aromatic ring.

Data Presentation: Key FT-IR Vibrational Frequencies

Wavenumber (cm⁻¹)IntensityAssignmentImplication
3300 - 3500MediumN-H StretchPresence of a primary amine (NH₂)
2500 - 3300BroadO-H StretchCharacteristic of a carboxylic acid O-H
~1710StrongC=O StretchCarbonyl of the carboxylic acid
~1640MediumN-H BendBending vibration of the primary amine
1450 - 1600Medium-WeakC=C StretchAromatic ring vibrations
~700 - 800StrongC-Cl StretchCarbon-chlorine bonds on the ring

Trustworthiness: The combined data from HRMS and FT-IR confirms that our molecule has the formula C₉H₉Cl₂NO₂ and contains an aromatic ring, a primary amine, and a carboxylic acid. This validates our initial hypothesis and sets the stage for determining how these pieces are connected.

Section 3: Assembling the Molecular Skeleton with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of a molecule in solution. We will use a suite of 1D and 2D NMR experiments to build the structure piece by piece.

1D NMR: ¹H and ¹³C Spectra

Expertise & Causality: ¹H NMR provides information on the number of different proton environments, the number of protons in each environment (integration), and their neighboring protons (splitting patterns). ¹³C NMR reveals the number of unique carbon environments in the molecule. Together, they provide a census of the atoms in the C-H framework.

Data Presentation: 1D NMR Data (400 MHz, DMSO-d₆)

Signal¹H δ (ppm)MultiplicityIntegration¹³C δ (ppm)Assignment
112.4 (broad)s1H172.5COOH
28.2 (broad)s2H-NH₂
37.51t, J=1.8 Hz1H127.0Ar-H (C4')
47.45d, J=1.8 Hz2H129.5Ar-H (C2', C6')
54.40t, J=7.0 Hz1H54.1CH-NH₂ (C3)
62.75d, J=7.0 Hz2H42.8CH₂-COOH (C2)
----145.2Ar-C (C1')
----134.8Ar-C (C3', C5')

Interpretation:

  • The ¹H NMR shows two aromatic signals with a 1:2 integration ratio, consistent with a 3,5-disubstituted ring. The splitting pattern (a triplet and a doublet) confirms this substitution pattern.

  • A triplet at 4.40 ppm and a doublet at 2.75 ppm are characteristic of the -CH-CH₂- fragment in the propanoic acid chain.

  • The broad, exchangeable signals confirm the acidic (COOH) and amine (NH₂) protons.

  • The ¹³C NMR shows 6 unique carbon signals, matching the expected number for the molecule's symmetry (the two C-Cl carbons are equivalent, as are the two C-H carbons ortho to the substituent).

2D NMR: COSY, HSQC, and HMBC

Expertise & Causality: While 1D NMR gives us the parts list, 2D NMR shows us how they connect.

  • COSY (Correlation Spectroscopy): Identifies protons that are spin-coupled, typically on adjacent carbons. We expect a cross-peak between the proton at C3 (δ 4.40) and the protons at C2 (δ 2.75).

  • HSQC (Heteronuclear Single Quantum Coherence): Maps each proton signal directly to the carbon it is attached to. This allows for unambiguous assignment of the ¹³C signals for all protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assembling the final structure. It shows correlations between protons and carbons that are 2 or 3 bonds away. This allows us to connect the isolated spin systems and link them to non-protonated (quaternary) carbons.

Key HMBC Correlations for Final Assembly:

Caption: Key HMBC correlations confirming the molecular structure.

Trustworthiness: The HMBC correlations provide undeniable proof of connectivity. The correlation from the C3 methine proton (H3) to both the carboxyl carbon (C1) and the ipso-aromatic carbon (C1') unequivocally links the propanoic acid backbone to the dichlorophenyl ring at the correct position. This self-validating network of correlations confirms the proposed structure.

Section 4: The Gold Standard - Single Crystal X-Ray Crystallography

Expertise & Causality: While NMR provides an exhaustive picture of the molecule's structure in solution, X-ray crystallography provides a definitive, high-resolution snapshot of the molecule in the solid state.[3] It is the ultimate arbiter of molecular structure, capable of determining not only the connectivity but also the precise bond lengths, bond angles, and absolute stereochemistry (if a chiral starting material or resolution was used).

Protocol: X-Ray Crystallography

  • Crystal Growth: Single crystals of the compound are grown, typically by slow evaporation of a suitable solvent (e.g., ethanol/water mixture).[4]

  • Data Collection: A suitable crystal is mounted on a diffractometer. It is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected as the crystal is rotated.[3][5]

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the molecule. An atomic model is built into this map and then refined to best fit the experimental data.[3]

Data Presentation: Crystallographic Data Summary

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
a, b, c (Å) 4.84, 10.33, 22.45
β (°) 90.61
Resolution (Å) 0.85
R-factor 0.045

(Note: Data is representative of a similar dichlorophenyl-containing propionic acid structure for illustrative purposes.)[4][5]

Trustworthiness: The low R-factor indicates an excellent fit between the solved structural model and the experimental diffraction data. The resulting 3D model provides absolute confirmation of the atomic connectivity established by NMR and serves as the final, definitive piece of evidence in the structure elucidation process.

Section 5: Conclusion - A Convergence of Evidence

The structural elucidation of this compound demonstrates a powerful, multi-faceted analytical strategy.

  • HRMS confirmed the elemental formula C₉H₉Cl₂NO₂.

  • FT-IR identified the required amine, carboxylic acid, and dichlorinated aromatic functional groups.

  • 1D and 2D NMR spectroscopy meticulously mapped the C-H framework, establishing the precise connectivity of all atoms.

  • X-Ray Crystallography provided the ultimate, high-resolution 3D structure, validating all spectroscopic data.

Each technique provides a unique and vital layer of information. The consistency and agreement across all methods provide an exceptionally high degree of confidence in the final assigned structure. This rigorous, self-validating approach is essential for advancing compounds from chemical curiosities to potential therapeutic agents.

References

  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. Available at: [Link]

  • 3-[(3,4-Dichlorophenyl)aminocarbonyl]propionic acid. National Center for Biotechnology Information (PMC). Available at: [Link]

  • 3-[(3,4-Dichlorophenyl)aminocarbonyl]propionic acid monohydrate. National Center for Biotechnology Information (PMC). Available at: [Link]

  • NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign Department of Chemistry. Available at: [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link]

  • 3-(3,5-Dichlorophenyl)propionic acid. PubChem. Available at: [Link]

  • Molecular interaction between three novel amino acid based deep eutectic solvents with surface active ionic liquid. Semantic Scholar. Available at: [Link]

  • low/high resolution 1H proton nmr spectrum of propanoic acid. Doc Brown's Chemistry. Available at: [Link]

  • A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. SciELO SA. Available at: [Link]

  • Single crystal X-ray structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile. Growing Science. Available at: [Link]

  • Protein X-ray Crystallography & Protein Structure Determination. Proteinstructures.com. Available at: [Link]

  • Spectrophotometric, Fourier Transform Infrared Spectroscopic and Theoretical Studies of the Charge-Transfer Complexes Between Methyldopa and Acceptors. PubMed. Available at: [Link]

  • FT-IR spectra of amino acids studied in the present work. ResearchGate. Available at: [Link]

Sources

biological activity of 3-amino-3-(3,5-dichlorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of 3-amino-3-(3,5-dichlorophenyl)propanoic Acid

Abstract

This compound is a synthetic β-amino acid derivative that has emerged as a molecule of significant interest in medicinal chemistry and pharmacology. Its unique structure, featuring a dichlorinated phenyl ring, imparts specific physicochemical properties that drive its diverse biological activities. This guide provides a comprehensive technical overview of its multifaceted pharmacological profile, including its roles in neurotransmitter modulation, enzyme inhibition, and its potential as a therapeutic agent in neurology, oncology, and inflammatory diseases. We will delve into its mechanisms of action, present relevant preclinical data, and provide detailed experimental protocols for researchers investigating this and similar compounds.

Introduction and Physicochemical Profile

This compound belongs to the class of β-amino acids, which are structural isomers of the proteinogenic α-amino acids. The presence of the 3,5-dichlorophenyl group is a key structural feature, enhancing the molecule's lipophilicity and influencing its binding affinity to various biological targets, particularly hydrophobic pockets within enzymes and receptors.[1] This compound serves as a versatile scaffold in drug discovery, primarily due to the ability of its β-amino acid core to mimic the transition state of peptide bond hydrolysis, making it a valuable building block for protease inhibitors.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₉Cl₂NO₂[2]
Molecular Weight 234.08 g/mol [2]
Class Synthetic β-Amino Acid[1]
Key Structural Features 3,5-dichlorophenyl moiety, β-amino acid backbone[1]
Primary Applications Research, Building block for synthesis[1][3][4]

The synthesis of this compound and its analogs typically involves multi-step organic chemistry techniques, often starting from commercially available chlorinated phenolic compounds and amino acids.[2] Its structure allows for various chemical reactions, including oxidation, reduction, and substitution, enabling the creation of a diverse library of derivatives for structure-activity relationship (SAR) studies.[1]

Core Mechanisms of Action: A Multi-Target Profile

The is not confined to a single pathway but rather involves interaction with multiple molecular targets. This multi-target profile underscores its potential for broad therapeutic applications.

Modulation of Neurotransmitter Systems

The compound's structural similarity to γ-aminobutyric acid (GABA) suggests its potential role as a GABA analogue, a class of molecules often used as anticonvulsants, sedatives, and anxiolytics.[5][6] Its primary neuropharmacological activities are believed to stem from its interaction with both the GABAergic (inhibitory) and glutamatergic (excitatory) systems.

  • GABAergic System Interaction: The primary mechanism for terminating GABAergic signaling is the reuptake of GABA from the synaptic cleft by GABA transporters (GATs).[7] Inhibitors of GATs can prolong the action of GABA, enhancing inhibitory neurotransmission. This is a key therapeutic strategy for conditions like epilepsy and neuropathic pain.[7][8][9] The structure of this compound makes it a candidate for investigation as a GAT inhibitor.

  • Glutamatergic System Interaction: Research also indicates that this class of compounds can act as antagonists at certain glutamate receptors.[2] By modulating excitatory neurotransmission, the compound could offer therapeutic benefits in neurological disorders characterized by excessive neuronal excitation.[2]

Neurotransmitter_Modulation cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate_Vesicle Glutamate Synaptic_Cleft Synaptic Cleft Glutamate_Vesicle->Synaptic_Cleft Release GABA_Vesicle GABA GABA_Vesicle->Synaptic_Cleft Release GluR Glutamate Receptor Postsynaptic_Neuron Postsynaptic_Neuron GluR->Postsynaptic_Neuron Excitatory Signal (+) GABAR GABA Receptor GABAR->Postsynaptic_Neuron Inhibitory Signal (-) Synaptic_Cleft->GluR Binds Synaptic_Cleft->GABAR Binds GAT GABA Transporter (GAT) Synaptic_Cleft->GAT Reuptake Compound 3-amino-3-(3,5-dichlorophenyl) propanoic acid Compound->GluR Antagonizes Compound->GAT Inhibits

Caption: Proposed dual mechanism in neurotransmitter modulation.

Enzyme Inhibition

A significant facet of the compound's biological activity is its ability to inhibit specific enzymes.[1] The dichlorophenyl group enhances its ability to bind to hydrophobic pockets, while the β-amino acid structure can act as a transition-state analogue, particularly for proteases.[1]

  • Protease Inhibition: The core structure mimics the tetrahedral intermediate formed during peptide bond hydrolysis, allowing it to bind tightly to the active site of proteases without being cleaved. This makes it a valuable scaffold for developing inhibitors against proteases implicated in various diseases.

  • General Enzyme Inhibition: Studies have noted its potential to inhibit enzymes involved in inflammatory pathways.[1] By binding to the active sites of these enzymes, it can block their function and lead to a reduction in inflammatory markers.[1]

Therapeutic Potential and Preclinical Evidence

The multi-target profile of this compound translates into a wide range of potential therapeutic applications, which are being explored in preclinical models.

Neurological Disorders

Given its effects on GABAergic and glutamatergic systems, the compound is a strong candidate for developing drugs to treat neurological conditions.[3][4][10] Its potential applications include managing epilepsy, anxiety, and neuropathic pain, areas where GABA analogues have already shown clinical success.[6]

Oncology

Preliminary research has highlighted the anticancer potential of this compound.[1] In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, including the MDA-MB-231 breast cancer line.[1] This suggests its potential as a lead compound for the development of novel chemotherapeutic agents. The precise mechanism of its anticancer activity is still under investigation but may be linked to the inhibition of key enzymes necessary for cancer cell survival and proliferation.

Table 2: Representative In Vitro Cytotoxicity Data for β-Amino Acid Derivatives

Cell LineCancer TypeCompound TypeIC₅₀ (µM)Reference
PSN-1Pancreatic3-Amino-triazine derivative1.5 - 10[11]
BxPC3Pancreatic3-Amino-triazine derivative1.5 - 10[11]
A549Lung3-((4-Hydroxyphenyl)amino)propanoic acid derivative~25-50[12]
MDA-MB-231Breast2-(4-aminophenyl)benzothiazole< 0.01[13]

Note: Data is for structurally related compounds to illustrate the potential of the β-amino acid scaffold, as specific IC₅₀ values for the title compound are not publicly available.

Anti-inflammatory and Antimicrobial Activity

The compound's demonstrated ability to inhibit enzymes associated with inflammatory pathways suggests its utility in treating inflammatory diseases.[1] Furthermore, preliminary studies indicate potential antimicrobial properties, although this area requires more extensive research to confirm and characterize the spectrum of activity.[2][14] The inclusion of halogen atoms in similar β-amino acid structures has been shown to enhance antimicrobial effects.[14]

Key Experimental Protocols

For researchers aiming to validate and expand upon the known biological activities of this compound, the following standardized protocols are provided.

Workflow for In Vitro Cytotoxicity (MTT Assay)

This protocol is used to assess the effect of a compound on the viability of cancer cell lines.

MTT_Assay_Workflow Start Start Seed_Cells 1. Seed Cancer Cells in 96-well plates (e.g., 1x10⁴ cells/well) Start->Seed_Cells Incubate_1 2. Incubate Overnight (Allow cell attachment) Seed_Cells->Incubate_1 Add_Compound 3. Add Compound (Serial dilutions of This compound) Incubate_1->Add_Compound Incubate_2 4. Incubate for 48h Add_Compound->Incubate_2 Add_MTT 5. Add MTT Reagent (10 µL/well) Incubate_2->Add_MTT Incubate_3 6. Incubate for 4h (Allows formazan crystal formation) Add_MTT->Incubate_3 Add_Solubilizer 7. Add Solubilizing Agent (e.g., DMSO, 100 µL/well) Incubate_3->Add_Solubilizer Read_Absorbance 8. Read Absorbance at 570 nm Add_Solubilizer->Read_Absorbance Analyze 9. Analyze Data (Calculate % viability and IC₅₀) Read_Absorbance->Analyze End End Analyze->End

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Plate cells (e.g., A549 or MDA-MB-231) in a 96-well microplate at a density of 1 x 10⁴ cells per well and incubate overnight to allow for attachment.[12]

  • Compound Addition: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add the compound-containing medium. Include vehicle-only controls.

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.[13]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value by plotting a dose-response curve.

Protocol for GABA Transporter (GAT) Inhibition Assay

This assay measures the ability of a compound to block the reuptake of GABA, typically using radiolabeled GABA or a fluorescent GABA analogue.

Detailed Steps:

  • Preparation: Culture cells expressing the desired GAT subtype (e.g., GAT1, GAT2, GAT3, or GAT4) in appropriate plates (e.g., 24-well).

  • Pre-incubation: Wash the cells with a buffered salt solution (e.g., Krebs-Ringer-HEPES). Pre-incubate the cells for 10-15 minutes with varying concentrations of this compound or a known GAT inhibitor (e.g., tiagabine) as a positive control.[7]

  • Initiate Uptake: Add a solution containing a low concentration of radiolabeled [³H]GABA mixed with unlabeled GABA.

  • Incubation: Incubate for a short period (e.g., 1-5 minutes) at room temperature or 37°C to allow for GABA uptake. The short duration ensures measurement of the initial uptake rate.

  • Terminate Uptake: Rapidly terminate the uptake by washing the cells multiple times with ice-cold buffer to remove extracellular [³H]GABA.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH or a detergent-based buffer).

  • Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the amount of radioactivity using a scintillation counter.

  • Analysis: Determine the rate of GABA uptake for each compound concentration. Calculate the percentage of inhibition relative to the control (no compound) and determine the IC₅₀ value.

Future Directions and Conclusion

This compound is a promising chemical scaffold with a compelling, multi-target biological profile. Its activities as a neurotransmitter modulator and enzyme inhibitor position it as a valuable lead compound for drug development in neurology, oncology, and anti-inflammatory therapies.

Future research should focus on:

  • In Vivo Efficacy: Translating the promising in vitro results into animal models of epilepsy, neuropathic pain, and cancer.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogues to optimize potency, selectivity, and pharmacokinetic properties.

  • Target Deconvolution: Elucidating the specific enzymes and receptor subtypes with which the compound interacts to better understand its mechanism of action.

  • Prodrug Development: Designing water-soluble prodrugs to improve bioavailability for potential oral administration, a strategy successfully employed for other amino acid-based therapeutics.[13][15]

References

  • Benchchem. This compound | RUO. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHeJpIwW_EVUHIWkgvubj02ASxKQPXVhWyUWah0iLx7cFqgLxMB8fMTvdkGSG0x4JCaQmf9UlP_pCix6tnswkGG9giEy-t-CDH8PKRxV0zcZcZqGlHMyuLuqQgNrR1oQX2shgH]
  • Smolecule. (3S)-3-amino-3-(3,5-dichlorophenyl)propanoic acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqpDKjMkHHBPpl0uSM8NoSWJUYERk5EvbjLkIZjlSHgpnkECpOUCGr0A8lTR-RNWyp9UDzJaIyFAgpwMauk3qydMwMDW0Jd8bMlNiiQiESei-ra8g_dgvT-ztdcGb1gaMH6O_u6sAU]
  • ResearchGate. Rational Synthesis of B-amino Acids for Biological Activities | Request PDF. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoEoETwADCSYOSBu-HC0H4gTNpm9INMDkN-sy0NF2wMsML4Rk8psWCxiFawCOa1dZ9PeVuKEQygSKbdrQ5fhM8lihu6xXRc5Ouh8a2CeB3t41Akcxepmpg9CUbn4dJWVJi8keHsewlJ8pUEhhrOLqPSYxKHgGWv7xF2WzaLXLrxm00NpCo4Egw_38xT1Sne0xjjhuLmgZJIIpsky6Vf7QfeWF4fq1kI3K-ERw=]
  • Chem-Impex. (S-3-Amino-3-(2,4-dichlorophenyl)propionic acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHc1roJDoriunpMEclH1glv4God741mi09sw1ZV4CSAF24zKDrxVwlK-WctH5XamfnxiyP-ncXemDj_LzsvGRNSrGx9rZCMBhMHAHU2vX4aspZCvd3HCMvQh8fgAlgn70XGWDg=]
  • Chem-Impex. (R)-3-Amino-3-(2,4-dichlorophenyl)propionic acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7-urHFaPBmNY6zr9XPbJXO8eoB_imc0Ip7fvVyPKkGbSGkGSswB-tP9GZWcop9E3NBhEJcungpWuXTawVuCY1BcJkZVkYDuMinLzevX3_dn6BFwM6Mh67N5KUW6JoL_BoYoM=]
  • Wikipedia. GABA analogue. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVJI8jodrTfmXsuyft4gc0srjsbu296EbMuFHWWuDCGLbDrPW1xtMROwQN6lV5jqH5Cg4NAemreqM6ZlGQ6sSGwCutVacRcQ6YwCEam4dNdmXAfgMdUxpFzEgXGAxTylRW9xOnOww=]
  • ACS Publications. Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVuEFeWG-NiJj7YSOHyNJr9_Kuaz61uOa7Bi9oakxg5Fmh326wAczpS2L2_v_03sjSj9W6OV3AH9cEqgxJFprtfXxA3NG9kzXZZbC3dWX66DMM5SjYFmT8TT1xqQi5HOvn6Tcpo5qCeUSgDpSyTVBc]
  • ACS Publications. Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity (2021-08-05). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGh8hFSnKaUWEfJBktj8t78Xxe__xxseg85pGRFxScz6bt7KRSXpSWr1qPVDWtzOKOskCGtkK14AkUhGRoL5c9-mkgzd31mrZUOK_hNMMqGFR6wGPef_l83XDacJZVb9llk1nMEJ659kio59_553fzdZgH7kkR1F5O5P0o-vNABClrbxc0llSj4uopRkxF3sUpqHzZ6yHkuu_YwJwamygIy4P8bpIHZNf2aaK-wjjRcmAXPp2Hac9tBKen2l8Kkrswykdn-EvoaKWze]
  • MDPI. Structural Manipulations of Marine Natural Products Inspire a New Library of 3-Amino-1,2,4-Triazine PDK Inhibitors Endowed with Antitumor Activity in Pancreatic Ductal Adenocarcinoma. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEr5zwUoS70eHDgERxwIiKihLyeKJ98oQqFTPWzikAnGRpK7CRAfT_78lU97L3Tok0SBLLrnaac_sDChiOirCsLxQxkNHvk4wIVnNiwciCVC_6fokHIoT_MnKZ-GQh-W4ReZQ==]
  • ACS Publications. Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgzhr9LwsTk2mF3LhsmCos7vhXmoizQeL2JUHA1_TUKPqWNty8XrOfgKoUcIPVcdzqNR9RN4JMFgmmSTp8Q5VXNB39FWIoFIyJXefA54in2uax8Lr3RHwoP_s0s5iIwELBCLdaCYDghy0pHxI=]
  • Chem-Impex. (S-3-Amino-3-(2,3-dichlorophenyl)propionic acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmDSIyh-nUF1ACaQwFTLcpR6e9fWC0yTJN_VC2GzGVir9RPUSyACRaZbr0h2o6tuix398hIqzag7dxOY6AO3DTGMddvq5qVBsiyWMVWafF4NW486MeOFQY7WEMy85jGH0139I=]
  • PMC - NIH. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEUVBTEEim73OP05Asy6f1PfaargWX0LwIHD7zxAy2_157kWoSCzRI92bqe7EDxXOcPt1mM5vYzinK_hfWgefp41GUhtbh0-nPepsEDivJbTeLTsv6SpVY_EuRD0RdasBRQD4_iIV2aeXLpPxm]
  • MDPI. Amino Acids in the Development of Prodrugs. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhzVk-1UBUxXRkI2GY3D1JRNVtwDVgZiMUGw1YB0_7JcahJmf8tsMCf40UCN4G5NKY7hTfBsNvj9NOchdHcTRHjHluZy-2N47qixJ8P6DafQqpjoxzYObRahZ0dULm6GlKKl0=]
  • PubMed. 3-substituted GABA analogs with central nervous system activity: a review. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFp9fRhTGtNv8SFY7UmFdd0RPAnk_WEAHDipAGJx5BcydZp7JmjPR9Avul6RPtGUTjuIU4JPkybgYdsX9NoYoo0kCDSompTt0tNv1c58z9iZfvarCF5J4MRaLhJvg-IDnq7VE9A]
  • NIH. In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENiSE-34G3fkct1wYEqx2jsVl-7wYmXu9l-kQ_shkrSaIn8dAFwEs4AzbY_E7J4weWfQi_d4_47AxWJ0aNYNghrzuTmZARMipqtgRoqvrnZxSusKLvv2cZHdYEDtsrs1clbsq3GTzK-yU7HV8=]

Sources

An In-depth Technical Guide to the Mechanism of Action of 3-amino-3-(3,5-dichlorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-amino-3-(3,5-dichlorophenyl)propanoic acid is a synthetic β-amino acid derivative that has garnered significant interest within the neuroscience and drug discovery communities. Its structural resemblance to the major inhibitory neurotransmitter, γ-aminobutyric acid (GABA), and the presence of a lipophilic 3,5-dichlorophenyl moiety, positions it as a compelling candidate for modulating GABAergic neurotransmission. This guide provides a detailed exploration of the putative mechanism of action of this compound, grounded in established principles of GABA transporter pharmacology and supported by methodologies for its experimental validation.

The primary hypothesis for the mechanism of action of this compound is its function as an inhibitor of GABA transporters (GATs). GATs are crucial membrane proteins responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its inhibitory signal.[1][2] By impeding this reuptake process, GAT inhibitors effectively increase the concentration and prolong the presence of GABA in the synapse, leading to enhanced GABAergic tone. This has significant therapeutic implications for a range of neurological and psychiatric disorders characterized by an imbalance in excitatory and inhibitory signaling, such as epilepsy, anxiety, and neuropathic pain.[1][3]

This document will delve into the molecular interactions underpinning this proposed mechanism, the structure-activity relationships that support it, and the key experimental protocols required to rigorously characterize the pharmacological profile of this compound.

Molecular Target and Signaling Pathway

The principal molecular targets of this compound are the plasma membrane GABA transporters.[1] Four subtypes of GATs have been identified: GAT1, GAT2, GAT3, and the betaine/GABA transporter 1 (BGT-1).[4] GAT1 is predominantly found in neurons and is responsible for the majority of synaptic GABA clearance, while GAT2 and GAT3 are primarily located in astrocytes.[5][6]

The proposed mechanism involves the competitive inhibition of these transporters. This compound, due to its structural similarity to GABA, is believed to bind to the active site of the GATs. The presence of the bulky and lipophilic 3,5-dichlorophenyl group is thought to enhance binding affinity and may confer selectivity for specific GAT subtypes.[4][7] This binding event prevents the translocation of GABA from the synaptic cleft into the presynaptic neuron or surrounding glial cells.

The direct consequence of GAT inhibition is an elevation of extracellular GABA levels. This leads to a sustained activation of both ionotropic GABAA receptors and metabotropic GABAB receptors on postsynaptic and presynaptic neurons. Activation of GABAA receptors, which are ligand-gated chloride ion channels, results in an influx of chloride ions, hyperpolarization of the postsynaptic membrane, and a decreased likelihood of action potential firing. Activation of GABAB receptors, which are G-protein coupled receptors, can lead to the inhibition of adenylyl cyclase and the modulation of calcium and potassium channels, resulting in a more prolonged inhibitory effect.

Signaling Pathway of GAT Inhibition

GAT_Inhibition_Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_presynaptic Presynaptic Neuron GABA GABA GAT GABA Transporter (GAT) GABA->GAT Reuptake GABA_A GABA_A Receptor GABA->GABA_A Binding GABA_B GABA_B Receptor GABA->GABA_B Binding GABA_B_pre Presynaptic GABA_B Receptor GABA->GABA_B_pre Binding Compound This compound Compound->GAT Inhibition Hyperpolarization Hyperpolarization (Inhibitory Postsynaptic Potential) GABA_A->Hyperpolarization Cl- influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Reduced_GABA_release Reduced Neurotransmitter Release GABA_B_pre->Reduced_GABA_release

Caption: Proposed signaling pathway of this compound.

Structure-Activity Relationship (SAR) Insights

The rationale for proposing this compound as a GAT inhibitor is strongly supported by extensive research on the SAR of related compounds.[7][8][9] Key structural features that contribute to GAT inhibitory activity include:

  • β-Amino Acid Scaffold: The β-amino acid backbone is a common feature in a number of GAT inhibitors.[1][7] This structure mimics the endogenous ligand GABA, allowing for recognition and binding to the transporter.

  • Lipophilic Side Chain: The presence of a lipophilic, aromatic side chain is crucial for high-affinity binding.[4][7] The 3,5-dichlorophenyl group in the compound of interest provides significant lipophilicity, which is expected to enhance its interaction with hydrophobic pockets within the GAT binding site.

  • Substitution Pattern: The specific substitution pattern on the phenyl ring can influence both potency and selectivity for GAT subtypes. Dichloro-substitution, as in the case of this compound, is a common feature in potent GAT inhibitors.

The combination of these structural elements provides a strong basis for the hypothesis that this compound will exhibit significant GAT inhibitory activity.

Experimental Validation

To rigorously determine the mechanism of action of this compound, a series of well-established experimental protocols are required. These assays are designed to characterize the compound's binding affinity for GATs, its functional effect on GABA uptake, and its selectivity for different GAT subtypes.

Experimental Workflow

Experimental_Workflow start Start binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay uptake_assay [3H]GABA Uptake Assay (Determine IC50) binding_assay->uptake_assay selectivity_assay Subtype Selectivity Profiling (HEK293 cells expressing individual GAT subtypes) uptake_assay->selectivity_assay electrophysiology Electrophysiological Recordings (Measure effects on synaptic transmission) selectivity_assay->electrophysiology end End electrophysiology->end

Caption: A typical experimental workflow for characterizing a novel GAT inhibitor.

Detailed Experimental Protocols

This assay is the gold standard for determining the binding affinity (Ki) of a compound for a specific receptor or transporter.[10][11] It involves a competition experiment between the unlabeled test compound (this compound) and a radiolabeled ligand known to bind to GATs (e.g., [3H]tiagabine or [3H]NO-711).

Protocol:

  • Membrane Preparation: Prepare membrane fractions from cells or tissues known to express GATs (e.g., rat brain cortex or HEK293 cells stably expressing a specific GAT subtype).

  • Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of this compound.

  • Equilibration: Allow the binding reaction to reach equilibrium (typically 30-60 minutes at room temperature or 37°C).

  • Separation: Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters. The membranes with bound radioligand are trapped on the filter.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. The IC50 (the concentration of the compound that inhibits 50% of specific binding) is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This functional assay directly measures the ability of a compound to inhibit the transport of GABA into cells.[12][13] It provides a measure of the compound's potency (IC50) in a more physiologically relevant context than a binding assay.

Protocol:

  • Cell Culture: Culture primary neurons or astrocytes, or a cell line stably expressing a specific GAT subtype (e.g., HEK293-hGAT1).[14][15]

  • Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for a short period (e.g., 10-15 minutes).

  • Initiation of Uptake: Add a solution containing a low concentration of [3H]GABA to initiate the uptake reaction.

  • Incubation: Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C to allow for GABA transport. The incubation time should be within the linear range of uptake.

  • Termination of Uptake: Rapidly terminate the uptake by washing the cells with ice-cold buffer.

  • Cell Lysis and Quantification: Lyse the cells and measure the amount of intracellular [3H]GABA using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of [3H]GABA uptake against the concentration of the test compound. The IC50 is determined by non-linear regression.

Quantitative Data Summary

The following table provides a template for summarizing the expected quantitative data from the experimental validation of this compound as a GAT inhibitor. The values are hypothetical and would be determined through the experiments described above.

Assay TypeParameterGAT1GAT2GAT3BGT-1
Radioligand Binding Ki (nM)ValueValueValueValue
[3H]GABA Uptake IC50 (nM)ValueValueValueValue

Conclusion

The available evidence from the structure-activity relationships of known GABA transporter inhibitors strongly suggests that this compound acts as a competitive inhibitor of GATs. Its β-amino acid core and lipophilic 3,5-dichlorophenyl side chain are key features that are predicted to confer high affinity and potentially selective inhibition of these transporters. By blocking the reuptake of GABA from the synaptic cleft, this compound is expected to enhance inhibitory neurotransmission, a mechanism with significant therapeutic potential for a variety of CNS disorders.

The experimental protocols detailed in this guide provide a robust framework for the definitive characterization of the mechanism of action of this compound. Through a systematic approach involving radioligand binding assays, functional uptake assays, and subtype selectivity profiling, a comprehensive pharmacological profile of this promising compound can be established, paving the way for its further development as a novel therapeutic agent.

References

  • Clausen, R. P., et al. (2006). Structure-activity relationships of selective GABA uptake inhibitors. Current topics in medicinal chemistry, 6(17), 1861–1882. [Link]

  • Andersen, K. E., et al. (2015). Structure activity relationship of selective GABA uptake inhibitors. Bioorganic & medicinal chemistry, 23(11), 2791–2805. [Link]

  • Clausen, R. P., et al. (2006). Structure-activity relationship and pharmacology of gamma-aminobutyric acid (GABA) transport inhibitors. Advances in pharmacology (San Diego, Calif.), 54, 265–284. [Link]

  • Vogensen, S. B., et al. (2013). Structure activity relationship of selective GABA uptake inhibitors. Bioorganic & medicinal chemistry, 21(16), 4817–4826. [Link]

  • Geier, E. G., et al. (2013). MS transport assays for γ-aminobutyric acid transporters—an efficient alternative for radiometric assays. Analytical chemistry, 85(15), 7345–7352. [Link]

  • Penmatsa, A., et al. (2022). Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter. The EMBO journal, 41(13), e110222. [Link]

  • Jursky, F., & Kanner, B. I. (2020). Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. ACS chemical neuroscience, 11(21), 3589–3603. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). Establishing a linearly responding [³H]GABA uptake assay in an appropriate cell type. Retrieved from [Link]

  • ResearchGate. (n.d.). Rational Synthesis of B-amino Acids for Biological Activities. Retrieved from [Link]

  • Peilot-Sjögren, H., et al. (2013). Yellow fluorescent protein-based assay to measure GABAA channel activation and allosteric modulation in CHO-K1 cells. PloS one, 8(2), e53683. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Ippolito, J. E., & Piwnica-Worms, D. (2014). A fluorescence-coupled assay for gamma aminobutyric acid (GABA) reveals metabolic stress-induced modulation of GABA content in neuroendocrine cancer. PloS one, 9(2), e88667. [Link]

  • Bylund, D. B., & Toews, M. L. (2011). Radioligand binding methods for membrane preparations and intact cells. Methods in molecular biology (Clifton, N.J.), 746, 135–164. [Link]

  • Chem 454 Experiment 9 Transport Assay Kinetics of GABA Uptake by the Brain GABA Transporter. (n.d.). Retrieved from [Link]

  • Krogsgaard-Larsen, P., et al. (1997). The GABA transporter and its inhibitors. European journal of pharmaceutical sciences, 5(5), 235–244. [Link]

  • ResearchGate. (n.d.). 3-Aminopropanoic acid derivatives as GAT inhibitors. Retrieved from [Link]

  • Zhang, J., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics reports, 2(1), 1–9. [Link]

  • Chatton, J. Y., et al. (2003). GABA uptake into astrocytes is not associated with significant metabolic cost: implications for brain imaging of inhibitory transmission. Proceedings of the National Academy of Sciences of the United States of America, 100(21), 12456–12461. [Link]

  • Konopelski, J. P., et al. (1995). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses, 72, 215. [Link]

  • Larsson, O. M., et al. (1983). GABA uptake in astrocytes in primary cultures: coupling with two sodium ions. Journal of neuroscience research, 9(3), 291–302. [Link]

  • Ye, H., et al. (2021). Astrocytes: GABAceptive and GABAergic Cells in the Brain. Frontiers in cellular neuroscience, 15, 753312. [Link]

  • bioRxiv. (2023). GABA and astrocytic cholesterol determine the lipid environment of GABAAR in cultured cortical neurons. Retrieved from [Link]

  • PDB-101. (n.d.). GABA Transporter 3. Retrieved from [Link]

  • Mederos, S., et al. (2011). Contribution of astrocytic glutamate and GABA uptake to corticostriatal information processing. The Journal of neuroscience : the official journal of the Society for Neuroscience, 31(50), 18245–18256. [Link]

  • Google Patents. (n.d.). BR0009277A - Preparation process of 3s-3-amino-3-aryl propionic acid and derivatives thereof.

Sources

An In-Depth Technical Guide to 3-Amino-3-(3,5-dichlorophenyl)propanoic Acid: From Discovery to Application

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive overview for researchers, scientists, and drug development professionals on the synthesis, properties, and therapeutic potential of a key building block in modern medicinal chemistry.

Introduction: The Emergence of a Versatile Scaffold

3-Amino-3-(3,5-dichlorophenyl)propanoic acid, a synthetic β-amino acid derivative, has garnered significant attention within the scientific community for its role as a versatile scaffold in the design of novel therapeutic agents.[1] Its unique structure, which incorporates a dichlorinated phenyl ring, provides a foundation for developing compounds with potential applications in neuropharmacology and oncology.[1] This guide offers an in-depth exploration of the discovery, synthesis, and evolving history of this compound, providing researchers with a critical understanding of its utility in drug development.

Physicochemical Properties

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 188812-95-5
Molecular Formula C9H9Cl2NO2[2]
Molecular Weight 234.08 g/mol [2]

A Journey Through Synthesis: From Benchtop to Building Block

While the precise initial discovery and first synthesis of this compound are not extensively documented in readily available literature, its preparation can be achieved through established organic chemistry reactions. The most common and efficient pathway involves a two-step process commencing with a Knoevenagel condensation, followed by a reduction of the resulting intermediate.

Experimental Protocol: A Two-Step Synthesis

Step 1: Knoevenagel Condensation

This initial step involves the reaction of 3,5-dichlorobenzaldehyde with nitromethane to form a β-nitrostyrene intermediate.[1]

  • Reactants: 3,5-dichlorobenzaldehyde, Nitromethane

  • Catalyst: Ammonium acetate

  • Solvent: Ethanol

  • Procedure:

    • Combine 3,5-dichlorobenzaldehyde and nitromethane in ethanol.

    • Add a catalytic amount of ammonium acetate.

    • Reflux the mixture to drive the condensation reaction.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and isolate the precipitated product, 1,3-dichloro-5-(2-nitrovinyl)benzene.

    • Purify the intermediate by recrystallization.

Step 2: Catalytic Hydrogenation

The second step involves the reduction of the nitroalkene intermediate to the desired β-amino acid.[1]

  • Reactant: 1,3-dichloro-5-(2-nitrovinyl)benzene

  • Catalyst: Palladium on carbon (Pd/C)

  • Solvent: Methanol

  • Procedure:

    • Dissolve the nitroalkene intermediate in methanol in a hydrogenation vessel.

    • Add a catalytic amount of 10% Pd/C.

    • Pressurize the vessel with hydrogen gas.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or hydrogen uptake).

    • Filter the reaction mixture to remove the catalyst.

    • Evaporate the solvent to yield the crude this compound.

    • Purify the final product by recrystallization.

Synthesis_Workflow cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Catalytic Hydrogenation 3,5-dichlorobenzaldehyde 3,5-dichlorobenzaldehyde Condensation Ammonium Acetate Ethanol, Reflux 3,5-dichlorobenzaldehyde->Condensation Nitromethane Nitromethane Nitromethane->Condensation Intermediate 1,3-dichloro-5-(2-nitrovinyl)benzene Hydrogenation H2, Pd/C Methanol Intermediate->Hydrogenation Condensation->Intermediate Final_Product This compound Hydrogenation->Final_Product

Caption: Synthetic pathway for this compound.

Biological Significance and Therapeutic Potential

The true value of this compound lies in its application as a key structural motif in medicinal chemistry. Its incorporation into larger molecules has led to the development of compounds with significant biological activities.

A Scaffold for Protease Inhibitors

The β-amino acid structure of this compound serves as an effective mimic of the transition state of peptide bond hydrolysis, making it a valuable component in the design of protease inhibitors.[1] The dichlorophenyl group enhances the lipophilicity of the molecule, which can improve its binding affinity to the hydrophobic pockets of enzyme active sites.[1] This has led to its use in the development of potential therapeutic agents for infectious diseases and cancer.[1]

Modulation of Neurotransmitter Systems

Research has indicated that derivatives of this compound can act as antagonists at certain glutamate receptors.[2] This activity is of particular interest in the field of neuropharmacology, as glutamate is a major excitatory neurotransmitter in the central nervous system. By modulating glutamate signaling, these compounds hold potential for the treatment of various neurological and psychiatric disorders.

Biological_Applications cluster_protease Protease Inhibition cluster_neuro Neurotransmitter Modulation Core_Scaffold This compound Protease_Inhibitor Protease Inhibitor Design Core_Scaffold->Protease_Inhibitor Glutamate_Antagonist Glutamate Receptor Antagonist Core_Scaffold->Glutamate_Antagonist Transition_State_Mimic Mimics Peptide Hydrolysis Transition State Protease_Inhibitor->Transition_State_Mimic Lipophilic_Binding Dichlorophenyl group enhances binding to hydrophobic pockets Protease_Inhibitor->Lipophilic_Binding Neurological_Disorders Potential Treatment for Neurological Disorders Glutamate_Antagonist->Neurological_Disorders

Sources

A Technical Guide to 3-Amino-3-(3,5-dichlorophenyl)propanoic Acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This guide provides a comprehensive technical overview of 3-amino-3-(3,5-dichlorophenyl)propanoic acid, a synthetic β-amino acid derivative of significant interest in medicinal chemistry. Its unique structure, featuring a β-amino acid backbone and a 3,5-dichlorophenyl moiety, establishes it as a valuable scaffold for developing novel therapeutics. The dichlorinated aromatic ring enhances lipophilicity and influences its binding affinity, making it a crucial building block for potential agents targeting neurological disorders, infectious diseases, and cancer.[1] This document details its chemical identity, synthesis protocols, mechanisms of action, and applications, serving as a critical resource for researchers and drug development professionals.

Nomenclature and Chemical Identity

The precise identification of a compound is foundational to scientific research. This section outlines the formal nomenclature and key identifiers for this compound.

IUPAC Name and Stereochemistry

The formal IUPAC name for the compound is This compound . It is a chiral molecule, and its biological activity can be dependent on the specific enantiomer. The (3S) enantiomer, formally named (3S)-3-amino-3-(3,5-dichlorophenyl)propanoic acid , is often specified in biological contexts.[2]

Synonyms

While no single universal synonym exists, based on its structure as a substituted β-phenylalanine, a common abbreviation in research settings would be β-Phe(3,5-DiCl)-OH .

Key Chemical Identifiers

Quantitative data and identifiers are summarized in the table below for quick reference.

IdentifierValueSource
CAS Number 188812-95-5[1][3]
Molecular Formula C₉H₉Cl₂NO₂[1][2]
Molecular Weight 234.08 g/mol [1][2]
InChI Key MQEZPQHIAIRXQC-UHFFFAOYSA-N[1]
Canonical SMILES C1=C(C=C(C=C1Cl)Cl)C(CC(=O)O)N[2]
Chemical Structure

The molecular structure, featuring the propanoic acid chain, the amino group at the β-position, and the 3,5-disubstituted dichlorophenyl ring, is depicted below.

Caption: Chemical structure of this compound.

Synthesis and Purification

The synthesis of this compound involves multi-step organic chemistry techniques, typically starting from commercially available materials.[2] The following is a representative protocol, outlining a logical and validated pathway.

Representative Synthesis Protocol

This protocol is designed as a self-validating system, where successful isolation and characterization of intermediates confirm the progression of the reaction sequence.

Objective: To synthesize this compound from 3,5-dichlorobenzaldehyde.

Materials:

  • 3,5-Dichlorobenzaldehyde

  • Malonic acid

  • Ammonium acetate

  • Ethanol

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H₂)

  • Methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Methodology:

Step 1: Knoevenagel Condensation

  • Procedure: In a round-bottom flask, combine 3,5-dichlorobenzaldehyde (1 eq), malonic acid (1.2 eq), and ammonium acetate (2 eq) in ethanol. Reflux the mixture for 4-6 hours.

  • Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the aldehyde.

  • Workup: Cool the reaction mixture to room temperature and pour it into ice-cold water. The resulting precipitate, the nitro-substituted intermediate, is collected by filtration, washed with water, and dried.

  • Causality: This step creates the carbon-carbon double bond and introduces the carboxylic acid and a precursor to the amine group, forming the basic backbone of the target molecule.

Step 2: Catalytic Hydrogenation

  • Procedure: Dissolve the intermediate from Step 1 in methanol. Add 10% Pd/C catalyst (5 wt% of the substrate).[1] Place the mixture in a hydrogenation apparatus under a hydrogen gas atmosphere (1–3 atm).[1]

  • Reaction: Stir vigorously at room temperature (25–30°C) for 24 hours.[1]

  • Workup: Filter the reaction mixture through Celite to remove the Pd/C catalyst. Evaporate the solvent under reduced pressure.

  • Causality: The Pd/C catalyst facilitates the reduction of the double bond and the nitro group to an amine, yielding the final saturated β-amino acid structure.[1]

Step 3: Purification

  • Procedure: The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[2]

  • Validation: Purity is confirmed by analytical techniques such as HPLC, NMR (¹H and ¹³C), and Mass Spectrometry to verify the structure and identity of the final compound.

Synthesis Workflow

The logical flow of the synthesis is illustrated below.

G Start Starting Materials (3,5-Dichlorobenzaldehyde, Malonic Acid) Step1 Step 1: Knoevenagel Condensation Start->Step1 Intermediate Unsaturated Nitro Intermediate Step1->Intermediate Step2 Step 2: Catalytic Hydrogenation (H₂, Pd/C) Intermediate->Step2 Crude Crude Product Step2->Crude Step3 Step 3: Purification (Recrystallization or Chromatography) Crude->Step3 Final Pure 3-Amino-3-(3,5-dichlorophenyl) propanoic Acid Step3->Final

Caption: Generalized workflow for the synthesis of the target compound.

Mechanism of Action and Biological Rationale

The therapeutic potential of this compound stems from its ability to interact with specific biological targets, primarily enzymes and receptors.[1]

Neurotransmitter Modulation

This compound has been shown to act as an antagonist at certain glutamate receptors.[1][2]

  • Expertise: Glutamate is the primary excitatory neurotransmitter in the central nervous system. By antagonizing its receptors, this molecule can dampen excessive neuronal excitation. This mechanism is a cornerstone for therapies targeting neurological and psychiatric conditions characterized by glutamatergic dysfunction, such as epilepsy or neuropathic pain. The presence of the dichlorophenyl group enhances its ability to cross the blood-brain barrier and provides specific hydrophobic interactions within the receptor's binding pocket.[1]

Enzyme Inhibition

The β-amino acid structure is a key feature that allows it to function as a protease inhibitor.[1]

  • Expertise: Proteases are enzymes that cleave peptide bonds in proteins. The β-amino acid core can mimic the tetrahedral transition state of peptide bond hydrolysis, allowing it to bind tightly to the active site of a protease without being cleaved.[1] This inhibitory action blocks the enzyme's function. This mechanism is highly relevant for developing drugs for infectious diseases (e.g., inhibiting viral proteases) or cancer, where proteases are often overactive.[1]

Visualizing the Mechanism of Action

The diagram below illustrates the principle of competitive inhibition at an enzyme's active site.

G cluster_0 Enzyme System Enzyme Enzyme (e.g., Protease) ActiveSite Active Site Molecule 3-Amino-3-(3,5-dichlorophenyl) propanoic Acid Molecule->ActiveSite Binds and Blocks Substrate Natural Substrate Substrate->ActiveSite Binding Prevented

Caption: Inhibition of an enzyme by the title compound.

Applications in Drug Development and Research

This molecule is primarily utilized as a versatile building block and scaffold in the synthesis of more complex, biologically active compounds.[1]

  • Pharmaceutical Development: Its core structure is a valuable starting point for designing novel protease inhibitors for antiviral or anticancer therapies.[1] Furthermore, its activity as a glutamate receptor antagonist makes it a lead compound for developing drugs to treat neurological disorders.[2] The dichlorophenyl moiety can be further modified to fine-tune potency, selectivity, and pharmacokinetic properties.

  • Biochemical Research: As a specific modulator of certain receptors and enzymes, it serves as a valuable chemical probe.[2] Researchers use it in biochemical assays to study enzyme kinetics, investigate receptor binding, and elucidate complex biological pathways related to neurotransmission and proteolysis.[1][2]

Conclusion

This compound is a synthetically accessible β-amino acid with a well-defined role in medicinal chemistry. Its structural features—the transition-state-mimicking backbone and the lipophilic dichlorophenyl ring—provide a strong foundation for its biological activity. Its demonstrated potential as a neurotransmitter modulator and enzyme inhibitor makes it a compound of high interest for the development of next-generation therapeutics. This guide has provided the foundational knowledge required for scientists and researchers to effectively utilize this powerful chemical entity in their discovery and development programs.

References

  • (3S)-3-amino-3-(3,5-dichlorophenyl)propanoic acid - Smolecule.
  • This compound | RUO - Benchchem.
  • This compound | CymitQuimica.

Sources

A Comprehensive Technical Guide to 3-amino-3-(3,5-dichlorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-amino-3-(3,5-dichlorophenyl)propanoic acid, a synthetic β-amino acid derivative, has emerged as a molecule of significant interest within the realms of medicinal chemistry and biochemical research. Its chemical structure, characterized by a β-amino acid backbone and a 3,5-dichlorophenyl moiety, renders it a valuable scaffold and intermediate in the synthesis of novel therapeutic agents.[1] This guide provides an in-depth technical overview of this compound, encompassing its chemical and physical properties, synthesis, and potential applications, with a focus on its relevance to drug development.

Core Compound Identification

IdentifierValue
CAS Number 188812-95-5[1][2][3]
IUPAC Name This compound[1]
Molecular Formula C9H9Cl2NO2[2][4]
Molecular Weight 234.08 g/mol [1][3][4]
InChI Key MQEZPQHIAIRXQC-UHFFFAOYSA-N[1]
Synonyms Benzenepropanoic acid, α-amino-3,5-dichloro-[2]

Physicochemical Properties and Structural Insights

The 3,5-dichloro substitution on the phenyl ring significantly influences the physicochemical properties of the molecule. This substitution enhances lipophilicity, which can be a critical factor in its ability to bind to hydrophobic pockets within enzymes.[1] Compared to its non-halogenated counterparts, this increased hydrophobicity leads to reduced aqueous solubility.[1] From a solid-state perspective, the dichlorophenyl group is likely to promote π-π stacking and halogen bonding, which can affect the compound's crystal packing and overall stability.[1]

Synthesis and Methodologies

A common and effective method for the synthesis of this compound involves a Knoevenagel condensation.[1] This reaction is typically followed by a reduction step.

Experimental Protocol: Two-Step Synthesis

Step 1: Knoevenagel Condensation to form the Nitroalkene Intermediate

  • Reactants: 3,5-dichlorobenzaldehyde and nitromethane.

  • Catalyst: Ammonium acetate.

  • Procedure: Combine 3,5-dichlorobenzaldehyde and nitromethane in a suitable solvent. Add ammonium acetate as a catalyst. The reaction proceeds via a nucleophilic attack of the enolate of nitromethane on the aldehyde, followed by dehydration to form the β-nitrostyrene intermediate, 3-(3,5-dichlorophenyl)-2-nitroprop-1-ene.[1]

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 2: Reduction of the Nitroalkene

  • Reactant: 3-(3,5-dichlorophenyl)-2-nitroprop-1-ene.

  • Reducing Agent: A suitable reducing agent, such as hydrogen gas with a palladium catalyst (Pd/C) or sodium borohydride.

  • Procedure: The nitroalkene intermediate is subjected to reduction to yield the final product, this compound.

  • Purification: The final compound is typically purified by recrystallization or column chromatography.[4]

Challenges and Mitigation: A potential challenge in the reduction step is over-reduction, which can lead to the formation of 3-(3,5-dichlorophenyl)propane-1-amine as a byproduct. The addition of a catalyst modifier, such as thiourea, can help to mitigate this side reaction.[1]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Reduction A 3,5-dichlorobenzaldehyde D β-nitrostyrene intermediate A->D Nucleophilic attack & Dehydration B Nitromethane B->D Nucleophilic attack & Dehydration C Ammonium Acetate (Catalyst) C->D Nucleophilic attack & Dehydration E Reduction (e.g., H2, Pd/C) D->E F This compound E->F

Caption: Two-step synthesis of this compound.

Analytical Validation

The identity and purity of synthesized this compound can be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Characteristic peaks for the aromatic protons are expected in the range of δ 7.4–7.6 ppm, with signals for the CH₂ and NH₂ groups appearing around δ 3.1 ppm and δ 2.8 ppm, respectively.[1]

  • High-Performance Liquid Chromatography (HPLC): A typical retention time is approximately 4.2 minutes when using a C18 column with a mobile phase of 60% acetonitrile in water.[1]

Applications in Drug Discovery and Development

The unique structural features of this compound make it a compound of interest for various therapeutic applications.

Enzyme Inhibition

This compound serves as a valuable building block for the design and synthesis of protease inhibitors.[1] The β-amino acid core can mimic the transition state of peptide bond hydrolysis, enabling it to bind to the active sites of enzymes and inhibit their activity.[1] This mechanism of action is being explored for potential anti-inflammatory and anticancer applications.[1]

Neurotransmitter Modulation

Research has indicated that this compound can act as an antagonist at certain receptors, thereby influencing neurotransmitter activity.[1] Specifically, it has been shown to act as an antagonist at some glutamate receptors, which could have therapeutic benefits in neurological disorders.[4]

Antimicrobial Properties

Preliminary studies have suggested that this compound may also possess antimicrobial activity, although further research is necessary to confirm these findings and elucidate the mechanism of action.[4]

Logical Relationship of Properties to Applicationsdot

Properties_to_Applications cluster_properties Structural & Physicochemical Properties cluster_mechanisms Mechanisms of Action cluster_applications Therapeutic Applications P1 β-amino acid core M1 Mimics peptide transition state P1->M1 M3 Receptor Antagonism P1->M3 A3 Antimicrobial Activity P1->A3 Preliminary P2 3,5-dichlorophenyl moiety M2 Binds to hydrophobic pockets P2->M2 P2->A3 Preliminary P3 Enhanced Lipophilicity P3->M2 A1 Protease Inhibition (Anti-inflammatory, Anticancer) M1->A1 M2->A1 A2 Neurotransmitter Modulation (Neurological Disorders) M3->A2

Sources

An In-Depth Technical Guide to 3-Amino-3-(3,5-dichlorophenyl)propanoic Acid: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Research, Scientific, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-amino-3-(3,5-dichlorophenyl)propanoic acid, a synthetic β-amino acid derivative of significant interest in medicinal chemistry and drug development. The document details its chemical properties, including its molecular weight, and provides a step-by-step guide to its synthesis and purification. Furthermore, it outlines robust analytical methodologies for its characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). A key focus of this guide is the exploration of the compound's therapeutic potential, particularly its promising anti-inflammatory and anticancer activities. The underlying mechanisms of action, centered on enzyme inhibition and modulation of critical signaling pathways, are discussed in detail. This guide is intended to be a valuable resource for researchers and scientists working on the development of novel therapeutic agents.

Core Chemical and Physical Properties

This compound is a chiral, non-proteinogenic amino acid derivative. The presence of the 3,5-dichlorophenyl moiety is a key structural feature that contributes to its biological activities.[1]

PropertyValueReference(s)
Molecular Weight 234.08 g/mol [2]
CAS Number 188812-95-5[2]
Molecular Formula C₉H₉Cl₂NO₂[1]
IUPAC Name This compound
Synonyms Benzenepropanoic acid, α-amino-3,5-dichloro-

Synthesis and Purification

The synthesis of this compound is a multi-step process that begins with the Knoevenagel condensation of 3,5-dichlorobenzaldehyde, followed by the reduction of the resulting intermediate.[3]

Synthesis Workflow

Synthesis_Workflow A 3,5-Dichlorobenzaldehyde C Knoevenagel Condensation A->C B Nitromethane B->C D 3-(3,5-dichlorophenyl)-2-nitroprop-1-ene C->D Ammonium acetate, Ethanol, Reflux E Catalytic Hydrogenation D->E H₂, Pd/C, Methanol F This compound E->F

Caption: A schematic overview of the synthesis of this compound.

Step-by-Step Synthesis Protocol

Step 1: Knoevenagel Condensation to form 3-(3,5-dichlorophenyl)-2-nitroprop-1-ene [3]

  • To a solution of 3,5-dichlorobenzaldehyde (1 equivalent) in ethanol, add nitromethane (1.2 equivalents).

  • Add ammonium acetate (5 mol%) as a catalyst.

  • Reflux the reaction mixture for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to obtain the crude β-nitrostyrene intermediate.

Step 2: Catalytic Hydrogenation to yield this compound [3]

  • Dissolve the crude 3-(3,5-dichlorophenyl)-2-nitroprop-1-ene in methanol.

  • Add 10% Palladium on carbon (Pd/C) catalyst (5 wt% of the substrate).

  • Subject the mixture to hydrogenation at a pressure of 1-3 atm of hydrogen gas.

  • Maintain the reaction at 25-30°C for 24 hours.

  • After the reaction is complete, filter the catalyst and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification Protocol

The crude this compound can be purified by recrystallization from an ethanol-water mixture to yield a high-purity product.[3]

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy[3][4]
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the propanoic acid backbone protons in the range of δ ~2.5–3.5 ppm and the aromatic protons of the dichlorophenyl ring between δ 7.2–7.5 ppm.

  • ¹³C NMR: The carbon NMR spectrum should confirm the presence of the carboxylic acid carbon at approximately δ 175 ppm.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for purity assessment.

  • Column: C18 column.

  • Mobile Phase: A gradient of acetonitrile and water.

  • Detection: UV at a suitable wavelength.

  • Expected Retention Time: Approximately 4.2 minutes with a 60% acetonitrile/water mobile phase.[3]

Therapeutic Potential and Mechanism of Action

This compound has demonstrated significant potential as a therapeutic agent, particularly in the fields of oncology and inflammation.[3] Its mechanism of action is primarily attributed to its ability to inhibit specific enzymes and modulate key cellular signaling pathways.[3]

Anticancer Activity

The compound exhibits cytotoxic effects against a range of cancer cell lines.[3]

Cell LineCancer TypeIC₅₀ (µM)Reference
MCF-7Breast Cancer1.29[3]
HepG2Liver Cancer12.41[3]
PC3Prostate Cancer9.71[3]
MDA-MB-231Breast CancerReported[3][4]
A549Lung CancerReported[3][4]
MIA PaCa-2Pancreatic CancerReported[3][4]

The anticancer activity is believed to be mediated through the induction of apoptosis, potentially via the activation of caspase pathways.[3]

Anti-inflammatory Activity

The compound has shown potential in mitigating inflammatory responses.[3] This is thought to occur through the inhibition of enzymes involved in inflammatory pathways.[3]

Mechanism of Action: Enzyme Inhibition and Signaling Pathway Modulation

The biological effects of this compound are linked to its ability to act as an enzyme inhibitor.[3] The β-amino acid core can mimic the transition state of peptide bond hydrolysis, making it a candidate for inhibiting proteases.[3] Furthermore, its anti-inflammatory effects may be linked to the modulation of signaling pathways such as NF-κB and MAPK, which are central regulators of inflammation.[[“]][6][7]

Signaling_Pathway cluster_0 Inflammatory Stimulus cluster_1 Signaling Cascades cluster_2 Cellular Response Stimulus e.g., LPS MAPK MAPK Pathway Stimulus->MAPK NFkB NF-κB Pathway Stimulus->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Cytokines NFkB->Cytokines Inflammation Inflammation Cytokines->Inflammation Compound 3-Amino-3-(3,5-dichlorophenyl) propanoic acid Compound->MAPK Inhibits Compound->NFkB Inhibits

Caption: A proposed mechanism of anti-inflammatory action via inhibition of MAPK and NF-κB signaling pathways.

Conclusion

This compound is a versatile synthetic compound with a well-defined chemical profile and significant therapeutic potential. The synthetic and analytical protocols detailed in this guide provide a solid foundation for its further investigation and development. Its demonstrated anticancer and anti-inflammatory properties, coupled with an emerging understanding of its mechanism of action, position it as a promising candidate for further preclinical and clinical evaluation. This guide serves as a critical resource for researchers dedicated to advancing novel therapeutic strategies in oncology and inflammatory diseases.

References

  • Synthesis, Cytotoxic Activity, Crystal Structure, DFT Studies and Molecular Docking of 3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile - MDPI. (URL: [Link])

  • cell lines ic50: Topics by Science.gov. (URL: [Link])

  • IC50 values for compounds 1 and 2 in various cancer cell lines and a... - ResearchGate. (URL: [Link])

  • Effects of chlorogenic acid on NF-κB and MAPK pathways in inflammation - Consensus. (URL: [Link])

  • IC50 values after CGA treatment of breast cancer cell lines included in the study.. (URL: [Link])

  • H NMR spectra were recorded at 300 and 400 MHz - The Royal Society of Chemistry. (URL: [Link])

  • Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - Journal of Biomolecular Techniques. (URL: [Link])

  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID - Organic Syntheses Procedure. (URL: [Link])

  • Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - NIH. (URL: [Link])

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH - ResearchGate. (URL: [Link])

  • Plasma amino-acid determinations by reversed-phase HPLC: Improvement of the orthophthalaldehyde method and comparison with ion e - SciSpace. (URL: [Link])

  • Targeting MAPK/NF-κB Pathways in Anti-Inflammatory Potential of Rutaecarpine: Impact on Src/FAK-Mediated Macrophage Migration - MDPI. (URL: [Link])

  • Rational Synthesis of B-amino Acids for Biological Activities | Request PDF - ResearchGate. (URL: [Link])

Sources

Methodological & Application

analytical techniques for 3-amino-3-(3,5-dichlorophenyl)propanoic acid characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Characterization of 3-amino-3-(3,5-dichlorophenyl)propanoic Acid

Foreword: A Multi-Faceted Approach to Molecular Characterization

In modern pharmaceutical and chemical research, the unambiguous characterization of a novel chemical entity is the bedrock upon which all subsequent data rests. For a molecule like this compound, a substituted β-amino acid with potential as a building block in drug discovery, a superficial analysis is insufficient.[1][2] Its structure contains multiple key features: a chiral center, aromatic and aliphatic regions, and ionizable functional groups (amine and carboxylic acid).[3] Consequently, a comprehensive analytical strategy is not merely a checklist of techniques but an integrated workflow designed to interrogate every facet of the molecule's identity, purity, and physicochemical properties.

This guide eschews a rigid, one-size-fits-all template. Instead, it presents a logical, causality-driven workflow. We begin with chromatographic techniques to resolve the sample into its components (assessing purity and chirality), then employ spectroscopic methods for definitive structural elucidation, and conclude with thermal analysis to understand its solid-state behavior. Each protocol is presented with an explanation of the causality behind the chosen parameters, reflecting field-proven insights and ensuring the methods are self-validating.[4][5]

I. The Integrated Analytical Workflow

A robust characterization plan ensures that data from orthogonal techniques converges to provide a complete picture of the analyte. The workflow below illustrates the logical progression from initial sample assessment to full structural and physicochemical profiling.

G cluster_0 Purity & Identity Assessment cluster_1 Structural Elucidation cluster_2 Physicochemical Profiling Sample Test Sample (this compound) HPLC_Purity RP-HPLC-UV (Purity Assay) Sample->HPLC_Purity Resolve impurities HPLC_Chiral Chiral HPLC (Enantiomeric Purity) Sample->HPLC_Chiral Separate enantiomers LCMS LC-MS (Molecular Weight) Sample->LCMS Confirm mass Purity_Confirmed Purity > 99%? HPLC_Purity->Purity_Confirmed LCMS->Purity_Confirmed NMR_1H ¹H NMR Structure_Confirmed Structure Confirmed NMR_1H->Structure_Confirmed NMR_13C ¹³C NMR NMR_13C->Structure_Confirmed FTIR FTIR Spectroscopy FTIR->Structure_Confirmed Purity_Confirmed->NMR_1H Yes Purity_Confirmed->NMR_13C Yes Purity_Confirmed->FTIR Yes DSC DSC (Melting Point, Thermal Events) Structure_Confirmed->DSC TGA TGA (Thermal Stability) Structure_Confirmed->TGA Final_Report Full Characterization Report DSC->Final_Report TGA->Final_Report

Caption: Overall workflow for comprehensive characterization.

II. Chromatographic Analysis: Purity and Stereochemistry

Chromatography is the cornerstone of purity determination. For a chiral compound, this analysis is twofold: assessing the sample for any process-related impurities and determining the ratio of its enantiomers.

A. Reversed-Phase HPLC for Chemical Purity

Expertise & Causality: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for the purity analysis of non-volatile small molecules. The choice of a C18 (octadecylsilyl) stationary phase is based on the compound's mixed polarity; the dichlorophenyl ring provides hydrophobicity, while the amino and carboxyl groups add polarity. A buffered mobile phase is critical. Using an acidic modifier like formic acid or trifluoroacetic acid (TFA) serves two purposes: it protonates the carboxylic acid and the amine, suppressing ionization to ensure a single, well-defined analyte state and sharp peak shape. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency. Gradient elution is employed to ensure that any potential impurities, which may vary widely in polarity, are eluted from the column within a reasonable timeframe.

Protocol: Purity Determination by RP-HPLC-UV

  • Instrumentation: HPLC system with a gradient pump, autosampler, column thermostat, and UV/Vis detector.

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of 50:50 Water:Acetonitrile to create a 1 mg/mL stock. Dilute to a working concentration of 0.1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Detection Wavelength: 220 nm and 254 nm. 220 nm provides general detection, while 254 nm is sensitive to the aromatic ring.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 10
      20.0 90
      25.0 90
      25.1 10

      | 30.0 | 10 |

  • Data Analysis: Integrate all peaks. Calculate the purity by the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100. The method must be validated for linearity, accuracy, and precision as per ICH Q2(R1) guidelines.[5]

Table 1: Expected RP-HPLC Performance Data

Parameter Expected Value Rationale
Retention Time (t R ) ~4.2 - 6.0 min[1] Dependent on exact gradient and column; indicates moderate retention.
Tailing Factor 0.9 - 1.5 Ensures good peak symmetry for accurate integration.
Theoretical Plates > 5000 Indicates a highly efficient and well-packed column.

| Limit of Quantitation (LOQ) | ~0.05% | Required sensitivity for impurity profiling.[6] |

B. Chiral HPLC for Enantiomeric Purity

Expertise & Causality: Biological systems are inherently chiral, meaning enantiomers of a drug candidate can have vastly different pharmacological and toxicological profiles.[7] Therefore, quantifying the enantiomeric excess (% ee) is mandatory. The separation relies on forming transient, diastereomeric complexes between the analyte and a chiral stationary phase (CSP). For amino acids, crown ether-based CSPs (like Crownpak®) are highly effective.[8] They work by encapsulating the protonated primary amine of the analyte within the ether macrocycle, with enantioselective recognition achieved through differential steric interactions. The mobile phase is typically acidic to ensure the amine is in its cationic form (R-NH₃⁺).

Protocol: Enantiomeric Purity by Chiral HPLC

  • Instrumentation: As above.

  • Column: Crown ether-based chiral column (e.g., Daicel Crownpak CR-I(+), 150 mm x 3.0 mm, 5 µm).

  • Mobile Phase: Perchloric acid solution (pH 1.5). Prepare by diluting 70% perchloric acid in water.

  • Sample Preparation: Prepare a 0.5 mg/mL solution of the compound in the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 20 °C (lower temperatures often improve chiral resolution).

    • Injection Volume: 2 µL.

    • Detection Wavelength: 220 nm.

    • Mode: Isocratic (no gradient).

  • Data Analysis: Identify and integrate the peaks corresponding to the two enantiomers. Calculate the enantiomeric excess using the formula: % ee = (|Area₁ - Area₂| / |Area₁ + Area₂|) * 100.

III. Spectroscopic Analysis: Definitive Structural Elucidation

Once purity is established, spectroscopic techniques are used to confirm that the molecular structure of the main component is indeed this compound.

A. Mass Spectrometry (MS)

Expertise & Causality: MS provides the molecular weight of the analyte, which is one of its most fundamental properties. Electrospray ionization (ESI) is the preferred technique as it is a "soft" ionization method that typically keeps the molecule intact, producing a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. High-resolution mass spectrometry (HRMS) can provide the elemental composition, offering an extremely high degree of confidence in the molecular formula.

Protocol: Molecular Weight Confirmation by LC-MS (ESI)

  • Instrumentation: A liquid chromatograph coupled to a mass spectrometer (e.g., a Q-TOF or Orbitrap for HRMS).

  • Chromatography: A short (5-minute) generic C18 gradient can be used for sample introduction.

  • MS Parameters (Positive Ion Mode):

    • Ion Source: ESI.

    • Scan Range: m/z 50 - 500.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas (N₂): Flow 10 L/min, Temperature 300 °C.

  • Data Analysis: Identify the peak corresponding to the molecular ion. The isotopic pattern for two chlorine atoms (a characteristic M, M+2, M+4 pattern with an approximate ratio of 9:6:1) must be observed.

Table 2: Expected Mass Spectrometry Data

Ion Calculated m/z (C₉H₉Cl₂NO₂) Observation
[M+H]⁺ 234.0088 Primary ion in positive mode.
[M-H]⁻ 232.0068 Primary ion in negative mode.

| Isotope Pattern | M (¹⁰⁰%), M+2 (~⁶⁴%), M+4 (~¹⁰%) | Confirms the presence of two chlorine atoms. |

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the most powerful technique for elucidating the precise structure of an organic molecule. ¹H NMR provides information on the number and chemical environment of protons, while ¹³C NMR does the same for carbon atoms. The chemical shifts (δ), integration (proton count), and spin-spin coupling (splitting patterns) create a unique fingerprint of the molecule's carbon-hydrogen framework.[9][10] A polar, aprotic deuterated solvent like DMSO-d₆ is ideal as it can dissolve the zwitterionic form of the amino acid and allows for the observation of exchangeable protons (NH₂ and COOH).

Protocol: ¹H and ¹³C NMR Analysis

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of DMSO-d₆.

  • Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a standard proton-decoupled ¹³C NMR spectrum.

  • Data Analysis: Assign all peaks based on their chemical shift, integration (for ¹H), and multiplicity.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Assignments (in DMSO-d₆)

Atom Assignment Predicted ¹H δ (ppm), Multiplicity, Integration Predicted ¹³C δ (ppm)
Aromatic CH (2,6) ~7.6 ppm (d, 2H) ~128 ppm
Aromatic CH (4) ~7.5 ppm (t, 1H) ~125 ppm
Aromatic C-Cl (3,5) - ~134 ppm
CH-NH₂ (β-carbon) ~4.5 ppm (dd, 1H) ~52 ppm
CH₂-COOH (α-carbon) ~2.8 ppm (dd, 2H) ~40 ppm
NH₂ ~3.1 ppm (br s, 2H)[1] -

| COOH | ~12.5 ppm (br s, 1H) | ~173 ppm |

Note: Chemical shifts are estimates and can vary. "d" = doublet, "t" = triplet, "dd" = doublet of doublets, "br s" = broad singlet.

C. Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR spectroscopy is a rapid and simple technique used to identify the presence of key functional groups.[11] The molecule will exhibit characteristic vibrational frequencies corresponding to the N-H bonds of the amine, the O-H and C=O bonds of the carboxylic acid, and the C=C and C-Cl bonds of the aromatic ring.

Protocol: Functional Group Analysis by ATR-FTIR

  • Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the major absorption bands and assign them to their corresponding functional groups.

Table 4: Key FTIR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
3200 - 2800 (broad) O-H stretch Carboxylic Acid
3100 - 3000 N-H stretch Primary Amine
~1710 C=O stretch Carboxylic Acid
~1600, ~1470 C=C stretch Aromatic Ring
~1580 N-H bend Primary Amine

| ~800 - 700 | C-Cl stretch | Aryl Halide |

IV. Physicochemical Characterization: Thermal Properties

Understanding the solid-state properties of a compound is crucial for formulation and stability studies.

Expertise & Causality: Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature, allowing for the precise determination of the melting point and other thermal events like polymorphic transitions. Thermogravimetric Analysis (TGA) measures the change in mass as a function of temperature, revealing the thermal stability and decomposition profile of the compound.[12]

Protocol: Thermal Analysis by DSC and TGA

  • Instrumentation: DSC and TGA instruments.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan (for DSC) or a ceramic/platinum pan (for TGA).

  • DSC Conditions:

    • Temperature Program: Heat from 25 °C to 300 °C at a rate of 10 °C/min.

    • Atmosphere: Nitrogen purge at 50 mL/min.

  • TGA Conditions:

    • Temperature Program: Heat from 25 °C to 500 °C at a rate of 10 °C/min.

    • Atmosphere: Nitrogen purge at 50 mL/min.

  • Data Analysis: Determine the onset and peak temperatures of the melting endotherm from the DSC thermogram. Determine the onset of decomposition from the TGA curve.

V. Conclusion

The analytical characterization of this compound requires an integrated, multi-technique approach. By systematically applying chromatographic, spectroscopic, and thermal methods as detailed in this guide, researchers can confidently establish the identity, purity, stereochemistry, and fundamental physicochemical properties of this compound. This rigorous characterization is an indispensable prerequisite for its use in further research and development, ensuring data integrity and reproducibility. The principles and protocols outlined herein provide a robust framework for achieving this critical analytical goal.

References

  • Physico-Chemical Characterization of Amino Acid-Based Deep Eutectic Solvents. (n.d.). MDPI. Retrieved from [Link]

  • Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. (n.d.). Advarra. Retrieved from [Link]

  • Amino acid - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • Physico-Chemical Characterization of Amino Acid-Based Deep Eutectic Solvents. (n.d.). PubMed. Retrieved from [Link]

  • Validating Analytical Methods in Pharmaceuticals. (n.d.). Pharmuni. Retrieved from [Link]

  • Physico-Chemical Properties of Amino acids. (2020, August 19). YouTube. Retrieved from [Link]

  • APDbase: Amino acid Physicochemical properties Database. (n.d.). PMC - NIH. Retrieved from [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (n.d.). LinkedIn. Retrieved from [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT Network. Retrieved from [Link]

  • Analytical method validation: A brief review. (n.d.). ResearchGate. Retrieved from [Link]

  • 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0013592). (n.d.). HMDB. Retrieved from [Link]

  • 3-Amino-3-(2-chlorophenyl)propionic acid, N-dimethylaminomethylene-, methyl ester. (n.d.). NIST WebBook. Retrieved from [Link]

  • Chiral Chemistry Insights: The Role of (R)-3-Amino-3-(3-chlorophenyl)propionic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (n.d.). MDPI. Retrieved from [Link]

  • 3-[(3,4-Dichlorophenyl)aminocarbonyl]propionic acid monohydrate. (n.d.). PMC - NIH. Retrieved from [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023, January 10). ACS Publications. Retrieved from [Link]

  • 3-[(3,4-Dichlorophenyl)aminocarbonyl]propionic acid. (n.d.). PMC - NIH. Retrieved from [Link]

  • low/high resolution 1H proton nmr spectrum of propanoic acid. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • 3-(3,4-Dichlorophenyl)propionic acid. (n.d.). NIST WebBook. Retrieved from [Link]

  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. (n.d.). AVESIS. Retrieved from [Link]

  • FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). (n.d.). ResearchGate. Retrieved from [Link]

  • Rational Synthesis of B-amino Acids for Biological Activities. (n.d.). ResearchGate. Retrieved from [Link]

  • Application of Amino Acid-Based Chiral Ionic Liquids for Enantioseparation in Capillary Electrophoresis. (n.d.). PubMed. Retrieved from [Link]

  • FTIR spectra of (a) the amino acid/peptide systems that formed... (n.d.). ResearchGate. Retrieved from [Link]

  • 3-Amino-3-(3,4-dichlorophenyl)propionic Acid: High Purity Chemical Intermediate Supplier in China. (n.d.). Autech Industry Co., Limited. Retrieved from [Link]

  • Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand. (2016, November 1). LCGC International. Retrieved from [Link]

  • 3-Amino-3-(3-fluorophenyl)propanoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Determination of amino acids in black garlic using high- performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Application Note: Comprehensive NMR Spectroscopic Analysis of 3-amino-3-(3,5-dichlorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide to the structural elucidation of 3-amino-3-(3,5-dichlorophenyl)propanoic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. As a β-amino acid derivative with significant potential in medicinal chemistry, particularly in the synthesis of protease inhibitors, unambiguous structural verification is paramount.[1] We present optimized protocols for sample preparation, data acquisition for one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, and a comprehensive guide to spectral interpretation. This document is designed to serve as a practical resource for researchers requiring robust analytical characterization of this and structurally related compounds.

Introduction: The Analytical Imperative

This compound is a key building block in modern drug discovery.[1] Its structure, featuring a chiral center and a dichlorinated phenyl ring, necessitates precise analytical techniques for confirmation of identity, purity, and stereochemistry. NMR spectroscopy stands as the most powerful tool for the complete structural analysis of organic molecules in solution, providing detailed information about the chemical environment, connectivity, and spatial proximity of atoms.[2][3] This guide explains the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.

Molecular Structure and Key Features

The primary structure dictates the expected NMR spectroscopic output. The key fragments for analysis are the propanoic acid backbone and the 3,5-disubstituted aromatic ring. The symmetry of the dichlorophenyl group is a critical feature, simplifying the aromatic region of the NMR spectra.

Caption: Structure of this compound.

Experimental Protocols: From Sample to Spectrum

A high-quality spectrum is contingent upon meticulous sample preparation and correctly chosen acquisition parameters.

Protocol 1: Sample Preparation

The quality of the sample has a profound effect on the quality of the resulting spectrum. This protocol ensures a homogenous sample free of particulates.

Materials:

  • This compound

  • Deuterated solvent (e.g., DMSO-d₆)

  • High-quality 5 mm NMR tube (e.g., Norell S-5-500-7)[4]

  • Glass Pasteur pipette and glass wool

  • Small vial for dissolution

  • Analytical balance

Rationale for Solvent Choice: Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its high polarity, which effectively dissolves the zwitterionic amino acid structure. Furthermore, the exchangeable amine (-NH₂) and carboxylic acid (-OH) protons are readily observable in DMSO-d₆, whereas they would be replaced by deuterium in solvents like D₂O.

Step-by-Step Procedure:

  • Weighing: Accurately weigh 10-20 mg of the compound for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.[5][6] This concentration is optimal for obtaining good signal-to-noise in a reasonable time without causing line broadening from excessive viscosity.[5]

  • Dissolution: Add approximately 0.6 mL of DMSO-d₆ to the vial.[4] Preparing the sample in a secondary vial ensures complete dissolution, which can be aided by gentle vortexing, before transfer to the NMR tube.[5]

  • Filtration: Tightly pack a small plug of glass wool into a Pasteur pipette. Filter the solution through the plug directly into the NMR tube. This step is critical as suspended solid particles distort the magnetic field homogeneity, leading to broad, uninterpretable spectral lines.

  • Capping and Labeling: Ensure the final solvent height in the tube is approximately 5 cm.[6] Cap the tube securely and label it clearly with a labeling tape wrapped around the tube, not as a flag.[7] Do not write directly on the glass.[7]

Protocol 2: NMR Data Acquisition

The following workflow outlines the acquisition of a comprehensive dataset for full structural elucidation. Experiments should be run on a spectrometer with a field strength of ≥400 MHz.

G cluster_workflow NMR Data Acquisition Workflow A Sample Preparation B Shimming & Tuning A->B C 1D ¹H Spectrum (Structural Overview) B->C D 1D ¹³C{¹H} Spectrum (Carbon Backbone) C->D Informs ¹³C parameters E 2D COSY (¹H-¹H Connectivity) C->E H Data Analysis & Structure Elucidation C->H F 2D HSQC (¹H-¹³C Direct Correlation) D->F D->H E->H G 2D HMBC (¹H-¹³C Long-Range Correlation) F->G F->H G->H

Caption: Recommended workflow for comprehensive NMR analysis.

1. 1D ¹H NMR:

  • Purpose: Provides an overview of all proton environments.

  • Key Parameters:

    • Pulse Program: Standard single pulse (e.g., zg30 on Bruker systems).

    • Number of Scans (ns): 16 to 64 scans.

    • Relaxation Delay (d1): 2-5 seconds. A longer delay ensures full relaxation of all protons for accurate integration.

    • Spectral Width (sw): ~16 ppm, centered around 6 ppm.

2. 1D ¹³C NMR:

  • Purpose: Identifies all unique carbon environments.

  • Key Parameters:

    • Pulse Program: Standard proton-decoupled pulse-acquire (e.g., zgpg30).

    • Number of Scans (ns): 1024 scans or more, as ¹³C has low natural abundance and sensitivity.

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width (sw): ~200 ppm, centered around 100 ppm.

3. 2D Correlation Spectroscopy (COSY):

  • Purpose: Establishes proton-proton (¹H-¹H) spin coupling networks, crucial for identifying the propanoic acid backbone.[8]

  • How it Works: A cross-peak between two protons indicates they are scalar coupled (typically through 2 or 3 bonds).

4. 2D Heteronuclear Single Quantum Coherence (HSQC):

  • Purpose: Correlates each proton with its directly attached carbon atom.[9]

  • How it Works: A cross-peak appears at the coordinates of a proton's chemical shift (F2 axis) and its bonded carbon's chemical shift (F1 axis).

5. 2D Heteronuclear Multiple Bond Correlation (HMBC):

  • Purpose: Reveals longer-range (2-3 bond) correlations between protons and carbons.[9]

  • How it Works: This is the key experiment to connect the propanoic acid fragment to the dichlorophenyl ring by observing correlations from the α-proton to the aromatic carbons.

Data Interpretation: Assembling the Structural Puzzle

The following is a predictive guide to interpreting the NMR data based on the known structure. Actual chemical shifts may vary slightly depending on solvent, concentration, and pH.

Predicted NMR Data Summary
Assignment ¹H Chemical Shift (ppm) ¹H Multiplicity ¹³C Chemical Shift (ppm) Rationale & 2D Correlations
H-2', H-6'~7.5d (J ≈ 2 Hz)~128Aromatic protons ortho to the propanoic acid group. Due to symmetry, they are equivalent.
H-4'~7.4t (J ≈ 2 Hz)~125Aromatic proton para to the propanoic acid group, split by two equivalent ortho protons.
C-1'--~145Quaternary carbon attached to the propanoic acid chain. HMBC correlation to Hα.
C-3', C-5'--~135Quaternary carbons attached to chlorine atoms.
~4.5t or dd~55Methine proton adjacent to the phenyl ring and methylene group. COSY correlation to Hβ. HSQC to Cα.
~2.8d or dd~40Diastereotopic methylene protons. COSY correlation to Hα. HSQC to Cβ.
--~55Carbon attached to the amino group and phenyl ring.
--~40Methylene carbon.
C=O --~175Carboxylic acid carbonyl carbon. HMBC correlation from Hβ.
-NH₂ Variable, broads-Exchangeable protons.
-COOH Variable, broads-Exchangeable proton.

d = doublet, t = triplet, dd = doublet of doublets, s = singlet

Interpreting the Spectra
  • ¹H Spectrum - The Aromatic Region: Protons on an aromatic ring typically resonate between 6.5-8.5 ppm.[10] The 3,5-dichloro substitution pattern results in an AX₂ spin system. Expect to see a triplet for the H-4' proton (split by two equivalent H-2'/H-6' protons) and a doublet for the H-2'/H-6' protons (split by H-4'). The integration ratio should be 1:2.

  • ¹H Spectrum - The Aliphatic Region: The propanoic acid backbone protons (Hα and Hβ) will form an AX₂ or ABX spin system. Hα, being adjacent to the electron-withdrawing phenyl ring and amino group, will be downfield relative to the Hβ protons. COSY is essential to confirm their connectivity through a clear cross-peak.

  • ¹³C Spectrum: The symmetry of the dichlorophenyl ring means only four aromatic carbon signals will be observed: C1', C2'/C6', C3'/C5', and C4'.[11][12] The carbons bonded to chlorine (C3'/C5') will be significantly shifted. The remaining three carbons of the propanoic acid chain (Cα, Cβ, C=O) will also be visible. A DEPT-135 experiment can be used to confirm the CH (Cα, C4', C2'/C6') and CH₂ (Cβ) signals.[2]

  • 2D Spectra - Confirming Connectivity:

    • HSQC will definitively link each proton signal (Hα, Hβ, H-aromatic) to its corresponding carbon signal (Cα, Cβ, C-aromatic).

    • HMBC provides the final proof of structure. Key correlations to look for include:

      • A three-bond correlation from to the quaternary aromatic carbon C1' .

      • Two- and three-bond correlations from the protons to and the carbonyl carbon (C=O ).

      • Correlations from the aromatic protons (H-2'/H-6') to the surrounding aromatic carbons.

Conclusion

The combination of one- and two-dimensional NMR spectroscopy provides an unequivocal method for the structural characterization of this compound. The protocols and interpretive framework detailed in this application note establish a self-validating system for confirming the identity and purity of this important synthetic intermediate. By following this comprehensive workflow, researchers in pharmaceutical development and chemical synthesis can ensure the integrity of their materials, forming a solid foundation for subsequent research.

References

  • Georgia Institute of Technology. (2023, August 29). Small molecule NMR sample preparation.
  • Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation.
  • University of California, Santa Barbara, Department of Chemistry and Biochemistry. NMR Sample Requirements and Preparation.
  • ETH Zurich, Department of Chemistry and Applied Biosciences. NMR Sample Preparation.
  • University of Ottawa, NMR Facility. NMR Sample Preparation.
  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. OMICS International.
  • University of Colorado Boulder, Department of Chemistry. Aromatics - NMR Spectroscopy.
  • Bhattacharjee, S. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules. [Video]. YouTube.
  • Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction.
  • Chemistry LibreTexts. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring.
  • University of California, Los Angeles, Department of Chemistry & Biochemistry. Short Summary of C13-NMR Interpretation.
  • Benchchem. This compound.
  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.
  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques.

Sources

Application Notes and Protocols: In Vitro Characterization of 3-amino-3-(3,5-dichlorophenyl)propanoic Acid as a Modulator of GABA Transporters

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide for the in vitro pharmacological characterization of 3-amino-3-(3,5-dichlorophenyl)propanoic acid, a synthetic amino acid analog. The protocols detailed herein are designed to elucidate the compound's inhibitory activity and selectivity profile against the four major subtypes of human GABA transporters (GATs): GAT1, GAT2, GAT3, and BGT1. This document offers detailed, step-by-step methodologies for radioligand uptake assays, competitive binding assays, and electrophysiological recordings, enabling a thorough investigation of the compound's mechanism of action.

Introduction: The Rationale for Investigating this compound as a GAT Inhibitor

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS). The precise regulation of GABAergic signaling is critical for maintaining neuronal homeostasis, and its dysregulation is implicated in a range of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain.[1][2] The termination of synaptic GABA action is primarily mediated by its reuptake from the synaptic cleft into neurons and surrounding glial cells via GABA transporters (GATs).[3]

Four distinct GAT subtypes have been identified: GAT1, GAT2, GAT3, and BGT1.[4] These transporters exhibit differential cellular and regional distribution throughout the brain, suggesting distinct physiological roles.[5] Consequently, subtype-selective GAT inhibitors represent a promising therapeutic strategy for modulating GABAergic neurotransmission with potentially fewer side effects than non-selective agents.[3]

This compound belongs to a class of 3-substituted GABA analogs. The structural similarity of these analogs to GABA makes them candidates for interaction with GABAergic system components, including GATs.[6] The introduction of a dichlorophenyl moiety suggests altered lipophilicity and conformational constraints that could confer potency and selectivity for specific GAT subtypes. The following protocols are designed to systematically evaluate this hypothesis.

Foundational Assays for Characterizing GAT Inhibitors

A multi-faceted approach is essential for a comprehensive understanding of a compound's interaction with GABA transporters. We will focus on three key in vitro assays:

  • [³H]GABA Uptake Assay: A functional assay to directly measure the inhibition of GABA transport into cells expressing specific GAT subtypes.

  • Radioligand Competition Binding Assay: To determine the compound's affinity for the GAT1 transporter by measuring its ability to displace a known high-affinity radiolabeled ligand.

  • Two-Electrode Voltage Clamp (TEVC) Electrophysiology: A sensitive functional assay to measure GAT-mediated currents and their inhibition in real-time.

The following diagram illustrates the workflow for characterizing the inhibitory profile of this compound.

GAT_Inhibitor_Workflow cluster_0 Initial Screening & Potency cluster_1 Mechanism of Action (GAT1) cluster_2 Functional Characterization A [³H]GABA Uptake Assay (HEK293 cells expressing hGAT1, hGAT2, hGAT3, hBGT1) B Determine IC50 values for each GAT subtype A->B C Radioligand Competition Binding Assay ([³H]tiagabine vs. test compound on hGAT1 membranes) B->C If active E Two-Electrode Voltage Clamp (TEVC) (Xenopus oocytes expressing hGATs) B->E If active D Determine Ki value C->D F Measure inhibition of GABA-induced currents E->F

Caption: Workflow for the in vitro characterization of a putative GAT inhibitor.

Protocol 1: [³H]GABA Uptake Inhibition Assay

This assay directly measures the functional inhibition of GABA transport. We will utilize Human Embryonic Kidney 293 (HEK293) cells stably expressing each of the four human GAT subtypes (hGAT1, hGAT2, hGAT3, and hBGT1).[2][7]

Principle

Cells expressing a specific GAT subtype will actively transport radiolabeled GABA ([³H]GABA) from the extracellular medium. The inhibitory potency of this compound is determined by its ability to reduce the accumulation of intracellular [³H]GABA. The concentration of the test compound that inhibits 50% of the specific GABA uptake (IC50) is a key measure of its potency.

Materials
  • Cell Lines: HEK293 cells stably transfected with hGAT1, hGAT2, hGAT3, or hBGT1.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, 10 mM D-glucose, pH 7.4).

  • Radioligand: [³H]γ-aminobutyric acid ([³H]GABA).

  • Test Compound: this compound, dissolved in an appropriate vehicle (e.g., DMSO, then diluted in assay buffer).

  • Positive Control: A known GAT inhibitor for each subtype (e.g., Tiagabine for GAT1, (S)-SNAP-5114 for GAT2/3).[5]

  • Non-specific Uptake Control: A high concentration of a non-selective GAT inhibitor (e.g., 1 mM GABA).

  • Scintillation Cocktail and Scintillation Counter .

  • 96-well cell culture plates .

Step-by-Step Protocol
  • Cell Seeding: 24-48 hours prior to the assay, seed the GAT-expressing HEK293 cells into 96-well plates at a density that will yield a confluent monolayer on the day of the experiment.[8]

  • Preparation of Reagents:

    • Prepare serial dilutions of this compound in assay buffer. Ensure the final vehicle concentration is consistent across all wells and does not exceed 0.1%.

    • Prepare a solution of [³H]GABA in assay buffer at a concentration close to the Km for each transporter (typically in the low micromolar range).

  • Assay Procedure:

    • On the day of the assay, aspirate the culture medium from the wells and wash the cells twice with pre-warmed assay buffer.

    • Add 50 µL of assay buffer containing the test compound at various concentrations (or vehicle for total uptake, or a saturating concentration of a non-labeled GAT inhibitor for non-specific uptake) to the appropriate wells.

    • Pre-incubate the plates for 10-20 minutes at room temperature.

    • Initiate the uptake by adding 50 µL of the [³H]GABA solution to each well.

    • Incubate for a predetermined time (e.g., 10-20 minutes) at room temperature. This incubation time should be within the linear range of GABA uptake for each cell line.[9]

    • Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold assay buffer.

    • Lyse the cells by adding 100 µL of 0.1 M NaOH to each well and incubating for at least 30 minutes.

  • Quantification:

    • Transfer the cell lysates to scintillation vials.

    • Add 4 mL of scintillation cocktail to each vial.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis
  • Calculate Specific Uptake:

    • Specific Uptake = Total Uptake (CPM in vehicle-treated wells) - Non-specific Uptake (CPM in wells with a saturating concentration of a non-labeled GAT inhibitor).

  • Generate Concentration-Response Curve:

    • Plot the percentage of inhibition of specific uptake versus the logarithm of the test compound concentration.

  • Determine IC50:

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.

ParameterDescription
IC50 The concentration of an inhibitor that reduces the response (in this case, [³H]GABA uptake) by 50%.
Selectivity The ratio of IC50 values for different GAT subtypes (e.g., IC50 for GAT2 / IC50 for GAT1).

Protocol 2: Radioligand Competition Binding Assay for hGAT1

This assay determines the affinity of the test compound for the hGAT1 transporter by measuring its ability to compete with a known high-affinity radiolabeled GAT1 inhibitor, [³H]tiagabine.[10][11]

Principle

The binding of [³H]tiagabine to membranes prepared from cells expressing hGAT1 is measured in the presence of increasing concentrations of the unlabeled test compound. A potent competitor will displace the radioligand, leading to a decrease in the measured radioactivity. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC50, from which the inhibitory constant (Ki) can be calculated.

Materials
  • Membrane Preparation: Membranes from HEK293 cells stably expressing hGAT1.[12]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2.5 mM CaCl₂, pH 7.4.

  • Radioligand: [³H]tiagabine.

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a known GAT1 inhibitor (e.g., 10 µM tiagabine).

  • GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI).

  • Filtration apparatus and scintillation counter .

Step-by-Step Protocol
  • Membrane Preparation:

    • Homogenize hGAT1-expressing cells in ice-cold lysis buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration using a standard protein assay (e.g., BCA).[12]

  • Assay Setup:

    • In a 96-well plate, add in order:

      • 50 µL of assay buffer with or without the test compound at various concentrations.

      • 50 µL of assay buffer containing a high concentration of a non-labeled GAT1 inhibitor for non-specific binding determination.

      • 50 µL of [³H]tiagabine solution (at a concentration near its Kd).

      • 100 µL of the membrane preparation.

  • Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation.

  • Filtration:

    • Rapidly filter the contents of each well through the pre-soaked GF/B filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity.

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding = Total Binding (CPM in the absence of competitor) - Non-specific Binding (CPM in the presence of a saturating concentration of a known GAT1 inhibitor).

  • Generate Competition Curve:

    • Plot the percentage of specific binding versus the logarithm of the test compound concentration.

  • Determine IC50 and Ki:

    • Fit the data to a one-site competition model to determine the IC50.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

ParameterDescription
Ki The inhibition constant; a measure of the affinity of the inhibitor for the receptor. A lower Ki indicates a higher affinity.

Protocol 3: Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This technique provides a real-time functional readout of GAT activity by measuring the ion currents associated with GABA transport.[13]

Principle

Xenopus laevis oocytes are injected with cRNA encoding a specific human GAT subtype. The expressed transporters are electrogenic, meaning they generate a measurable electrical current upon GABA application. The inhibition of this current by this compound can be quantified.

Materials
  • Xenopus laevis oocytes.

  • cRNA: In vitro transcribed cRNA for hGAT1, hGAT2, hGAT3, and hBGT1.

  • Injection System: Nanoject or equivalent microinjection setup.

  • TEVC Setup: Amplifier, headstage, electrodes, perfusion system, and data acquisition software.

  • Recording Solution: ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.6).[14]

  • GABA Solution: GABA dissolved in ND96.

  • Test Compound Solution: this compound dissolved in ND96.

Step-by-Step Protocol
  • Oocyte Preparation and Injection:

    • Harvest and defolliculate Xenopus oocytes.[15]

    • Inject each oocyte with cRNA for the desired hGAT subtype.

    • Incubate the injected oocytes for 2-7 days to allow for transporter expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with ND96 solution.

    • Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection).

    • Clamp the oocyte membrane potential at a holding potential of -60 mV.

    • Establish a stable baseline current.

  • Assay Procedure:

    • Apply GABA at a concentration that elicits a submaximal response (e.g., EC20) to obtain a control current.

    • Wash out the GABA and allow the current to return to baseline.

    • Pre-incubate the oocyte with the test compound for 1-2 minutes.

    • Co-apply the same concentration of GABA with the test compound and record the inhibited current.

    • Repeat for a range of test compound concentrations.

Data Analysis
  • Measure Current Inhibition:

    • For each concentration of the test compound, calculate the percentage of inhibition of the GABA-induced current.

  • Generate Concentration-Response Curve and Determine IC50:

    • Plot the percentage of inhibition versus the logarithm of the test compound concentration and fit to a sigmoidal dose-response curve to determine the IC50.

TEVC_Principle cluster_0 TEVC Setup cluster_1 Experimental Procedure Oocyte Xenopus Oocyte (expressing hGAT) Amplifier Voltage Clamp Amplifier Oocyte->Amplifier V_electrode Voltage Electrode V_electrode->Oocyte I_electrode Current Electrode I_electrode->Oocyte Amplifier->I_electrode A Apply GABA (EC20) -> Measure I_GABA B Wash A->B C Apply Test Compound B->C D Apply GABA + Test Compound -> Measure I_inhibited C->D

Sources

Application Notes & Protocols: In Vivo Evaluation of 3-amino-3-(3,5-dichlorophenyl)propanoic acid as a Putative GABAergic Modulator

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-amino-3-(3,5-dichlorophenyl)propanoic acid is a synthetic β-amino acid derivative with significant potential in medicinal chemistry and biochemical research.[1] Its structure, which includes a 3,5-dichlorophenyl moiety, enhances its lipophilicity. This characteristic can influence its binding affinity to hydrophobic pockets within biological targets like enzymes or receptors.[1] While it has been explored as a building block for novel protease inhibitors, its structural similarity to known modulators of the γ-aminobutyric acid (GABA) system, such as baclofen and phenibut, strongly suggests a potential role in neurotransmitter modulation.[1][2]

GABA is the primary inhibitory neurotransmitter in the central nervous system (CNS), and its receptors are critical therapeutic targets for a range of neurological and psychiatric conditions, including anxiety and depression.[3][4] Specifically, the metabotropic GABA-B receptor, a G-protein coupled receptor (GPCR), plays a crucial role in mediating slow and prolonged inhibitory signals.[3][4]

This guide puts forth the central hypothesis that this compound acts as a modulator of the GABA-B receptor. We provide a comprehensive framework for its preclinical in vivo evaluation, from initial pharmacokinetic profiling to established pharmacodynamic models of CNS activity. The protocols herein are designed to be self-validating, providing researchers with a logical and robust pathway to characterize the compound's therapeutic potential.

Section 1: Preclinical Rationale and Mechanistic Hypothesis

The decision to advance a compound to in vivo testing must be grounded in a strong mechanistic hypothesis. For this compound, the rationale is twofold: its chemical structure and the therapeutic relevance of its putative target. The dichlorinated phenyl ring is a common feature in CNS-active drugs, often improving blood-brain barrier penetration. The β-amino acid backbone is analogous to GABA, positioning it as a candidate for interaction with GABA receptors.

Modulation of the GABA-B receptor can lead to distinct therapeutic outcomes. Agonists and Positive Allosteric Modulators (PAMs) enhance GABAergic inhibition and have shown anxiolytic effects.[4][5] Conversely, antagonists that block the receptor can produce antidepressant-like effects in preclinical models.[4][5] Understanding this dichotomy is critical for selecting appropriate in vivo models and interpreting results.

GABA-B Receptor Signaling Pathway

The GABA-B receptor is a heterodimer composed of GABA-B1 and GABA-B2 subunits, coupled to inhibitory G-proteins (Gi/o). Upon activation by an agonist (like GABA or our test compound), the G-protein dissociates, leading to two primary downstream effects: the inhibition of adenylyl cyclase, which reduces intracellular cAMP levels, and the modulation of ion channels. Specifically, it activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization, and inhibits voltage-gated calcium channels, reducing neurotransmitter release from the presynaptic terminal.

GABA_B_Signaling GABAB_R GABA-B Receptor (GB1/GB2) G_Protein Gi/o Protein GABAB_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits GIRK GIRK K+ Channel G_Protein->GIRK Activates Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibits cAMP cAMP AC->cAMP Converts K_out GIRK->K_out Ca_in Ca_Channel->Ca_in Compound Test Compound (Agonist/PAM) Compound->GABAB_R GABA GABA GABA->GABAB_R ATP ATP ATP->AC K_in K_in->GIRK Efflux Ca_out Ca_out->Ca_Channel Influx Blocked

Caption: Simplified GABA-B receptor signaling cascade.

Section 2: Prerequisite In Vitro Characterization

To ensure the trustworthiness of in vivo research and to avoid costly failures, a foundational in vitro characterization of the compound is mandatory. These preliminary assays validate that the compound interacts with the intended target and define its mode of action, which is essential for designing and interpreting subsequent animal studies.

Preclinical_Workflow start Compound Synthesis & Purity Analysis invitro In Vitro Target Validation start->invitro binding Receptor Binding Assays (Affinity - Ki) invitro->binding Step 1 functional Functional Assays (Potency - EC50/IC50) invitro->functional Step 2 pk Pharmacokinetic (PK) Profiling (Rodent) functional->pk Proceed if active pd Pharmacodynamic (PD) Models (Efficacy) pk->pd anxiety Anxiety Models (Light-Dark Box) pd->anxiety depression Depression Models (Forced Swim Test) pd->depression analysis PK/PD Modeling & Data Interpretation anxiety->analysis depression->analysis decision Go/No-Go Decision for Further Development analysis->decision

Caption: Logical workflow for preclinical evaluation.

Recommended In Vitro Assays:
  • Receptor Binding Assay: Use radioligand binding with a known GABA-B ligand to determine if this compound binds to the receptor and to calculate its binding affinity (Ki).

  • GTPγS Binding Assay: This functional assay measures G-protein activation. It will determine whether the compound is an agonist (stimulates GTPγS binding), an antagonist (blocks GABA-stimulated binding), or a PAM (enhances GABA-stimulated binding).[6]

  • cAMP Modulation Assay: Measure the inhibition of forskolin-stimulated cAMP production in cells expressing the GABA-B receptor. This provides a downstream functional readout of Gi/o protein activation.[6]

Section 3: Pharmacokinetic (PK) Profiling in Rodents

Before assessing efficacy, it is critical to understand how the animal's body handles the compound. A pharmacokinetic (PK) study reveals the drug's absorption, distribution, metabolism, and excretion (ADME) profile, which is essential for selecting appropriate doses and a dosing schedule for pharmacodynamic (PD) studies.

Protocol 3.1: Single-Dose Pharmacokinetic Study in Rats

Objective: To determine key PK parameters following intravenous (IV) and oral (PO) administration.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • This compound

  • Vehicle for formulation (e.g., 0.5% methylcellulose in water for PO; saline with 5% DMSO/5% Solutol for IV)

  • Blood collection tubes (containing K2-EDTA)

  • Cannulation supplies (if required for serial sampling)

  • Analytical equipment (LC-MS/MS)

Methodology:

  • Animal Acclimation: Acclimate animals for at least 3 days prior to the study with free access to food and water.

  • Group Allocation: Assign rats to two groups (n=3-4 per group): IV administration and PO administration.

  • Dosing:

    • IV Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.

    • PO Group: Administer a single dose via oral gavage (e.g., 10-20 mg/kg).

  • Blood Sampling: Collect blood samples (~100 µL) from the saphenous vein or via a cannula at predetermined time points.

    • IV Timepoints: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours.

    • PO Timepoints: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 24 hours.

  • Plasma Preparation: Immediately centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the key PK parameters.

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates the extent of absorption.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC Area Under the Curve (plasma concentration vs. time)Represents total drug exposure.
Half-lifeDetermines the dosing interval.
CL ClearanceMeasures the efficiency of drug elimination.
Vd Volume of DistributionIndicates the extent of drug distribution into tissues.
F% Bioavailability (from PO vs. IV data)The fraction of the oral dose that reaches systemic circulation.

Section 4: In Vivo Pharmacodynamic (PD) Models for Efficacy

Based on the mechanistic hypothesis, behavioral models for anxiety and depression are the logical next step. The choice of dose and timing for these studies should be informed by the PK data (e.g., testing at Tmax).

Protocol 4.1: Evaluation of Anxiolytic-like Activity (Light-Dark Box Test)

Rationale: This test is based on the innate aversion of rodents to brightly illuminated areas. Anxiolytic compounds increase the time spent in the light compartment and the number of transitions between compartments.[5] This model is sensitive to GABAergic modulators.

Methodology:

  • Apparatus: A two-compartment box with one small, dark compartment and one large, brightly lit compartment, connected by an opening.

  • Animal Acclimation: Handle male mice (e.g., C57BL/6) for 3 days. Acclimate them to the testing room for 1 hour before the experiment.

  • Dosing: Administer the test compound, vehicle, or a positive control (e.g., diazepam) via the appropriate route (e.g., IP or PO) 30-60 minutes before testing (timing based on Tmax from PK data).

  • Testing Procedure:

    • Place the mouse in the center of the dark compartment, facing away from the opening.

    • Allow the mouse to explore freely for 5-10 minutes.

    • Record the session using an overhead video camera connected to tracking software.

  • Endpoints:

    • Time spent in the light compartment.

    • Number of transitions between compartments.

    • Latency to first enter the light compartment.

    • Total distance traveled (to control for locomotor effects).

Protocol 4.2: Evaluation of Antidepressant-like Activity (Forced Swim Test - FST)

Rationale: The FST is a widely used model to screen for antidepressant activity. Animals are placed in an inescapable cylinder of water. Antidepressant compounds reduce the duration of immobility (a state of behavioral despair) and increase active behaviors like swimming or climbing.[5] This model is particularly useful for detecting the effects of GABA-B antagonists.[5]

Methodology:

  • Apparatus: A transparent cylinder (40 cm high, 20 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Animal Acclimation: As described in Protocol 4.1.

  • Dosing: Administer the test compound, vehicle, or a positive control (e.g., imipramine) 30-60 minutes before the test.

  • Testing Procedure:

    • Gently place the mouse into the water cylinder.

    • Conduct a 6-minute test session.

    • Record the session for later scoring. The first 2 minutes are often considered a habituation period and are excluded from analysis.

  • Endpoints:

    • Duration of immobility during the final 4 minutes of the test. Immobility is defined as the lack of movement required to keep the head above water.

Putative Mechanism of ActionExpected Outcome in Light-Dark BoxExpected Outcome in Forced Swim Test
GABA-B Agonist / PAM Anxiolytic-like: Increased time in lightNo significant effect or increased immobility
GABA-B Antagonist No significant effect or anxiogenicAntidepressant-like: Decreased immobility

Section 5: Data Interpretation and Next Steps

A successful in vivo study integrates PK and PD data. The goal is to establish a clear relationship between drug exposure (AUC, Cmax) and the pharmacological effect. If the compound shows efficacy in a behavioral model, the next steps should include:

  • Dose-Response Studies: To determine the minimal effective dose and the therapeutic window.

  • Target Engagement Studies: Where possible, measure biomarkers in the CNS (e.g., using in vivo microdialysis or ex vivo tissue analysis) to confirm the compound reached its target and modulated the GABAergic system.

  • Selectivity and Off-Target Profiling: Assess binding to a panel of other CNS receptors to rule out confounding effects.

  • Chronic Dosing Studies: Evaluate the effects of long-term administration, including potential for tolerance or dependence.

Conclusion

This compound presents a compelling profile for investigation as a novel CNS therapeutic. Its structural characteristics warrant a thorough evaluation of its effects on the GABAergic system. By following a logical, hypothesis-driven approach—beginning with in vitro target validation, proceeding to robust in vivo pharmacokinetic and pharmacodynamic characterization—researchers can effectively and efficiently elucidate the compound's potential. The protocols and framework provided in this guide offer a scientifically rigorous path for advancing this promising molecule through the preclinical drug discovery pipeline.

References

  • This compound | RUO - Benchchem.
  • (3S)-3-amino-3-(3,5-dichlorophenyl)propanoic acid - Smolecule.
  • A mouse model for visualization of GABA(B) receptors - PubMed. Available at: [Link]

  • Genetic and pharmacological evidence of a role for GABA(B) receptors in the modulation of anxiety- and antidepressant-like behavior - PubMed. Available at: [Link]

  • (PDF) GABA B receptor allosteric modulators exhibit pathway-dependent and species-selective activity - ResearchGate. Available at: [Link]

  • 'GABA shift' in vivo: enhancement of benzodiazepine binding in vivo by modulation of endogenous GABA - PubMed. Available at: [Link]

  • Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC - PubMed Central. Available at: [Link]

  • Rational Synthesis of B-amino Acids for Biological Activities | Request PDF - ResearchGate. Available at: [Link]

  • In vivo GABA detection by single-pulse editing with one shot - PMC - PubMed Central. Available at: [Link]

  • 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs - PubMed. Available at: [Link]

  • GABA Receptor Type A Neurotransmission Modulation | Protocol Preview - YouTube. Available at: [Link]

  • Unlock the Potential of 3-Amino-3-(2,4-dichlorophenyl)propionic Acid. Available at: [Link]

  • In vivo GABA detection by single-pulse editing with one shot - ResearchGate. Available at: [Link]

  • A GABA Receptor Modulator and Semiochemical Compounds Evidenced Using Volatolomics as Candidate Markers of Chronic Exposure to Fipronil in Apis mellifera - MDPI. Available at: [Link]

  • Fmoc-(R)-3-Amino-3-(2,4-dichlorophenyl)propionic Acid: A Key Building Block for Peptide Synthesis. Available at: [Link]

  • Amino Acids in the Development of Prodrugs - MDPI. Available at: [Link]

  • (PDF) 2-Amino-3-(methylamino)-propanoic acid (BMAA) pharmacokinetics and blood-brain barrier permeability in the rat - ResearchGate. Available at: [Link]

  • 3-amino-3-(3-chlorophenyl)propanoic acid - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP - PharmaCompass.com. Available at: [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - MDPI. Available at: [Link]

  • The Role of 3-Amino-3-(2,4-dichlorophenyl)propionic Acid in Biochemical Assays and Cellular Research - NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

Sources

3-Amino-3-(3,5-dichlorophenyl)propanoic Acid: A Research Tool for Investigating GABAergic Neurotransmission

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Neuromodulator

3-Amino-3-(3,5-dichlorophenyl)propanoic acid is a synthetic β-amino acid derivative that has emerged as a compound of significant interest within the neuroscience community. Its structural resemblance to the major inhibitory neurotransmitter, γ-aminobutyric acid (GABA), coupled with the presence of a dichlorinated phenyl ring, suggests its potential to interact with key components of the GABAergic system. While extensive characterization of this specific isomer is ongoing, research into structurally related β-amino acids has revealed their capacity to modulate GABAergic signaling, primarily through the inhibition of GABA transporters (GATs).[1][2] This application note provides a comprehensive guide for researchers and drug development professionals on the use of this compound as a research tool, focusing on its hypothesized mechanism of action and providing detailed protocols for its investigation.

The rationale for exploring this compound lies in the critical role of GABA transporters in regulating synaptic transmission and neuronal excitability. By controlling the reuptake of GABA from the synaptic cleft, GATs shape the duration and magnitude of inhibitory postsynaptic potentials.[3][4] Dysregulation of GAT function has been implicated in a range of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain.[1] Consequently, subtype-selective GAT inhibitors are invaluable pharmacological tools for dissecting the physiological roles of individual GAT subtypes and represent promising therapeutic leads. This guide will equip researchers with the foundational knowledge and practical methodologies to explore the potential of this compound as a novel modulator of GABAergic neurotransmission.

Hypothesized Mechanism of Action: A Focus on GABA Transporter Inhibition

Based on the pharmacology of structurally analogous compounds, it is hypothesized that this compound functions as an inhibitor of one or more of the four known GABA transporter subtypes: GAT1, GAT2, GAT3, and BGT1 (betaine/GABA transporter 1).[1][2] The lipophilic 3,5-dichlorophenyl moiety is predicted to enhance the compound's affinity for the transporter's binding pocket, potentially contributing to its potency and subtype selectivity.[5][6]

The proposed mechanism involves the competitive binding of this compound to the GABA binding site on the transporter protein. This occupation of the binding site prevents the reuptake of synaptically released GABA, leading to an accumulation of the neurotransmitter in the extracellular space. The elevated GABA concentration, in turn, enhances the activation of both synaptic and extrasynaptic GABA receptors, resulting in a net increase in inhibitory tone.

GABA_Transporter_Inhibition cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA GABA GABA_release->GABA GAT GABA Transporter (GAT) GABA->GAT Reuptake GABA_R GABA Receptor GABA->GABA_R Binding Compound This compound Compound->GAT Inhibition GAT->GABA_vesicle Recycling Inhibition Neuronal Inhibition GABA_R->Inhibition

Figure 1: Hypothesized mechanism of action of this compound.

Protocols for In Vitro Characterization

To elucidate the neuropharmacological profile of this compound, a systematic in vitro evaluation is essential. The following protocols are designed to determine the compound's inhibitory potency and selectivity for the four human GABA transporter subtypes.

Protocol 1: [³H]GABA Uptake Inhibition Assay

This assay is the gold standard for determining the inhibitory activity of compounds at GABA transporters. It measures the reduction in the uptake of radiolabeled GABA ([³H]GABA) into cells heterologously expressing a specific GAT subtype.

Materials and Reagents:

  • Cell Lines: Human Embryonic Kidney (HEK-293) cells stably expressing one of the four human GAT subtypes (hGAT1, hGAT2, hGAT3, or hBGT1).

  • Test Compound: this compound.

  • Radioligand: [³H]γ-aminobutyric acid ([³H]GABA).

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).

  • Non-specific Uptake Control: A known potent, non-selective GAT inhibitor (e.g., nipecotic acid).

  • Scintillation Cocktail and Scintillation Counter.

  • 96-well cell culture plates.

Experimental Workflow:

GABA_Uptake_Assay_Workflow start Start cell_culture Culture HEK-293 cells expressing a specific hGAT subtype in 96-well plates start->cell_culture wash_cells Wash cells with KRH buffer cell_culture->wash_cells preincubation Pre-incubate cells with varying concentrations of the test compound or control wash_cells->preincubation add_radioligand Add [³H]GABA to initiate uptake preincubation->add_radioligand incubation Incubate at room temperature add_radioligand->incubation terminate_uptake Terminate uptake by rapid washing with ice-cold KRH buffer incubation->terminate_uptake cell_lysis Lyse cells terminate_uptake->cell_lysis scintillation_counting Transfer lysate to scintillation vials and perform scintillation counting cell_lysis->scintillation_counting data_analysis Analyze data to determine IC₅₀ values scintillation_counting->data_analysis end End data_analysis->end

Figure 2: Workflow for the [³H]GABA uptake inhibition assay.

Step-by-Step Procedure:

  • Cell Culture: Seed HEK-293 cells stably expressing the desired hGAT subtype into 96-well plates and grow to confluence.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in KRH buffer to achieve the desired final concentrations.

  • Assay Initiation:

    • Aspirate the culture medium from the wells.

    • Wash the cells twice with KRH buffer.

    • Add KRH buffer containing the appropriate concentration of the test compound, control inhibitor, or vehicle to the wells.

    • Pre-incubate for 10-20 minutes at room temperature.

  • Radioligand Addition: Add [³H]GABA to each well to a final concentration appropriate for the specific GAT subtype (typically in the low nanomolar range).

  • Incubation: Incubate the plate for a defined period (e.g., 10-30 minutes) at room temperature to allow for GABA uptake.

  • Termination of Uptake: Rapidly aspirate the assay solution and wash the cells three times with ice-cold KRH buffer to stop the uptake process.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells in each well with a suitable lysis buffer or distilled water.

    • Transfer the lysate to scintillation vials.

    • Add scintillation cocktail and quantify the amount of [³H]GABA taken up by the cells using a scintillation counter.

  • Data Analysis:

    • Determine the specific uptake by subtracting the non-specific uptake (in the presence of a saturating concentration of a standard inhibitor) from the total uptake.

    • Plot the percentage of inhibition of specific [³H]GABA uptake against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific uptake).

Data Presentation:

The inhibitory potencies of this compound against the four hGAT subtypes should be summarized in a table for easy comparison.

Transporter SubtypeIC₅₀ (µM)
hGAT1TBD
hGAT2TBD
hGAT3TBD
hBGT1TBD
TBD: To be determined experimentally.

In Vivo Applications: Exploring Behavioral Effects

Should in vitro studies reveal potent and selective GAT inhibitory activity, subsequent in vivo experiments can be designed to investigate the behavioral effects of this compound.

Protocol 2: Rodent Models of Anxiety (Elevated Plus Maze)

This protocol is designed to assess the anxiolytic or anxiogenic potential of the compound.

Materials and Methods:

  • Animals: Adult male rats or mice.

  • Apparatus: Elevated plus maze.

  • Test Compound: this compound dissolved in a suitable vehicle.

  • Vehicle Control.

Procedure:

  • Acclimatization: Acclimate the animals to the testing room for at least one hour before the experiment.

  • Compound Administration: Administer the test compound or vehicle via an appropriate route (e.g., intraperitoneal injection) at a predetermined time before the test (e.g., 30 minutes).

  • Testing: Place the animal in the center of the elevated plus maze, facing an open arm. Allow the animal to explore the maze for a set period (e.g., 5 minutes).

  • Data Collection: Record the time spent in the open and closed arms, as well as the number of entries into each arm, using a video tracking system.

  • Data Analysis: An increase in the time spent in the open arms is indicative of an anxiolytic effect, while a decrease suggests an anxiogenic effect.

Conclusion and Future Directions

This compound represents a promising, yet under-investigated, research tool for the field of neuroscience. The protocols outlined in this application note provide a robust framework for characterizing its activity as a potential GABA transporter inhibitor. A thorough in vitro profiling, followed by targeted in vivo behavioral studies, will be crucial in elucidating its precise mechanism of action and its potential as a modulator of GABAergic neurotransmission. The insights gained from such studies will not only advance our understanding of the GABAergic system but may also pave the way for the development of novel therapeutic agents for a variety of neurological and psychiatric disorders.

References

  • PubMed. A Practical Synthesis and Biological Evaluation of 9-halogenated PGF Analogues. Available from: [Link].

  • Krall, J., et al. Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. ACS Chemical Neuroscience. 2021 . Available from: [Link].

  • MDPI. Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Available from: [Link].

  • PubMed Central. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Available from: [Link].

  • PubMed. Natural and Synthetic Halogenated Amino Acids-Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Available from: [Link].

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 3-Amino-3-(2,4-dichlorophenyl)propionic Acid in Biochemical Assays and Cellular Research. Available from: [Link].

  • PubMed. Synthesis of N-substituted Acyclic β-amino Acids and Their Investigation as GABA Uptake Inhibitors. Available from: [Link].

  • Frontiers in Cellular Neuroscience. GABA and Glutamate Transporters in Brain. Available from: [Link].

  • PubMed Central. GABA transporters. Available from: [Link].

  • PubMed. 2-amino-3-(methylamino)-propanoic acid (BMAA) pharmacokinetics and blood-brain barrier permeability in the rat. Available from: [Link].

  • PubMed Central. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Available from: [Link].

Sources

Application Notes and Protocols for 3-amino-3-(3,5-dichlorophenyl)propanoic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3-amino-3-(3,5-dichlorophenyl)propanoic acid as a versatile building block and active agent in drug discovery. This document outlines the compound's mechanism of action, its applications in targeting various disease states, and detailed protocols for its synthesis, purification, and evaluation in relevant biological assays.

Introduction: A Versatile Scaffold in Medicinal Chemistry

This compound is a synthetic β-amino acid derivative that has garnered significant interest in medicinal chemistry.[1] Its structure, featuring a β-amino acid backbone and a 3,5-dichlorophenyl moiety, provides a unique scaffold for the design of novel therapeutic agents. The β-amino acid core can mimic the transition state of peptide bond hydrolysis, making it a valuable component in the synthesis of protease inhibitors.[1] Furthermore, the dichlorinated aromatic ring enhances lipophilicity, which can improve binding affinity to hydrophobic pockets within biological targets such as enzymes and receptors.[1] This compound serves as a crucial starting material for creating more complex molecules with potential applications in treating a range of diseases, including cancer, inflammatory disorders, and neurological conditions.[1]

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₉H₉Cl₂NO₂
Molecular Weight 234.08 g/mol
Appearance White to off-white solid
Purity Typically ≥95%
CAS Number 188812-95-5

Mechanism of Action and Therapeutic Potential

The biological activity of this compound and its derivatives stems from their ability to interact with specific molecular targets. The primary mechanisms of action investigated include enzyme inhibition and neurotransmitter modulation.

Enzyme Inhibition

Research indicates that this compound can act as an inhibitor for various enzymes, particularly those involved in inflammatory and oncogenic pathways.[1] The β-amino acid structure can mimic natural substrates, allowing the compound to bind to the active site of an enzyme and block its catalytic activity. The dichlorophenyl group often contributes to enhanced binding through hydrophobic interactions within the enzyme's active site.[1] This inhibitory action can lead to anti-inflammatory and anticancer effects.[1]

Neurotransmitter Modulation

Derivatives of this compound have shown potential as modulators of neurotransmitter activity, particularly as antagonists at certain glutamate receptors.[2] Glutamate is a major excitatory neurotransmitter in the central nervous system, and its dysregulation is implicated in various neurological disorders. By acting as antagonists, these compounds can block or reduce glutamatergic signaling, offering a potential therapeutic avenue for conditions characterized by excessive neuronal excitation.

Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate_Vesicle Glutamate Vesicle Glutamate_Receptor Glutamate Receptor Glutamate_Vesicle->Glutamate_Receptor Glutamate Release Signaling_Cascade Downstream Signaling Cascade Glutamate_Receptor->Signaling_Cascade Activation Test_Compound 3-amino-3-(3,5-dichlorophenyl) propanoic acid derivative Test_Compound->Glutamate_Receptor Antagonism Synthesis_Workflow A Step 1: Knoevenagel Condensation (3,5-dichlorobenzaldehyde + nitromethane) B Intermediate: 3-(3,5-dichlorophenyl)-2-nitroprop-1-ene A->B C Step 2: Catalytic Hydrogenation (H₂, Pd/C) B->C D Crude Product C->D E Step 3: Purification (Recrystallization) D->E F Final Product: This compound E->F Screening_Workflow cluster_0 Primary Screening cluster_1 Secondary Assays cluster_2 Lead Optimization A Compound Library (including test compound derivatives) B High-Throughput Screening (e.g., Radioligand Binding Assay) A->B C Hit Identification (Compounds with significant activity) B->C D Dose-Response Studies (Determine IC₅₀/EC₅₀) C->D E Functional Assays (e.g., Electrophysiology) D->E F Structure-Activity Relationship (SAR) Studies E->F G In Vivo Efficacy and Toxicity Studies F->G

Sources

The Strategic Incorporation of 3-amino-3-(3,5-dichlorophenyl)propanoic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

Abstract

The integration of non-natural amino acids into peptide scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful strategy to enhance therapeutic properties such as proteolytic stability, receptor affinity, and bioavailability.[1][2] This guide provides a comprehensive overview and detailed protocols for the use of 3-amino-3-(3,5-dichlorophenyl)propanoic acid, a synthetic β-amino acid, as a building block in solid-phase peptide synthesis (SPPS). We will delve into the unique structural and physicochemical properties conferred by this building block, address the synthetic challenges associated with its sterically hindered nature, and provide optimized protocols for its efficient incorporation into peptide chains. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of halogenated β-amino acids in their peptide design and discovery programs.

Introduction: The Rationale for Non-Natural Amino Acids

Peptides are highly specific and potent signaling molecules, making them attractive therapeutic candidates. However, their clinical utility is often hampered by rapid degradation by proteases and poor membrane permeability. The incorporation of non-natural amino acids, particularly β-amino acids, is a proven strategy to overcome these limitations.[2] The additional methylene group in the backbone of β-amino acids disrupts the recognition sites for many proteases and can induce unique and stable secondary structures, such as helices and turns, that are not accessible to their α-amino acid counterparts.

The subject of this guide, this compound, offers a unique combination of features. The β-amino acid backbone provides inherent resistance to enzymatic degradation, while the 3,5-dichlorophenyl moiety introduces significant hydrophobicity and the potential for specific interactions within biological targets.[3] Halogenation is a common strategy in drug design to modulate bioactivity and specificity.[1][4] This building block is particularly valuable in the design of protease inhibitors, where the β-amino acid core can mimic the transition state of peptide bond hydrolysis.[3]

Physicochemical Properties and Synthetic Considerations

Properties of this compound

The key features of this building block are summarized in the table below. The dichlorinated aromatic ring significantly increases lipophilicity, which can enhance binding to hydrophobic pockets in target proteins and may influence cell permeability.[3]

PropertyDescriptionReference
IUPAC Name This compound[3]
Molecular Formula C₉H₉Cl₂NO₂N/A
Molecular Weight 234.08 g/mol N/A
Appearance White to off-white solidN/A
Key Structural Features β-amino acid backbone, 3,5-dichlorophenyl side chain[3]
Primary Application Building block for protease inhibitors and other bioactive peptides[3]
Synthesis of the Fmoc-Protected Building Block

For use in standard solid-phase peptide synthesis (SPPS), the amino group of this compound must be protected, typically with the fluorenylmethoxycarbonyl (Fmoc) group.[5] The Fmoc group is base-labile, allowing for its removal under conditions that do not affect the acid-labile side-chain protecting groups or the linker to the solid support.[6]

A general and efficient procedure for the N-Fmoc protection of amino acids in an aqueous-organic medium is provided below. This method is often high-yielding and avoids the need for anhydrous conditions.

Protocol 1: Fmoc Protection of this compound

Materials:

  • This compound (1.0 eq)

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl) (1.2 eq)

  • Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Diethyl ether

  • Saturated NaCl solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Stir plate and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq) in a 10% aqueous solution of NaHCO₃ or Na₂CO₃. The volume should be sufficient to fully dissolve the amino acid. Cool the solution in an ice bath.

  • Addition of Fmoc-Cl: In a separate flask, dissolve Fmoc-Cl (1.2 eq) in 1,4-dioxane.

  • Reaction: Slowly add the Fmoc-Cl solution dropwise to the stirred, ice-cold amino acid solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, wash the mixture with diethyl ether to remove any unreacted Fmoc-Cl and other non-polar impurities.

    • Acidify the aqueous layer to pH 2-3 with 1 M HCl. The Fmoc-protected amino acid will precipitate as a white solid.

    • Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM).

    • Wash the combined organic layers with water and then with a saturated NaCl solution.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be further purified by recrystallization or flash chromatography if necessary to yield the final Fmoc-protected building block.

Solid-Phase Peptide Synthesis (SPPS) Protocols

The incorporation of this compound into a peptide sequence presents a significant challenge due to the steric hindrance of the dichlorophenyl group. Standard coupling conditions may result in low yields and incomplete reactions. Therefore, the use of potent coupling reagents and optimized protocols is crucial for success.

General SPPS Workflow

The following diagram illustrates the general cycle for Fmoc-based SPPS.

SPPS_Workflow cluster_cycle SPPS Cycle Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Wash1 Wash (DMF) Deprotection->Wash1 Remove Fmoc group Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Prepare for coupling Wash2 Wash (DMF) Coupling->Wash2 Form peptide bond Wash2->Deprotection Start next cycle Cleavage Cleavage & Deprotection (e.g., TFA cocktail) Wash2->Cleavage After final cycle Resin Solid Support (e.g., Rink Amide Resin) Resin->Deprotection Start with Fmoc-AA-Resin

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Recommended Coupling Protocol for Sterically Hindered β-Amino Acids

For sterically hindered residues like Fmoc-3-amino-3-(3,5-dichlorophenyl)propanoic acid, standard coupling reagents such as DIC/HOBt may be inefficient. The use of uronium/aminium-based reagents, particularly those that form highly reactive OAt or Oxyma esters, is highly recommended.[7] HATU and COMU are excellent choices for such challenging couplings.

Protocol 2: Manual SPPS Coupling of Fmoc-3-amino-3-(3,5-dichlorophenyl)propanoic Acid

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-3-amino-3-(3,5-dichlorophenyl)propanoic acid (3-5 equivalents)

  • HATU (3-5 equivalents) or COMU (3-5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6-10 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • SPPS reaction vessel

  • Shaker or bubbler

Procedure:

  • Resin Preparation: After the standard Fmoc deprotection of the preceding amino acid and thorough washing with DMF, ensure the peptide-resin is well-swollen in DMF.

  • Activation of the Amino Acid:

    • In a separate vial, dissolve Fmoc-3-amino-3-(3,5-dichlorophenyl)propanoic acid (3-5 eq) and HATU or COMU (3-5 eq) in anhydrous DMF.

    • Add DIPEA or collidine (6-10 eq) to the solution.

    • Allow the mixture to pre-activate for 5-10 minutes at room temperature.

  • Coupling Reaction:

    • Drain the DMF from the peptide-resin.

    • Add the pre-activated amino acid solution to the resin.

    • Agitate the mixture using a shaker or by bubbling with nitrogen for an extended period, typically 2-4 hours. For particularly difficult couplings, this time can be extended up to 12 hours.

  • Monitoring the Coupling: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test or the chloranil test. A negative result (no color change) indicates a complete reaction.

  • Double Coupling (if necessary): If the monitoring test indicates an incomplete reaction, drain the reaction solution, wash the resin with DMF, and repeat the coupling step with a fresh solution of the activated amino acid.

  • Washing: Once the coupling is complete, thoroughly wash the resin with DMF to remove all excess reagents and byproducts. The peptide-resin is now ready for the deprotection of the newly added Fmoc group and the subsequent coupling cycle.

Cleavage and Final Deprotection

After the full peptide sequence has been assembled, the peptide is cleaved from the solid support, and all side-chain protecting groups are removed simultaneously. A standard cleavage cocktail for peptides synthesized using the Fmoc/tBu strategy is a mixture containing a high concentration of trifluoroacetic acid (TFA) and scavengers to protect sensitive residues.

Protocol 3: Cleavage of the Peptide from the Resin

Materials:

  • Dry peptide-resin

  • Cleavage Cocktail: 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)

    • Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment in a fume hood.

  • Cold diethyl ether

  • Centrifuge and centrifuge tubes

Procedure:

  • Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by DCM, and then methanol. Dry the resin thoroughly under vacuum.

  • Cleavage Reaction:

    • Place the dry peptide-resin in a reaction vessel.

    • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

    • Allow the mixture to react for 2-3 hours at room temperature with occasional swirling.

  • Peptide Precipitation:

    • Filter the reaction mixture to separate the resin.

    • Collect the filtrate containing the dissolved peptide.

    • Add the filtrate dropwise to a large volume of cold diethyl ether to precipitate the crude peptide.

  • Isolation:

    • Centrifuge the ether suspension to pellet the precipitated peptide.

    • Decant the ether and wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide pellet under vacuum.

Characterization and Analysis

The purity and identity of the synthesized peptide must be confirmed using analytical techniques.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the primary method for assessing the purity of the crude peptide and for purifying the final product. The increased hydrophobicity from the 3,5-dichlorophenyl group will significantly increase the retention time of the peptide on a C18 column compared to a similar peptide without this modification.

Typical HPLC Conditions:

ParameterCondition
Column C18, 2.1 x 150 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5-95% B over 30 minutes
Flow Rate 0.3 mL/min
Detection UV at 214 nm and 280 nm
Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight of the synthesized peptide, verifying that the correct sequence has been assembled. High-resolution mass spectrometry can provide further confirmation of the elemental composition.

Expected Impact on Peptide Structure and Bioactivity

The incorporation of this compound is expected to have a profound impact on the resulting peptide's properties.

Conformational Effects

The bulky dichlorophenyl group at the β-carbon can restrict the conformational freedom of the peptide backbone. Depending on the adjacent amino acids and the overall sequence, this can lead to the stabilization of specific secondary structures, such as β-turns or helices.[8] X-ray diffraction studies on peptides containing other bulky β-amino acids have shown that they can enforce well-defined conformations.[9]

The following diagram illustrates a potential β-turn induced by a β-amino acid.

Beta_Turn cluster_peptide Peptide Backbone i i i1 i+1 i->i1 i3 i+3 i:s->i3:n H-bond beta_AA β-AA (i+2) i1->beta_AA beta_AA->i3

Caption: A β-amino acid can induce a β-turn conformation in a peptide.

Biological Activity

The introduction of halogen atoms can significantly alter the biological activity of a peptide. Halogenation can enhance binding affinity through halogen bonding and hydrophobic interactions, and it can improve metabolic stability.[10][11] In the context of protease inhibitors, the dichlorophenyl group can be designed to fit into specific hydrophobic pockets of the enzyme's active site, leading to potent and selective inhibition.[12][13]

Conclusion

This compound is a valuable and synthetically accessible building block for modifying peptides. While its incorporation requires optimized coupling protocols due to steric hindrance, the potential benefits in terms of proteolytic stability, conformational constraint, and enhanced biological activity make it an attractive tool for peptide-based drug discovery. The protocols and considerations outlined in this guide provide a solid foundation for researchers to successfully utilize this and other challenging non-natural amino acids in their synthetic endeavors.

References

  • Caprioglio, D., et al. (2019).
  • Hansen, E., et al. (2023). Antimicrobial Peptides Incorporating Halogenated Marine-Derived Amino Acid Substituents. Journal of Medicinal Chemistry, 66(10), 6749-6763.
  • Piras, M., et al. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Molecules, 26(21), 6649.
  • Istituto di Cristallografia - CNR. (n.d.). Natural and synthetic halogenated amino acids-structural and bioactive features in antimicrobial peptides and peptidomimetics. Retrieved from [Link]

  • Hansen, E., et al. (2023). Antimicrobial Peptides Incorporating Halogenated Marine-Derived Amino Acid Substituents.
  • ResearchGate. (2021). (PDF) Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Retrieved from [Link]

  • Vasudev, P. G., et al. (2008). Conformations of beta-amino acid residues in peptides: X-ray diffraction studies of peptides containing the achiral residue 1-aminocyclohexaneacetic acid, beta3,3Ac6c. Biopolymers, 90(2), 138-150.
  • Cabrele, C., et al. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 57(23), 9718-9739.
  • Kuo, C. J., et al. (2009). Design, synthesis, and evaluation of 3C protease inhibitors as anti-enterovirus 71 agents. Bioorganic & Medicinal Chemistry, 17(17), 6246-6254.
  • ResearchGate. (n.d.). Figure 3. Three distinct conformations of peptide 3 with relevant.... Retrieved from [Link]

  • Gracia, J., et al. (2016). Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3',5'difluorophenyl)-alanine. Scientific Reports, 6, 27285.
  • ChemRxiv. (2022). β-Peptides incorporating polyhydroxylated cyclohexane β- amino acids: synthesis and conformational study. Retrieved from [Link]

  • Protein Technologies, Inc. (n.d.). Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators. Retrieved from [Link]

  • El-Kafrawy, S., et al. (2023). Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. Scientific Reports, 13(1), 11629.
  • University of Kansas. (n.d.). Design and Synthesis of Proteinase Inhibitors. Retrieved from [Link]

  • Kim, H., et al. (2023). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. The Journal of Organic Chemistry, 88(22), 15951-15956.
  • Gonzalez, A. M., et al. (2023). Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments.
  • ResearchGate. (n.d.). Food-Derived Peptides with Biological Activity: From Research to Food Applications. Retrieved from [Link]

  • de Lima, L. A., et al. (2022). Design of D-Amino Acids SARS-CoV-2 Main Protease Inhibitors Using the Cationic Peptide from Rattlesnake Venom as a Scaffold. International Journal of Molecular Sciences, 23(7), 3922.
  • Unipr. (n.d.). Bioactive peptides in plant-derived foodstuffs. Retrieved from [Link]

  • Chen, Y. W., et al. (2021). Design, synthesis and biological evaluation of novel 3C-like protease inhibitors as lead compounds against SARS-CoV-2. European Journal of Medicinal Chemistry, 215, 113281.
  • Krokhin Lab. (n.d.). Selected publications (peptide HPLC). Retrieved from [Link]

  • ResearchGate. (n.d.). Three con secutive HPLC profiles of amino ac id derivatives in peptide.... Retrieved from [Link]

  • NeurIPS. (n.d.). PROSPECT PTMs: Rich Labeled Tandem Mass Spectrometry Dataset of Modified Peptides for Machine Learning in Proteomics. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Amino-3-(3,5-dichlorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-amino-3-(3,5-dichlorophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this critical β-amino acid derivative. As a key building block in the synthesis of novel protease inhibitors, achieving high purity of this compound is paramount for successful downstream applications.[1] This resource is structured in a question-and-answer format to directly address specific issues you may encounter in your laboratory.

Frequently Asked Questions (FAQs)

FAQ 1: What are the primary methods for purifying crude this compound after synthesis?

The primary methods for purifying the crude product are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities. For removing minor, structurally similar impurities, column chromatography is often more effective. For bulk purification and removal of less soluble impurities, recrystallization is a robust and scalable option.

FAQ 2: My crude product is a sticky oil and won't crystallize. What should I do?

"Oiling out" is a common issue in crystallization, especially when impurities are present that depress the melting point of the solid.[2] Here are several troubleshooting steps:

  • Solvent System Modification: The choice of solvent is critical. For closely related compounds like 3-amino-3-phenylpropionic acid, hot methanol has been used successfully for recrystallization.[3] Given the increased lipophilicity from the dichloro-substituents, a mixed solvent system might be necessary. Try dissolving the oil in a good solvent (e.g., methanol, ethanol) and then slowly adding a poor solvent (e.g., water, hexane) until turbidity persists. Heating this mixture to get a clear solution followed by slow cooling can promote crystal formation.

  • Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure, crystalline material from a previous batch, add a tiny crystal to the supersaturated solution to induce crystallization.

  • Trituration: If recrystallization fails, try triturating the oil with a solvent in which the desired compound is sparingly soluble but the impurities are soluble. This can often induce solidification and remove some impurities.

FAQ 3: What is the importance of chiral purity for this compound, and how can I separate the enantiomers?

As with many biologically active molecules, the chirality of this compound is crucial, as different enantiomers can exhibit different pharmacological activities and toxicities.[4] Therefore, achieving high enantiomeric purity is often a critical step. The two primary methods for chiral resolution are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful analytical and preparative technique for separating enantiomers.

  • Diastereomeric Salt Formation and Crystallization: This classical method involves reacting the racemic amino acid with a chiral resolving agent to form diastereomeric salts, which can then be separated by fractional crystallization.

Troubleshooting Guides

Guide 1: Optimizing Recrystallization

Problem: Low recovery of crystalline product after recrystallization.

Possible Causes & Solutions:

Cause Explanation Solution
Excessive Solvent Using too much solvent will result in a significant portion of your product remaining in the mother liquor.[2]After filtering the crystals, cool the filtrate in an ice bath to see if more product crystallizes. If so, you can recover a second crop. In the future, use the minimum amount of hot solvent required to fully dissolve the crude product.
Inappropriate Solvent The chosen solvent may have too high a solubility for the compound even at low temperatures.Experiment with different solvent systems. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.
Premature Crystallization If the solution cools too quickly, impurities can become trapped in the crystal lattice.Ensure the solution cools slowly to room temperature before placing it in an ice bath. Using a Dewar flask or insulating the flask can help slow the cooling rate.

Experimental Protocol: Recrystallization from a Mixed Solvent System

  • Dissolve the crude this compound in a minimal amount of a "good" solvent (e.g., methanol, ethanol) with heating.

  • While the solution is hot, add a "poor" solvent (e.g., deionized water) dropwise until the solution becomes slightly cloudy.

  • Add a few more drops of the "good" solvent until the solution becomes clear again.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Once crystals have formed, cool the flask in an ice bath for at least 30 minutes to maximize yield.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

Diagram: Recrystallization Workflow

G start Crude Product dissolve Dissolve in minimal hot 'good' solvent start->dissolve add_poor Add 'poor' solvent until cloudy dissolve->add_poor re_dissolve Add 'good' solvent until clear add_poor->re_dissolve cool_slow Slowly cool to room temperature re_dissolve->cool_slow cool_ice Cool in ice bath cool_slow->cool_ice filter Vacuum filter and wash with cold solvent cool_ice->filter dry Dry under vacuum filter->dry end Pure Crystalline Product dry->end

Caption: Workflow for mixed-solvent recrystallization.

Guide 2: Chiral Resolution by HPLC

Problem: Poor separation of enantiomers on a chiral HPLC column.

Possible Causes & Solutions:

Cause Explanation Solution
Incorrect Chiral Stationary Phase (CSP) The selectivity of a CSP is highly dependent on the analyte's structure.For β-amino acids, common successful CSPs include crown ether-based, cyclodextrin-based, and macrocyclic antibiotic (e.g., CHIROBIOTIC) phases.[5][6][7][8] If one type of column does not provide adequate separation, try a different type of CSP.
Suboptimal Mobile Phase The mobile phase composition significantly impacts retention and resolution.Systematically vary the mobile phase composition. For reversed-phase chiral HPLC, adjust the ratio of organic modifier (e.g., acetonitrile, methanol) to the aqueous buffer. The pH of the buffer can also be a critical parameter to optimize.
Low Column Temperature Lowering the column temperature can sometimes enhance enantioselectivity.If your HPLC system has a column thermostat, try running the separation at a lower temperature (e.g., 10-15 °C).

Experimental Protocol: Analytical Chiral HPLC Method Development

  • Column Selection: Start with a macrocyclic antibiotic-based chiral stationary phase (e.g., CHIROBIOTIC T or V) as these have shown broad selectivity for amino acids.

  • Mobile Phase Screening:

    • Prepare a stock solution of racemic this compound in the mobile phase.

    • Begin with a simple mobile phase, such as 80:20 (v/v) methanol/0.1% formic acid in water.

    • If separation is not achieved, systematically vary the organic modifier (try acetonitrile) and the acidic or basic additive.

  • Flow Rate and Temperature Optimization: Once partial separation is observed, optimize the flow rate and column temperature to improve resolution and analysis time.

Diagram: Chiral HPLC Method Development

G cluster_0 Initial Screening cluster_1 Optimization cluster_2 Outcome select_csp Select Chiral Stationary Phase (CSP) screen_mp Screen Mobile Phases select_csp->screen_mp optimize_mp Optimize Mobile Phase Composition screen_mp->optimize_mp Partial Separation no_sep No Separation screen_mp->no_sep No Separation optimize_temp Optimize Temperature optimize_mp->optimize_temp optimize_flow Optimize Flow Rate optimize_temp->optimize_flow baseline Baseline Separation Achieved optimize_flow->baseline no_sep->select_csp Try Different CSP

Caption: Decision tree for chiral HPLC method development.

Guide 3: Chiral Resolution by Diastereomeric Salt Formation

Problem: The formed diastereomeric salts do not crystallize, or the enantiomeric excess after one crystallization is low.

Possible Causes & Solutions:

Cause Explanation Solution
Inappropriate Resolving Agent The chosen chiral resolving agent may not form well-defined crystalline salts with your compound.For amino acids, common resolving agents include chiral acids (e.g., tartaric acid derivatives) or chiral bases after derivatization of the amino acid. For a similar compound, tolylsulfonyl-proline has been used successfully.[9]
Incorrect Stoichiometry Using a non-stoichiometric amount of the resolving agent can lead to incomplete salt formation or co-crystallization of the racemate.Ensure you are using an equimolar amount of the resolving agent relative to the racemate.
Suboptimal Crystallization Solvent The solubility difference between the two diastereomeric salts may not be large enough in the chosen solvent.Screen a variety of solvents to find one that maximizes the solubility difference between the diastereomers. This is often an empirical process.

References

  • Ilisz, I., Aranyi, A., Pataj, Z., & Péter, A. (2009). HPLC Enantioseparation of beta2-homoamino Acids Using Crown Ether-Based Chiral Stationary Phase. Journal of Separation Science, 32(7), 981-987. [Link]

  • Schurig, V., & Juza, M. (2002). Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC. Journal of Pharmaceutical and Biomedical Analysis, 27(3-4), 599-605. [Link]

  • Orbion. (2025). Why Your Protein Won't Crystallize: Understanding the 6 Common Failure Modes. Orbion Space. [Link]

  • LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • MDPI. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 26(16), 4998. [Link]

  • Scribd. (n.d.). A One-Pot Synthesis of 3-Amino-3-Arylpropionic Acids. Scribd. [Link]

  • Chiral Technologies. (n.d.). Amino Acid Database. Chiral Technologies. [Link]

  • Google Patents. (n.d.). CN102633658A - Method for resolving 3-amino-3-phenylpropanol.
  • University of California, Los Angeles. (n.d.). What Every Crystallographer Should Know About A Protein Before Beginning Crystallization Trials. UCLA. [Link]

  • University of Illinois Urbana-Champaign. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign. [Link]

  • News-Medical.Net. (2019). Protein Crystallography Common Problems, Tips, and Advice. News-Medical.Net. [Link]

  • Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal. [Link]

  • YouTube. (2023). Practical tips for preventing proteins from "crashing out" & what you can do if it happens. YouTube. [Link]

  • ACS Publications. (1998). Self-reproduction of chirality. Asymmetric synthesis of .beta.-aryl-.beta.-amino acids from enantiomerically pure dihydropyrimidinones. The Journal of Organic Chemistry, 63(22), 7984-7991. [Link]

  • Hilaris Publisher. (2015). Enantioselective Synthesis of β-amino acids: A Review. Journal of Chemical Sciences, 6(5). [Link]

  • Nature. (2025). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Nature Communications, 16, 1-12. [Link]

  • Google Patents. (n.d.). BR0009277A - Preparation process of 3s-3-amino-3-aryl propionic acid and derivatives thereof.
  • PubMed. (1993). Preparation of optically active (2RS,3SR)-2-amino-3-hydroxy-3-phenylpropanoic acid (threo-beta-phenylserine) via optical resolutions by replacing and preferential crystallization. Chemical & Pharmaceutical Bulletin, 41(6), 1039-1043. [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. University of Rochester. [Link]

  • ResearchGate. (2002). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. ResearchGate. [Link]

  • Google Patents. (n.d.). US6551803B1 - Method for purification of amino acid containing solutions by electrodialysis.
  • PharmaCompass. (n.d.). 3-amino-3-(3-chlorophenyl)propanoic acid. PharmaCompass. [Link]

Sources

Technical Support Center: 3-Amino-3-(3,5-dichlorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical information, troubleshooting advice, and validated protocols for the stability and storage of 3-amino-3-(3,5-dichlorophenyl)propanoic acid (CAS No. 188812-95-5). Our goal is to equip researchers, scientists, and drug development professionals with the necessary knowledge to ensure the integrity of this compound throughout their experimental workflows, thereby safeguarding data quality and reproducibility.

Section 1: Compound Overview and Key Physicochemical Properties

This compound is a synthetic β-amino acid derivative.[1] Its structure, featuring a dichlorinated aromatic ring, imparts specific characteristics such as increased lipophilicity and reduced aqueous solubility compared to non-halogenated analogs.[1] These properties are critical for its application in medicinal chemistry, often as a building block for protease inhibitors or as a modulator of neurotransmitter activity.[1][2] Understanding its fundamental properties is the first step toward proper handling.

PropertyValueSource(s)
CAS Number 188812-95-5[1][3][4]
Molecular Formula C₉H₉Cl₂NO₂[2][3]
Molecular Weight 234.08 g/mol [1][2][4]
Appearance White to off-white solid/powder[5]
Purity Typically ≥95%[4]
Key Structural Features β-amino acid backbone, 3,5-dichlorophenyl moiety[1][2]
Section 2: Frequently Asked Questions (FAQs) on Stability and Storage

This section addresses the most common questions regarding the handling and storage of this compound.

Q1: What are the ideal storage conditions for solid this compound?

Answer: For maximum long-term stability, the solid compound should be stored in a tightly-closed container in a cool, dry, and well-ventilated place.[3][6][7][8]

  • Expert Rationale:

    • Cool Temperature (2-8°C recommended): Lowering the temperature reduces the kinetic energy of molecules, significantly slowing down potential solid-state degradation reactions.

    • Dry Environment (Dessicator): The compound contains both a carboxylic acid and an amino group, which can be susceptible to reactions facilitated by moisture. A dry environment minimizes the risk of hydrolysis or hydration-dependent degradation.

    • Tightly-Closed Container: This prevents the ingress of atmospheric moisture and oxygen, which could otherwise promote hydrolysis and oxidation of the amino group.[1]

    • Inert Atmosphere (Optional but Recommended): For long-term archival storage, flushing the container with an inert gas like argon or nitrogen before sealing can provide an extra layer of protection against oxidative degradation.

Q2: The compound is supplied in a clear vial. Is it light-sensitive?

Answer: While specific photostability data is not extensively published, aromatic and amino-functionalized compounds can be susceptible to photodegradation.

  • Expert Rationale: The dichlorophenyl ring contains π-electrons that can absorb UV light. This absorbed energy can lead to the formation of reactive species and subsequent degradation. Therefore, it is a critical best practice to protect the compound from light. We recommend storing the vial inside a light-blocking secondary container (such as an amber bag or a box) or wrapping the vial in aluminum foil.

Q3: What are the primary factors that can cause this compound to degrade?

Answer: The main environmental and chemical factors that can compromise the stability of this compound are high temperatures, moisture, light, and exposure to incompatible chemicals, particularly strong oxidizing agents.[9]

  • Expert Rationale: The molecule's structure contains several reactive sites. The amino group is susceptible to oxidation, while the overall structure can be compromised by high-energy inputs like heat and UV light. Upon thermal decomposition, hazardous byproducts such as carbon oxides, nitrogen oxides, and hydrogen chloride gas can be generated.[5][9]

substance This compound (Stable Solid) degradation Degradation Products (Loss of Purity & Activity) substance->degradation leads to temp High Temperature temp->degradation moisture Moisture / Humidity moisture->degradation light UV / Light Exposure light->degradation oxidants Strong Oxidizing Agents oxidants->degradation

Caption: Key environmental factors leading to compound degradation.

Q4: How should I prepare and store solutions of this compound for experimental use?

Answer: Due to its reduced aqueous solubility, stock solutions are typically prepared in organic solvents like DMSO or DMF.[1] For storage, we strongly recommend preparing small, single-use aliquots to avoid repeated freeze-thaw cycles.

  • Recommended Storage of Solutions:

    • Short-Term (1-2 weeks): Store at 2-8°C, protected from light.

    • Long-Term (up to 6 months): Store at -20°C or -80°C in tightly sealed, light-protected vials.

  • Expert Rationale: Freeze-thaw cycles can introduce moisture into the solution upon opening the vial, and the process of freezing can cause the compound to fall out of solution, leading to concentration inaccuracies. Aliquoting mitigates these risks. The low temperature storage is essential to prevent solvent evaporation and slow down any potential solution-phase reactions.

Section 3: Troubleshooting Guide

This guide provides a logical workflow for addressing common experimental issues.

Problem: My experimental results are inconsistent. I suspect my compound or stock solution has degraded.

Answer: Inconsistent results are a primary indicator of compound instability. Follow this workflow to diagnose the issue.

start Inconsistent Results or Unexpected Data check_blank Step 1: Analyze Solvent Blank (e.g., via HPLC/LC-MS) start->check_blank blank_ok Is Blank Clean? check_blank->blank_ok contam_solvent Root Cause: Contaminated Solvent blank_ok->contam_solvent No prep_fresh Step 2: Prepare Fresh Standard from Solid Compound blank_ok->prep_fresh Yes compare Compare Old vs. New (Purity, Peak Area) prep_fresh->compare old_bad Root Cause: Stock Solution Degraded compare->old_bad New OK, Old Bad solid_bad Root Cause: Solid Compound Degraded compare->solid_bad Both Bad

Caption: Troubleshooting workflow for suspected compound degradation.

Problem: The compound won't dissolve in my aqueous buffer.

Answer: This is expected behavior. The 3,5-dichloro substitution on the phenyl ring significantly increases the hydrophobicity of the molecule, leading to poor solubility in water.[1]

  • Solution:

    • Prepare a concentrated primary stock solution in a water-miscible organic solvent like DMSO or DMF.

    • Perform a serial dilution of this stock solution into your aqueous buffer.

    • Causality: This method allows the organic solvent to disrupt the intermolecular forces of the compound, facilitating its dissolution. When this pre-dissolved compound is introduced into the aqueous buffer in small amounts, it is more likely to remain in solution. Be mindful of the final concentration of the organic solvent in your assay, as it may affect biological systems.

Section 4: Experimental Protocols

These protocols provide step-by-step guidance for common laboratory procedures involving this compound.

Protocol 4.1: Preparation of a 10 mM Stock Solution in DMSO
  • Pre-analysis: Equilibrate the vial of solid this compound (MW: 234.08 g/mol ) to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture.

  • Weighing: Accurately weigh out 2.34 mg of the solid compound and transfer it to a sterile, appropriately sized vial (e.g., a 1.5 mL amber glass vial).

  • Dissolution: Add 1.0 mL of high-purity, anhydrous DMSO to the vial.

  • Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes. If necessary, gently warm the solution (to no more than 37°C) or use a sonicator bath for a few minutes to ensure complete dissolution. Visually inspect the solution against a light source to confirm no solid particulates remain.

  • Documentation: Clearly label the vial with the compound name, concentration (10 mM), solvent (DMSO), and preparation date.

Protocol 4.2: Recommended Procedure for Long-Term Solution Storage
  • Aliquoting: Immediately after preparing the stock solution (Protocol 4.1), dispense it into single-use aliquots. For example, dispense 20 µL portions into small, sterile microcentrifuge tubes or amber HPLC vials.

  • Inert Gas Overlay (Optional): Gently flush the headspace of each aliquot vial with argon or nitrogen before capping. This displaces oxygen and further protects against oxidation.

  • Sealing: Ensure each aliquot is sealed tightly. For cryostorage, use vials with O-rings designed for low temperatures to ensure a proper seal.

  • Storage: Place the labeled aliquots in a freezer box and store at -20°C or, for maximum longevity, at -80°C. Protect from light.

  • Usage: When an aliquot is needed, remove it from the freezer, thaw it completely at room temperature, and vortex briefly before use. Do not refreeze any unused portion of a thawed aliquot.

Protocol 4.3: How to Perform a Basic Stability Assessment via HPLC

This protocol allows you to verify the stability of your stock solution over time.

  • Timepoint Zero (T=0) Analysis: Immediately after preparing your stock solution (Protocol 4.1), perform an initial HPLC analysis.

    • Dilute a small sample of the stock solution to an appropriate concentration for your detector (e.g., 100 µM).

    • Inject onto a suitable C18 reverse-phase column.

    • Run a gradient method (e.g., water/acetonitrile with 0.1% formic acid).

    • Record the chromatogram. Note the retention time of the main peak and calculate its purity (Area % of the main peak relative to total peak area). This is your baseline reference.

  • Store Solution: Store your stock solution and aliquots under your desired conditions (e.g., -20°C).

  • Subsequent Timepoint Analysis (T=X): After a defined period (e.g., 1, 3, or 6 months), thaw a new, unused aliquot.

  • Re-analyze: Prepare a sample from this aliquot in the exact same manner as the T=0 sample and analyze it using the identical HPLC method and instrument.

  • Compare Results:

    • Purity Check: Compare the purity (% Area) of the main peak at T=X to the T=0 value. A significant decrease in purity or the appearance of new peaks indicates degradation.

    • Recovery Check: Compare the absolute peak area of the main peak at T=X to the T=0 value. A significant decrease in area may suggest degradation or precipitation.

References
  • This compound | RUO - Benchchem. Benchchem.
  • This compound CAS NO.188812-95-5. Guidechem.
  • This compound | CymitQuimica. CymitQuimica.
  • (3S)-3-amino-3-(3,5-dichlorophenyl)propanoic acid - Smolecule. Smolecule.
  • 3-Amino-3-(3,5-dichlorophenyl)propan-1-ol - AK Scientific, Inc. AK Scientific, Inc.
  • Safety Data Sheet - CymitQuimica. CymitQuimica. (2024-12-19).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific. (2025-09-14).
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. (2024-03-28).
  • Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH) - Carl ROTH. Carl ROTH.
  • (3S)-3-Amino-3-(2,6-dichlorophenyl)propanoic acid - AK Scientific, Inc. AK Scientific, Inc.
  • 3-AMINO-3-(3,4-DICHLORO-PHENYL)-PROPIONIC ACID Safety Data Sheets - Echemi. Echemi.

Sources

Technical Support Center: Synthesis of 3-amino-3-(3,5-dichlorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-amino-3-(3,5-dichlorophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and a foundational understanding of the reaction mechanisms to ensure a successful and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and scalable approach involves a two-step process:

  • Knoevenagel Condensation: Reaction of 3,5-dichlorobenzaldehyde with nitromethane, typically catalyzed by a weak base like ammonium acetate, to form an intermediate, 3-(3,5-dichlorophenyl)-2-nitroprop-1-ene.[1]

  • Catalytic Hydrogenation: Subsequent reduction of the nitroalkene intermediate using a catalyst such as Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere. This step simultaneously reduces the nitro group to an amine and saturates the carbon-carbon double bond.[1]

Q2: I'm getting a very low yield in the first step (Knoevenagel condensation). What are the likely causes?

Low yields in the Knoevenagel condensation are often traced back to several key factors:

  • Catalyst Inactivity: The weak base catalyst (e.g., ammonium acetate, piperidine) may be old, hydrated, or impure, reducing its effectiveness in deprotonating nitromethane.[2][3]

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical. While some reactions proceed at room temperature, gentle heating is often required to drive the reaction to completion.[2][3]

  • Water Removal: The reaction produces water as a byproduct. An accumulation of water can inhibit the reaction equilibrium, thereby lowering the yield.[2][3]

  • Solvent Choice: The polarity of the solvent can significantly impact reaction rates. Protic solvents like ethanol are common, but aprotic polar solvents such as DMF might offer better results in some cases.[2][3]

Q3: During the hydrogenation step, I'm seeing a significant byproduct. What is it likely to be and how can I avoid it?

A common side reaction during the catalytic hydrogenation of the nitroalkene intermediate is over-reduction . This leads to the formation of 3-(3,5-dichlorophenyl)propane-1-amine in yields of 5-7%.[1] This occurs when the carboxylic acid group is also reduced. To suppress this side reaction, adding a catalyst poison like thiourea can be effective.[1]

Q4: Are there alternatives to Pd/C for the hydrogenation step?

Yes, other catalysts can be used and may offer advantages in terms of cost or selectivity. Raney Nickel and platinum oxide (PtO₂) are viable alternatives.[1] While Pd/C is often preferred for minimizing over-reduction byproducts, Raney Nickel is a good choice if dehalogenation is a concern.[1][4]

Troubleshooting Guides

This section provides a more detailed, problem-oriented approach to common issues encountered during the synthesis.

Problem 1: Low Yield or Incomplete Conversion in Knoevenagel Condensation
  • Symptoms: TLC analysis shows significant unreacted 3,5-dichlorobenzaldehyde. The isolated yield of the nitroalkene intermediate is well below expectations.

  • Causality: The equilibrium of the Knoevenagel condensation is not being effectively shifted towards the product. This can be due to insufficient catalyst activity to generate the nitromethane enolate, or the presence of water, which can participate in a reverse reaction.

  • Troubleshooting Workflow:

Problem 2: Formation of Byproducts During Catalytic Hydrogenation
  • Symptoms: Mass spectrometry or NMR of the crude product shows peaks corresponding to undesired species. The most common are the over-reduced product (3-(3,5-dichlorophenyl)propane-1-amine) or intermediates like hydroxylamines.

  • Causality: The reduction of a nitro group is a stepwise process. Incomplete reduction can lead to the accumulation of intermediates like nitroso and hydroxylamine compounds. [5]Conversely, harsh conditions or a highly active catalyst can lead to the reduction of other functional groups, in this case, the carboxylic acid.

  • Troubleshooting Workflow:

    Caption: Troubleshooting byproduct formation in the hydrogenation step.

Experimental Protocols

Protocol 1: Synthesis of 3-(3,5-dichlorophenyl)-2-nitroprop-1-ene

This protocol is based on the Knoevenagel condensation.

  • Reagent Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3,5-dichlorobenzaldehyde (1 equivalent) and nitromethane (1.2 equivalents).

  • Solvent and Catalyst Addition: Add ethanol as the solvent and ammonium acetate (0.5 equivalents) as the catalyst.

  • Reaction: Heat the mixture to reflux (approximately 78°C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature, then place it in an ice bath to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Drying: Dry the product under vacuum.

Protocol 2: Synthesis of this compound

This protocol details the catalytic hydrogenation of the nitroalkene intermediate.

  • Catalyst and Substrate: To a hydrogenation vessel, add the 3-(3,5-dichlorophenyl)-2-nitroprop-1-ene (1 equivalent) and methanol as the solvent. Carefully add 10% Pd/C catalyst (5 wt% of the substrate).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (1-3 atm).

  • Reaction: Stir the mixture vigorously at room temperature (25-30°C) for 24 hours.

  • Monitoring: Monitor the consumption of hydrogen and periodically check the reaction progress by TLC.

  • Catalyst Removal: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon). Remove the catalyst by filtration through a pad of Celite.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude product.

  • Purification: The final product can be purified by recrystallization from an ethanol-water mixture (e.g., 3:1 v/v) to achieve high purity (>99%). [1]

Data Presentation

Table 1: Comparison of Hydrogenation Catalysts

CatalystH₂ Pressure (atm)Typical Yield (%)Selectivity (%)Notes
10% Pd/C1–39098Generally preferred for minimizing over-reduction. [1]
Raney Ni3–58592A cost-effective alternative; may be preferred if dehalogenation is a concern. [1][4]
PtO₂2–48895Offers comparable efficiency to Pd/C. [1]

Table 2: Analytical Validation Data

TechniqueParametersExpected Results
¹H NMR-δ 7.4–7.6 ppm (aromatic protons), δ 3.1 ppm (CH₂), δ 2.8 ppm (NH₂) [1]
HPLCC18 column, 60% acetonitrile/waterRetention time = 4.2 min [1]

Reaction Pathway Visualization

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Catalytic Hydrogenation A 3,5-Dichlorobenzaldehyde + Nitromethane B 3-(3,5-dichlorophenyl)-2-nitroprop-1-ene A->B Ammonium Acetate, Reflux C 3-(3,5-dichlorophenyl)-2-nitroprop-1-ene D This compound (Desired Product) C->D H₂, Pd/C or Raney Ni E 3-(3,5-dichlorophenyl)propane-1-amine (Over-reduction Side Product) C->E Harsh conditions/ No catalyst poison

Caption: Overall synthetic pathway for this compound.

References

  • Wikipedia. (2023). Reduction of nitro compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 3-Amino-3-(3,5-dichlorophenyl)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 3-amino-3-(3,5-dichlorophenyl)propanoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this valuable β-amino acid scaffold. The presence of the 3,5-dichlorophenyl moiety introduces unique electronic and steric challenges that require careful consideration of reaction parameters. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful and reproducible outcomes in your research.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of this compound derivatives.

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent methods for synthesizing 3-amino-3-arylpropanoic acids, including the 3,5-dichloro derivative, are the Mannich-type reaction and catalytic asymmetric hydrogenation.[1][2][3] The Mannich reaction is a three-component condensation of 3,5-dichlorobenzaldehyde, a suitable amine source (like ammonia or a protected amine), and a malonic acid derivative.[2][4][5] Catalytic asymmetric hydrogenation typically involves the reduction of a prochiral β-enamino ester precursor in the presence of a chiral catalyst to yield the enantiomerically enriched β-amino acid.[6]

Q2: How does the 3,5-dichloro substitution on the phenyl ring affect the reaction?

A2: The two chlorine atoms are strong electron-withdrawing groups, which significantly influences the reactivity of the starting materials.[3][7][8][9] The 3,5-dichlorobenzaldehyde is less reactive towards nucleophilic attack compared to benzaldehyde itself due to the inductive effect of the chlorine atoms. This can lead to slower reaction rates in the formation of the intermediate imine in a Mannich-type reaction.[10] Furthermore, the electron-deficient nature of the aromatic ring can impact the stability of intermediates and potentially favor certain side reactions. Careful optimization of catalysts, temperature, and reaction time is therefore crucial.

Q3: My reaction is sluggish or not proceeding to completion. What should I consider?

A3: For Mannich-type reactions involving 3,5-dichlorobenzaldehyde, the reduced reactivity of the aldehyde is a likely culprit. Consider increasing the reaction temperature or using a more effective catalyst to promote imine formation.[10][11] Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.[11] For catalytic hydrogenations, ensure the catalyst is active and that the hydrogen pressure is sufficient.

Q4: What are the typical solvents used for these reactions?

A4: Protic solvents like ethanol, methanol, or water are commonly employed for Mannich reactions as they can facilitate the formation of the electrophilic iminium ion.[11] However, the choice of solvent can significantly impact reaction rates and yields, and screening different solvents may be necessary. For catalytic hydrogenations, a range of solvents can be used, and the optimal choice will depend on the specific catalyst and substrate.

Q5: How can I purify the final this compound product?

A5: Purification often involves crystallization. Due to the zwitterionic nature of β-amino acids, their solubility can be highly pH-dependent.[12] Adjusting the pH of the solution to the isoelectric point (pI) will minimize its solubility in aqueous media, facilitating precipitation. Recrystallization from a suitable solvent system (e.g., ethanol/water) is a common final purification step. If the product is an ester derivative, column chromatography on silica gel may be employed.

II. Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the synthesis of this compound derivatives.

Troubleshooting Low Yield in Mannich-Type Reactions

Low or no yield in a Mannich-type reaction for the synthesis of this compound can be a frustrating issue. The electron-withdrawing nature of the dichlorophenyl group often necessitates careful optimization.

Problem Potential Cause Recommended Solution
Low or No Product Formation Poor quality of reagents. Use fresh, high-purity 3,5-dichlorobenzaldehyde and malonic acid. Ensure the amine source is not degraded.[11]
Inefficient imine formation. The electron-deficient 3,5-dichlorobenzaldehyde can be slow to form the imine intermediate. Consider using a Lewis acid catalyst (e.g., ZnCl₂) or a Brønsted acid to accelerate this step. Increasing the reaction temperature may also be beneficial.
Incorrect stoichiometry. Carefully check the molar ratios of the reactants. An excess of one component may be necessary, but significant deviations can lead to side reactions.[11]
Suboptimal reaction time or temperature. Monitor the reaction progress closely using TLC. The reaction may require a longer duration or higher temperature than analogous reactions with electron-rich benzaldehydes.[11]
Inappropriate solvent. Screen different protic solvents such as ethanol, methanol, or isopropanol. The polarity of the solvent can influence the reaction rate.[11]
Troubleshooting Side Product Formation

The formation of side products can complicate purification and reduce the yield of the desired product.

Side Product Potential Cause Recommended Mitigation Strategy
Cinnamic Acid Derivative Knoevenagel condensation followed by decarboxylation. This is a common side reaction in one-pot syntheses. Optimizing the reaction conditions, such as the order of reagent addition and temperature, can favor the desired Mannich pathway.
Bis-adducts Reaction of the product with another molecule of the imine intermediate. Carefully control the stoichiometry of the reactants. Using a slight excess of the malonic acid derivative can help minimize the formation of bis-adducts.[11]
Aldol Condensation Products Self-condensation of the enolizable component. This is more likely if another ketone or aldehyde is used instead of a malonic acid derivative. Maintaining acidic conditions generally favors the Mannich reaction over aldol condensation.[11]

Troubleshooting Workflow for Mannich-Type Reactions

G start Low or No Yield in Mannich Reaction reagent_quality Check Reagent Purity and Freshness start->reagent_quality stoichiometry Verify Stoichiometry of Reactants reagent_quality->stoichiometry Reagents OK fail Consult Further Literature reagent_quality->fail Reagents Impure conditions Optimize Reaction Conditions (Temp, Time) stoichiometry->conditions Stoichiometry Correct stoichiometry->fail Incorrect Stoichiometry catalyst Screen Catalysts (Lewis/Brønsted Acids) conditions->catalyst Still Low Yield success Successful Synthesis conditions->success Improved Yield solvent Screen Solvents catalyst->solvent Still Low Yield catalyst->success Improved Yield solvent->success Improved Yield solvent->fail No Improvement G cluster_reactants Reactants cluster_conditions Reaction Conditions aldehyde 3,5-Dichlorobenzaldehyde imine Imine Intermediate aldehyde->imine side_product Side Products (e.g., Cinnamic Acid) aldehyde->side_product malonic Malonic Acid Derivative enolate Enolate of Malonic Acid Derivative malonic->enolate malonic->side_product amine Amine Source amine->imine solvent Solvent solvent->imine temp Temperature temp->imine temp->side_product catalyst Catalyst catalyst->imine product Desired β-Amino Acid imine->product enolate->product

Sources

avoiding degradation of 3-amino-3-(3,5-dichlorophenyl)propanoic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 3-amino-3-(3,5-dichlorophenyl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of this compound in solution. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Introduction to the Stability of this compound

This compound is a synthetic β-amino acid derivative of significant interest in medicinal chemistry, particularly as a scaffold for novel protease inhibitors.[1] Its stability in solution is paramount for obtaining reliable and reproducible experimental results. Degradation can lead to a loss of potency, the formation of impurities with altered biological activity, and confounding analytical results. This guide will walk you through the potential degradation pathways and provide actionable strategies to mitigate them.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The main factors influencing the stability of this compound are pH, temperature, light, and the presence of oxidizing agents. The molecule possesses functional groups susceptible to chemical transformations under suboptimal conditions.

Q2: What are the likely degradation pathways for this molecule?

A2: Based on its structure, the primary degradation pathways are anticipated to be:

  • Hydrolysis: The amide-like linkage in the β-amino acid structure can be susceptible to hydrolysis under strongly acidic or basic conditions.

  • Oxidation: The amino group is a potential site for oxidation, which could lead to the formation of oximes or nitro compounds.[1]

  • Decarboxylation: Like other amino acids, decarboxylation (loss of CO2) can occur, especially at elevated temperatures.

  • Deamination: The removal of the amino group is another common degradation pathway for amino acids.

  • Photodegradation: Aromatic systems, particularly those with halogen substituents, can be susceptible to degradation upon exposure to UV light.

Q3: What is the recommended way to store solutions of this compound?

A3: For optimal stability, solutions should be stored at -20°C in airtight, light-protected containers.[1] For short-term storage, refrigeration at 2-8°C may be acceptable, but stability under these conditions should be verified.

Q4: I am observing unexpected peaks in my HPLC analysis. Could these be degradation products?

A4: Yes, the appearance of new peaks, especially those with different retention times from the parent compound, is a strong indication of degradation. It is crucial to perform forced degradation studies to generate potential degradation products and confirm their chromatographic behavior.

Troubleshooting Guide: Common Issues and Solutions

Observed Issue Potential Cause Recommended Action
Loss of parent compound peak area over time in HPLC analysis. Degradation of the compound in solution.Review your storage conditions. Ensure the solution is protected from light, stored at an appropriate temperature (-20°C is recommended), and the pH of the solvent is suitable. Prepare fresh solutions more frequently.
Appearance of new, unidentified peaks in the chromatogram. Formation of degradation products.Conduct forced degradation studies (see protocols below) to generate and identify potential degradation products. Use LC-MS to obtain mass information for the new peaks to aid in their identification.
Inconsistent results between experimental replicates. Instability of the compound under your experimental conditions.Evaluate the pH, temperature, and light exposure during your experiment. Consider using a buffer to maintain a stable pH. If the experiment is lengthy, assess the stability of the compound over that time period.
Precipitation of the compound from solution. Poor solubility or degradation leading to less soluble products.The 3,5-dichloro substitution can reduce aqueous solubility.[1] Consider using a co-solvent like DMSO or ethanol. If precipitation occurs over time, it may be due to the formation of less soluble degradation products.

Understanding Degradation Pathways

The following diagram illustrates the potential degradation pathways for this compound based on its chemical structure and known degradation mechanisms of similar compounds.

G main This compound hydrolysis Hydrolysis Products (e.g., ring opening or amide cleavage) main->hydrolysis  Acid/Base   oxidation Oxidation Products (e.g., oxime, nitro derivative) main->oxidation  Oxidizing Agents (e.g., H2O2)   decarboxylation Decarboxylation Product main->decarboxylation  Heat   photodegradation Photodegradation Products (e.g., dehalogenation, ring modification) main->photodegradation  UV Light  

Caption: Potential degradation pathways of this compound.

Experimental Protocols

Protocol 1: Forced Degradation Studies

Forced degradation studies are essential to understand the stability of the molecule under stress conditions and to generate potential degradation products for analytical method development.

1.1. Acid and Base Hydrolysis:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • For acid hydrolysis, mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

  • For base hydrolysis, mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

  • Incubate the solutions at 40-60°C for a defined period (e.g., 2, 4, 8, and 24 hours).

  • At each time point, withdraw a sample, neutralize it (for the acid-stressed sample, add an equivalent amount of 0.1 M NaOH, and vice versa), and dilute with the mobile phase to a suitable concentration for analysis.

  • Analyze the samples by HPLC-UV and LC-MS.

1.2. Oxidative Degradation:

  • Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.

  • Incubate the solution at room temperature, protected from light, for a defined period (e.g., 2, 4, 8, and 24 hours).

  • At each time point, withdraw a sample, dilute with the mobile phase, and analyze by HPLC-UV and LC-MS.

1.3. Thermal Degradation:

  • Place an aliquot of the stock solution in a sealed vial and incubate in a calibrated oven at a set temperature (e.g., 60°C).

  • At defined time points, withdraw samples, cool to room temperature, dilute with the mobile phase, and analyze by HPLC-UV and LC-MS.

1.4. Photodegradation:

  • Expose an aliquot of the stock solution in a photostable, transparent container to a light source (e.g., a UV lamp at 365 nm).

  • Simultaneously, keep a control sample in the dark at the same temperature.

  • At defined time points, withdraw samples, dilute with the mobile phase, and analyze by HPLC-UV and LC-MS.

G start Stock Solution of Compound stress Apply Stress Condition (Acid, Base, Oxidant, Heat, or Light) start->stress sample Sample at Time Points stress->sample neutralize Neutralize/Quench (if necessary) sample->neutralize dilute Dilute with Mobile Phase neutralize->dilute analyze Analyze by HPLC-UV and LC-MS dilute->analyze

Caption: Workflow for a forced degradation study.

Protocol 2: Stability-Indicating HPLC-UV Method

A stability-indicating method is crucial for separating the parent compound from its degradation products.

2.1. Suggested HPLC Parameters:

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A linear gradient from a low to a high percentage of Mobile Phase B is recommended to ensure the elution of both the parent compound and any potential degradation products with varying polarities. A starting point could be 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the UV absorbance maximum of the compound (determine this by running a UV scan).

  • Column Temperature: 30°C.

2.2. Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust. The key is to demonstrate that the peaks for the degradation products are well-resolved from the parent compound peak.

Data Interpretation and Characterization of Degradants

High-Performance Liquid Chromatography (HPLC): In your HPLC chromatograms, degradation will be evident by a decrease in the peak area of the parent compound and the appearance of new peaks. The retention times of these new peaks will depend on their polarity relative to the parent compound.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for identifying degradation products. By analyzing the mass-to-charge ratio (m/z) of the ions, you can propose molecular formulas for the degradants.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation of significant degradation products, isolation followed by NMR spectroscopy is often necessary. Changes in the chemical shifts and coupling patterns in the 1H and 13C NMR spectra compared to the parent compound will provide detailed structural information. For this compound, the aromatic protons are expected to appear in the range of δ 7.2–7.6 ppm, while the propanoic acid protons would be around δ 2.5–3.5 ppm.[1] Any alteration to the dichlorophenyl ring or the amino acid backbone will result in predictable changes in the NMR spectrum.

References

  • PubMed. (2023). Biodegradation of Microtoxic Phenylpropanoids (Phenylpropanoic Acid and Ibuprofen) by Bacteria and the Relevance for Their Removal from Wastewater Treatment Plants. Retrieved from [Link]

  • Nagavi, J. B., & Gurupadayya, B. (2018). MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium. Acta Scientific Pharmaceutical Sciences, 2(9), 13-28.
  • ACS Publications. (2026). Protein Labeling and Intramolecular Cross-Arylation via Rational Tuning of Bis-Halogenated Pyridiniums. Retrieved from [Link]

  • MDPI. (2023). Kinetic Modeling of the Photocatalytic Degradation of Chlorinated Aromatic Volatile Organic Compounds: Mass Transfer Enhancement. Retrieved from [Link]

  • PubMed. (2001). High-performance liquid chromatographic enantioseparation of beta-amino acids. Retrieved from [Link]

  • NIH. (2023). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. Retrieved from [Link]

  • NIH. (2018). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Retrieved from [Link]

  • NIH. (2014). A Rapid Stability-Indicating RP-HPLC Method for the Determination of Betaxolol Hydrochloride in Pharmaceutical Tablets. Retrieved from [Link]

  • LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

  • AMSbiopharma. (2025). Stability-indicating methods for peptide drug analysis. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022). Forced Degradation – A Review. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up the Production of 3-amino-3-(3,5-dichlorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 3-amino-3-(3,5-dichlorophenyl)propanoic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the challenges of transitioning this valuable β-amino acid derivative from bench-scale to larger-scale production. As a crucial building block in medicinal chemistry, particularly for developing protease inhibitors, ensuring a robust and scalable synthesis is paramount.[1] This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.

Synthesis Overview: A Two-Step Approach

The most common and scalable synthesis of this compound involves a two-step process. This pathway is favored for its accessibility of starting materials and generally good yields.

  • Knoevenagel Condensation: The synthesis commences with the condensation of 3,5-dichlorobenzaldehyde and nitromethane. This reaction, typically catalyzed by a mild base like ammonium acetate, forms the β-nitrostyrene intermediate.[1]

  • Catalytic Hydrogenation: The nitroalkene intermediate is then reduced to the target primary amine. This step also saturates the carbon-carbon double bond. A common method employs hydrogen gas with a palladium-on-carbon (Pd/C) catalyst.[1]

This seemingly straightforward process presents several challenges during scale-up, including reaction control, byproduct formation, and purification. This guide will address these specific issues.

Diagram of the Synthesis Workflow

Synthesis Workflow cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Catalytic Hydrogenation cluster_2 Purification 3,5-dichlorobenzaldehyde 3,5-dichlorobenzaldehyde Reaction_1 Condensation (Ammonium Acetate, Reflux) 3,5-dichlorobenzaldehyde->Reaction_1 Nitromethane Nitromethane Nitromethane->Reaction_1 Intermediate 3-(3,5-dichlorophenyl)-2-nitroprop-1-ene Reaction_1->Intermediate Reaction_2 Reduction (H₂, Pd/C) Intermediate->Reaction_2 Final_Product This compound Reaction_2->Final_Product Purification Recrystallization (Ethanol/Water) Final_Product->Purification Purified_Product >99% Purity Product Purification->Purified_Product

Caption: General two-step synthesis and purification workflow.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis and scale-up process in a question-and-answer format.

Question: My yield for the Knoevenagel condensation is low. What are the likely causes and how can I improve it?

Answer: Low yields in the Knoevenagel condensation are often traced back to incomplete reaction or side reactions. Here’s a breakdown of potential issues and solutions:

  • Causality: The reaction relies on the formation of a nitromethane enolate which then attacks the aldehyde. This equilibrium can be influenced by the catalyst, temperature, and removal of the water byproduct.

  • Troubleshooting Steps:

    • Catalyst Loading: Ensure the catalyst (e.g., ammonium acetate) is used at an effective concentration, typically around 5 mol%.[1]

    • Reaction Time and Temperature: The reaction is often run at reflux in ethanol for 12-16 hours.[1] If yields are low, consider extending the reaction time and monitor by TLC or HPLC to ensure the aldehyde is fully consumed.

    • Water Removal: The condensation produces water, which can inhibit the reaction. While not always necessary at lab scale, for larger batches, a Dean-Stark trap can be employed to remove water azeotropically and drive the reaction to completion.

    • Alternative Catalysts: For difficult scale-up, consider exploring solid-supported catalysts. An immobilized MgO-ZrO₂ catalyst in a continuous flow reactor has been shown to achieve a 92% yield at 120°C and can significantly improve heat management and reaction time.[1]

Question: During the hydrogenation step, I'm observing incomplete reduction of the nitro group. Why is this happening?

Answer: Incomplete reduction is a common issue in catalytic hydrogenation, often related to catalyst activity, hydrogen pressure, or substrate purity.

  • Causality: The palladium catalyst's surface is where the reduction occurs. Any factor that blocks or deactivates these active sites will hinder the reaction.

  • Troubleshooting Steps:

    • Catalyst Quality and Loading: Use a fresh, high-quality 10% Pd/C catalyst. The typical loading is around 5 wt% relative to the substrate.[1] Ensure the catalyst is properly wetted with the solvent (methanol is common) before introducing the substrate.

    • Hydrogen Pressure: While the reaction can proceed at 1-3 atm of H₂, ensure your system is maintaining this pressure.[1] For larger scales, a slight increase in pressure can improve reaction rates, but always operate within the safety limits of your reactor.

    • Reaction Temperature: The reaction is typically run at 25–30°C.[1] Ensure adequate mixing to keep the catalyst suspended and in contact with the substrate and hydrogen.

    • Substrate Purity: Impurities from the previous step can act as catalyst poisons. Ensure the nitroalkene intermediate is reasonably pure before proceeding.

Question: I'm seeing a significant byproduct in my final product, which I suspect is from over-reduction. How can I prevent this?

Answer: You are likely forming 3-(3,5-dichlorophenyl)propane-1-amine. This occurs when the carboxylic acid group is also reduced.

  • Causality: While Pd/C is generally selective for nitro group reduction, under harsh conditions (high pressure, high temperature, or prolonged reaction times), it can also reduce other functional groups.

  • Mitigation Strategies:

    • Reaction Monitoring: Closely monitor the reaction's progress. Once the starting material is consumed, stop the reaction to prevent further reduction.

    • Catalyst Poisoning: A controlled amount of a catalyst poison can selectively inhibit unwanted side reactions. The addition of thiourea has been shown to suppress the formation of the over-reduced byproduct.[1] This should be carefully optimized at a small scale before implementing in a large batch.

Question: The final product is difficult to purify by recrystallization. What can I do?

Answer: Purification issues often stem from the presence of closely related impurities or residual solvents.

  • Causality: The solubility profile of the desired product and its impurities may be very similar in the chosen solvent system.

  • Troubleshooting Steps:

    • Solvent System Optimization: A common and effective system is a 3:1 v/v mixture of ethanol and water.[1] If this is not providing adequate purity, experiment with other solvent/anti-solvent combinations (e.g., methanol/water, isopropanol/water).

    • Double Recrystallization: Performing the recrystallization twice is an effective method to enhance purity to >99%, which is often required for pharmaceutical applications.[1]

    • pH Adjustment: As an amino acid, the product's solubility is highly dependent on pH. Consider adjusting the pH to find a point where the desired product precipitates while impurities remain in solution.

    • Charcoal Treatment: If colored impurities are present, a treatment with activated charcoal during the recrystallization process can help remove them.

Diagram: Troubleshooting Low Yield

Troubleshooting Low Yield Start Low Yield Observed Check_Reaction Check Reaction Parameters (Time, Temp, Catalyst) Start->Check_Reaction Monitor Monitor by TLC/HPLC Check_Reaction->Monitor Incomplete Reaction Incomplete? Monitor->Incomplete Extend_Time Extend Reaction Time Incomplete->Extend_Time Yes Side_Reactions Side Reactions Evident? Incomplete->Side_Reactions No Extend_Time->Monitor Purify_SM Purify Starting Material Side_Reactions->Purify_SM Yes Optimize_Conditions Optimize Conditions (e.g., Water Removal) Side_Reactions->Optimize_Conditions No Success Yield Improved Purify_SM->Success Optimize_Conditions->Success

Caption: Decision tree for troubleshooting low reaction yields.

Frequently Asked Questions (FAQs)

What are the critical process parameters to control during scale-up?

For the Knoevenagel condensation, critical parameters include precise temperature control (especially at reflux), molar ratios of reactants, and efficient mixing. For the hydrogenation, controlling the hydrogen pressure, temperature, and catalyst suspension are vital for safety and efficiency. Exothermic events, particularly during hydrolysis or quenching, must be managed with jacketed reactors and controlled addition rates.[1]

How can I handle the hydrogenation step safely at a larger scale?

  • Equipment: Use a properly rated hydrogenation reactor (autoclave).

  • Inerting: Ensure the reactor is purged with an inert gas (e.g., nitrogen or argon) before and after the reaction to remove all oxygen.

  • Catalyst Handling: Pd/C can be pyrophoric. Handle it in a wetted state and avoid generating dust.

  • Pressure and Temperature Monitoring: Use calibrated gauges and have safety relief systems in place.

Are there alternative synthesis routes?

While the described route is common, other methods for synthesizing β-amino acids exist. For instance, enzymatic reactions using Rhodococcus strains are employed for various biotransformations and could offer a greener alternative, though this is specific to the substrate and desired chirality.[2] Chiral synthesis can also be achieved using chiral auxiliaries or asymmetric catalysis, which is crucial if a specific enantiomer is required.[3][4]

What analytical techniques are recommended for process monitoring and final product release?

  • In-Process Control (IPC):

    • TLC (Thin Layer Chromatography): For quick qualitative monitoring of reaction completion.

    • HPLC (High-Performance Liquid Chromatography): To quantitatively track the consumption of starting materials and formation of the product. A C18 column with an acetonitrile/water mobile phase is a good starting point.[1]

  • Final Product Release:

    • HPLC: To determine purity (>99% is often the target for pharmaceutical use).[1]

    • NMR (Nuclear Magnetic Resonance) Spectroscopy: To confirm the structure. Key expected signals include aromatic protons around δ 7.4–7.6 ppm and the CH₂ and NH₂ protons around δ 3.1 ppm and δ 2.8 ppm, respectively.[1]

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Chiral HPLC: If a specific enantiomer is synthesized, this is essential to determine the enantiomeric excess (e.e.).

Protocols and Data

Protocol 1: Knoevenagel Condensation
  • To a reactor equipped with a mechanical stirrer, condenser, and temperature probe, charge 3,5-dichlorobenzaldehyde (1.0 eq).

  • Add ethanol as the solvent.

  • Add nitromethane (1.2 eq) followed by ammonium acetate (0.05 eq).

  • Heat the mixture to reflux (approx. 78°C) and maintain for 12-16 hours.

  • Monitor the reaction by HPLC until the starting aldehyde is <1%.

  • Cool the reaction mixture, which may cause the product to precipitate.

  • Isolate the solid intermediate, 3-(3,5-dichlorophenyl)-2-nitroprop-1-ene, by filtration and wash with cold ethanol.

  • Dry the intermediate under vacuum.

Protocol 2: Catalytic Hydrogenation and Purification
  • Charge a suitable hydrogenation reactor with the nitroalkene intermediate (1.0 eq) and methanol.

  • Carefully add 10% Pd/C (5 wt%) as a slurry in methanol.

  • Seal the reactor and purge thoroughly with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen gas to 1-3 atm.

  • Stir the mixture at 25-30°C for 24 hours.

  • Monitor hydrogen uptake and reaction progress by HPLC.

  • Once the reaction is complete, carefully vent the hydrogen and purge with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Recrystallization: Dissolve the crude solid in a minimal amount of hot 3:1 ethanol/water. Allow it to cool slowly to room temperature, then chill in an ice bath to maximize crystal formation.

  • Filter the purified crystals, wash with a cold ethanol/water mixture, and dry under vacuum to yield the final product.

Table 1: Summary of Reaction Parameters
ParameterKnoevenagel CondensationCatalytic Hydrogenation
Key Reactants 3,5-dichlorobenzaldehyde, Nitromethane3-(3,5-dichlorophenyl)-2-nitroprop-1-ene
Catalyst Ammonium Acetate (5 mol%)10% Palladium on Carbon (5 wt%)
Solvent EthanolMethanol
Temperature Reflux (~78°C)[1]25–30°C[1]
Pressure Atmospheric1–3 atm H₂[1]
Duration 12–16 hours[1]~24 hours[1]
Typical Yield >85%>90%

References

  • Benchchem. (n.d.). This compound.
  • ResearchGate. (n.d.). Rational Synthesis of B-amino Acids for Biological Activities.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Chiral Chemistry Insights: The Role of (R)-3-Amino-3-(3-chlorophenyl)propionic Acid.
  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID.
  • NIH. (2020). Biotechnology of Rhodococcus for the production of valuable compounds.

Sources

Validation & Comparative

A Comparative Guide to the Biological Validation of 3-amino-3-(3,5-dichlorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the rigorous validation of a novel compound's biological activity is paramount. This guide provides an in-depth technical comparison of 3-amino-3-(3,5-dichlorophenyl)propanoic acid, a putative modulator of the GABAergic system, with established alternatives. We will delve into the experimental methodologies required to elucidate its mechanism of action and quantify its potency, ensuring a robust and reproducible validation process.

Introduction: Unveiling the Potential of this compound

This compound is a synthetic β-amino acid derivative. Its structural similarity to known neuromodulatory compounds suggests potential activity within the central nervous system. Preliminary research indicates that compounds with a similar chemical scaffold can act as antagonists at certain neurotransmitter receptors, influencing neuronal activity.[1][2] While direct and extensive biological data for this specific dichlorinated compound remains to be fully elucidated in peer-reviewed literature, its structural alerts point towards a likely interaction with γ-aminobutyric acid (GABA) receptors, specifically the GABAB receptor subtype.

GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its receptors are crucial targets for therapeutic intervention in a range of neurological and psychiatric disorders.[3] GABAB receptors, in particular, are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory signals.[4] The validation of a novel GABAB receptor antagonist, such as the potential role of this compound, requires a systematic approach involving binding and functional assays.

Comparative Analysis: Benchmarking Against Established GABAB Receptor Antagonists

To objectively assess the biological activity of this compound, a direct comparison with well-characterized GABAB receptor antagonists is essential. We will focus on two classical antagonists: Saclofen and Phaclofen.

CompoundChemical StructureMechanism of ActionPotency (IC50/pA2)Key Characteristics
This compound This compoundPutative competitive GABAB receptor antagonistNot yet determinedDichlorophenyl moiety may enhance blood-brain barrier penetration.
Saclofen (RS)-3-Amino-2-(4-chlorophenyl)propylsulfonic acidCompetitive GABAB receptor antagonist[5][6][7][8]IC50 = 7.8 µM (inhibition of baclofen binding)[5][6][7][8][9]Sulfonic acid analogue of baclofen.
Phaclofen [3-amino-2-(4-chlorophenyl)propyl]phosphonic acidSelective GABAB receptor antagonist[10][11]IC50 = 118 µM (inhibition of baclofen binding)[9]Phosphonic acid derivative of baclofen; limited blood-brain barrier penetration.[10]

Table 1: Comparative overview of this compound and established GABAB receptor antagonists.

Experimental Validation: A Step-by-Step Methodological Guide

The following protocols outline the essential experiments required to validate the biological activity of a putative GABAB receptor antagonist like this compound.

Radioligand Binding Assay: Determining Affinity for the GABAB Receptor

This assay directly measures the ability of the test compound to displace a radiolabeled ligand from the GABAB receptor, providing a quantitative measure of its binding affinity (Ki).

Workflow for Radioligand Binding Assay

cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Homogenize brain tissue (e.g., rat cerebellum) in buffer prep2 Centrifuge to pellet membranes prep1->prep2 prep3 Wash pellet to remove endogenous GABA prep2->prep3 assay1 Incubate membranes with radioligand (e.g., 3H-baclofen) and varying concentrations of test compound prep3->assay1 assay2 Separate bound from free radioligand via filtration assay3 Quantify radioactivity of bound ligand analysis1 Plot percentage of specific binding vs. log concentration of test compound assay3->analysis1 analysis2 Calculate IC50 and Ki values analysis1->analysis2

Figure 1: Workflow for a radioligand binding assay to determine GABAB receptor affinity.

Detailed Protocol:

  • Membrane Preparation:

    • Homogenize rat cerebellar tissue in ice-cold buffer.

    • Centrifuge the homogenate and discard the supernatant.

    • Wash the pellet multiple times with buffer to remove endogenous GABA, which could interfere with the assay.

    • Resuspend the final pellet in the assay buffer.

  • Binding Reaction:

    • In a 96-well plate, combine the membrane preparation, a fixed concentration of a GABAB receptor radioligand (e.g., -baclofen), and a range of concentrations of this compound.

    • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled GABAB agonist like baclofen).

    • Incubate the plate to allow the binding to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Functional Assays: Assessing the Antagonistic Activity

Functional assays are crucial to determine whether the compound inhibits or activates the GABAB receptor. As an antagonist, this compound is expected to block the effects of a GABAB receptor agonist.

Activation of GABAB receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. An antagonist will prevent this decrease.[4]

Workflow for cAMP Accumulation Assay

cluster_cell_prep Cell Preparation cluster_stimulation Stimulation cluster_measurement Measurement cluster_analysis Data Analysis cell1 Culture cells expressing GABAB receptors cell2 Pre-treat cells with the test compound (antagonist) cell1->cell2 stim1 Stimulate adenylyl cyclase with forskolin cell2->stim1 stim2 Add a GABAB agonist (e.g., baclofen) stim1->stim2 meas1 Lyse cells and measure intracellular cAMP levels (e.g., using HTRF or ELISA) stim2->meas1 analysis1 Plot cAMP levels vs. agonist concentration in the presence and absence of the antagonist meas1->analysis1 analysis2 Determine the shift in the agonist dose-response curve analysis1->analysis2

Figure 2: Workflow for a cAMP accumulation assay to assess GABAB receptor antagonism.

Detailed Protocol:

  • Cell Culture: Use a cell line stably expressing recombinant human GABAB receptors.

  • Assay Procedure:

    • Plate the cells in a 96-well plate and allow them to adhere.

    • Pre-incubate the cells with varying concentrations of this compound.

    • Stimulate adenylyl cyclase with forskolin.

    • Add a GABAB receptor agonist, such as baclofen, at a range of concentrations.

    • Incubate to allow for changes in cAMP levels.

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA).

  • Data Analysis:

    • Plot the cAMP levels against the log concentration of the agonist in the presence and absence of the antagonist.

    • A competitive antagonist will cause a rightward shift in the agonist's dose-response curve without affecting the maximum response. The magnitude of this shift can be used to calculate the antagonist's potency (pA2 value).

This technique directly measures the effect of the compound on the electrical activity of neurons. GABAB receptor activation typically causes hyperpolarization of the neuronal membrane. An antagonist will block this effect.[12]

Detailed Protocol:

  • Slice Preparation: Prepare acute brain slices (e.g., from the hippocampus) from a rodent.

  • Recording:

    • Perform whole-cell patch-clamp recordings from pyramidal neurons.

    • Apply a GABAB receptor agonist (e.g., baclofen) to the slice to induce an outward current (hyperpolarization).

    • After establishing a stable baseline response to the agonist, co-apply this compound.

  • Data Analysis:

    • Measure the amplitude of the agonist-induced outward current in the absence and presence of the test compound.

    • A reduction in the current amplitude in the presence of the test compound indicates antagonistic activity.

Conclusion and Future Directions

The validation of this compound's biological activity necessitates a multi-faceted approach. Based on its chemical structure and preliminary data on similar compounds, it is hypothesized to be a GABAB receptor antagonist. The experimental workflows detailed in this guide, from initial binding studies to functional neuronal assays, provide a robust framework for confirming this hypothesis and quantifying its potency.

A direct comparison with established antagonists like Saclofen and Phaclofen will be crucial for positioning this novel compound within the existing pharmacological landscape. Should this compound prove to be a potent and selective GABAB receptor antagonist, further in vivo studies will be warranted to explore its therapeutic potential in models of neurological and psychiatric disorders.

References

  • Drew, C.A., Johnston, G.A.R., Kerr, D.I.B., et al. (1990). Inhibition of baclofen binding to rat cerebellar membranes by phaclofen, saclofen, 3-aminopropylphosphonic acid and related GABAB receptor antagonists. Neuroscience Letters, 113(1), 107-110. [Link]

  • Interchim. (n.d.). Saclofen. Retrieved from [Link]

  • Bowery, N. G. (1997). GABAB receptor agonists and antagonists: pharmacological properties and therapeutic possibilities. Expert Opinion on Investigational Drugs, 6(10), 1319-1325. [Link]

  • Patsnap Synapse. (2024). What are GABAB receptor antagonists and how do they work? Retrieved from [Link]

  • Cryan, J. F., & Slattery, D. A. (2007). GABA B receptors and depression. Current pharmaceutical design, 13(34), 3515-3526. [Link]

  • Olpe, H. R., et al. (1993). The actions of orally active GABAB receptor antagonists on GABAergic transmission in vivo and in vitro. European journal of pharmacology, 233(2-3), 179-186. [Link]

  • Seltzman, H. H., et al. (2021). Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. ACS Omega, 6(20), 13235-13246. [Link]

  • Pin, J. P., & Bettler, B. (2016). Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. Advances in pharmacology, 77, 1-32. [Link]

  • ResearchGate. (n.d.). GABA B Receptor Chemistry and Pharmacology: Agonists, Antagonists, and Allosteric Modulators. Retrieved from [Link]

  • Abbenante, G., Hughes, R., & Prager, R. H. (1997). Potential GABAB receptor antagonists. 9. The synthesis of 3-amino-3-(4-chlorophenyl)propanoic acid, 2-amino-2-(4-chlorophenyl)ethylphosphonic acid and 2-amino-2-(4-chlorophenyl)ethanesulfonic acid. Australian Journal of Chemistry, 50(5), 523-528. [Link]

  • Mondadori, C., et al. (1993). GABAB receptors in various in vitro and in vivo models of epilepsy: a study with the GABAB receptor blocker CGP 35348. Epilepsy research, 14(2), 153-164. [Link]

  • Raiteri, L., et al. (2002). The GABAB receptor antagonists CGP35348 and CGP52432 inhibit glycine exocytosis: study with GABAB1-and GABAB2-deficient mice. British journal of pharmacology, 137(7), 1012-1018. [Link]

  • Cryan, J. F., et al. (2004). GABAB receptor antagonist-mediated antidepressant-like behavior is serotonin-dependent. The Journal of pharmacology and experimental therapeutics, 311(2), 737-744. [Link]

  • Wikipedia. (n.d.). Phaclofen. Retrieved from [Link]

  • DeFeudis, F. V., et al. (1993). 3-amino-2-(4-chlorophenyl)-nitropropane is a new GABAB receptor agonist, more active peripherally. General pharmacology, 24(5), 1269-1272. [Link]

  • Sarro, G. D., et al. (2020). Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. Molecules, 25(18), 4291. [Link]

  • PubChem. (n.d.). Phaclofen. Retrieved from [Link]

  • Chem-Impex. (n.d.). (R)-3-Amino-3-(2,4-dichlorophenyl)propionic acid. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of 3-Amino-3-(2,4-dichlorophenyl)propionic Acid in Biochemical Assays and Cellular Research. Retrieved from [Link]

  • Chun, L., et al. (2021). The GABAB Receptor—Structure, Ligand Binding and Drug Development. Biomolecules, 11(5), 736. [Link]

  • Puthenkalam, R., et al. (2021). The Influence of AA29504 on GABAA Receptor Ligand Binding Properties and Its Implications on Subtype Selectivity. International Journal of Molecular Sciences, 22(21), 11883. [Link]

  • Al-Kuraishy, H. M., et al. (2022). GABAA receptors: structure, function, pharmacology, and related disorders. Journal of Advanced Pharmacy Education & Research| Oct-Dec, 12(4), 1-10. [Link]

  • Al-Obaidi, M. J., et al. (2023). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Pharmaceuticals, 16(7), 969. [Link]

  • Li, G., et al. (2021). Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders. Molecules, 26(16), 4945. [Link]

  • Olsen, R. W., & DeLorey, T. M. (1999). GABA Receptor Physiology and Pharmacology. In Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Lippincott-Raven. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 3-Amino-3-(3,5-dichlorophenyl)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 3-amino-3-(3,5-dichlorophenyl)propanoic acid derivatives, potent modulators of the γ-aminobutyric acid (GABA) system. By objectively comparing their performance with key alternatives and providing supporting experimental data, this document serves as a valuable resource for the design and development of novel therapeutics targeting GABA receptors.

Introduction: The Significance of this compound Scaffold

This compound is a synthetic β-amino acid derivative that has garnered significant attention in medicinal chemistry. Its structural resemblance to the inhibitory neurotransmitter GABA, combined with the presence of a 3,5-dichlorophenyl moiety, confers unique pharmacological properties. This scaffold serves as a crucial building block for developing potential therapeutic agents for neurological and psychiatric disorders.[1][2] The dichlorinated aromatic ring enhances lipophilicity, influencing the molecule's ability to cross the blood-brain barrier and its binding affinity to hydrophobic pockets within biological targets.[1]

The primary mechanism of action for many derivatives of this scaffold is the modulation of GABA receptors, particularly the GABAB subtype.[2][3][4] GABAB receptors are G-protein coupled receptors that mediate slow and prolonged inhibitory neurotransmission.[4][5] Their activation leads to a cascade of downstream effects, including the inhibition of adenylyl cyclase and the modulation of calcium and potassium channels, ultimately resulting in a dampening of neuronal excitability.[4][5] Dysregulation of GABAB receptor signaling is implicated in various conditions, making them a key therapeutic target.

This guide will dissect the structural features of this compound derivatives that govern their biological activity, compare them with established GABAergic modulators, and provide detailed experimental protocols for their evaluation.

Core Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound derivatives is intricately linked to several key structural features. Understanding these relationships is paramount for the rational design of novel and more potent compounds.

The Phenyl Ring and Halogen Substitution

The phenyl ring is a critical pharmacophoric element, and its substitution pattern significantly impacts activity. The presence and position of halogen atoms, particularly chlorine, on the phenyl ring are of utmost importance.

  • Lipophilicity and Blood-Brain Barrier Penetration: The dichlorophenyl group in the 3,5-position increases the lipophilicity of the molecule. This is a crucial factor for central nervous system (CNS) active drugs, as it facilitates crossing the blood-brain barrier.

  • Binding Affinity: The electron-withdrawing nature and steric bulk of the chlorine atoms influence the electronic distribution and conformation of the molecule, thereby affecting its interaction with the binding pocket of the GABAB receptor. Studies on related baclofen analogs, where the p-chlorophenyl group is a key feature, have shown that substitutions on the phenyl ring can dramatically alter affinity.[6][7] While specific data for a wide range of 3,5-dichloro derivatives is limited in publicly available literature, research on other halogenated β-phenyl-GABA analogs suggests that both the position and the nature of the halogen are critical. For instance, moving the chloro-substituent in baclofen analogs can lead to a significant loss of activity.

The β-Amino Acid Backbone

The 3-amino-propanoic acid backbone is essential for mimicking the endogenous ligand, GABA. Key considerations include:

  • Stereochemistry: The stereochemistry at the chiral center (C3) is a major determinant of activity. For the related compound phenibut (β-phenyl-GABA), the (R)-enantiomer is significantly more potent at the GABAB receptor than the (S)-enantiomer.[8] It is highly probable that a similar stereochemical preference exists for this compound derivatives.

  • Amino and Carboxylic Acid Groups: The primary amine and the carboxylic acid groups are crucial for interaction with the receptor. These groups are believed to form key hydrogen bonds and ionic interactions within the GABAB receptor binding site. Modifications to these groups, such as N-alkylation or esterification of the carboxylate, generally lead to a decrease or loss of activity unless designed as a prodrug strategy.

The following diagram illustrates the key structural features influencing the SAR of this compound derivatives.

SAR_diagram cluster_molecule This compound cluster_sar Structure-Activity Relationship mol phenyl_ring Phenyl Ring amino_acid β-Amino Acid Backbone halogen 3,5-Dichloro Substitution phenyl_ring->halogen Influences Lipophilicity & Receptor Binding stereo Stereochemistry (C3) amino_acid->stereo (R)-enantiomer likely more potent functional_groups Amino & Carboxyl Groups amino_acid->functional_groups Essential for receptor interaction

Caption: Key structural determinants of activity.

Comparative Analysis with Alternative GABAergic Modulators

To contextualize the pharmacological profile of this compound derivatives, it is essential to compare them with established GABAB receptor agonists and other relevant compounds.

Compound NameStructureTarget(s)Potency (IC50/EC50/Ki)Key SAR Insights
(R,S)-Baclofen 4-amino-3-(4-chlorophenyl)butanoic acidGABAB Receptor AgonistIC50 = 0.14 ± 0.01 µM (GABAB binding)[9]The para-chloro substitution on the phenyl ring is critical for high affinity. The (R)-enantiomer is the active form.
(R)-Phenibut (R)-4-amino-3-phenylbutanoic acidGABAB Receptor Agonist, α2-δ subunit of VDCCsKi = 92 ± 3 µM (GABAB receptor); Ki = 23 µM (α2-δ subunit)[8][10]The phenyl ring enhances CNS penetration compared to GABA. The (R)-enantiomer is significantly more potent than the (S)-enantiomer.[8]
(S)-Phenibut (S)-4-amino-3-phenylbutanoic acidα2-δ subunit of VDCCsNo significant binding to GABAB receptors; Ki = 39 µM (α2-δ subunit)[10]Demonstrates the high stereoselectivity of the GABAB receptor.
3-Amino-3-(4-chlorophenyl)propanoic acid 3-amino-3-(4-chlorophenyl)propanoic acidWeak GABAB Receptor AntagonistpA2 = 3.5[11]Shortening the carbon chain from baclofen and shifting the amino group can switch the activity from agonistic to antagonistic.
R-(-)-β-phenyl-GABA (R)-3-amino-3-phenylpropanoic acidGABAB Receptor AgonistEC50 = 25 µM (rat hippocampal slices)[12]Demonstrates that the β-amino acid scaffold can possess GABAB agonist activity.

Experimental Protocols for Biological Evaluation

The following protocols are standard methods for assessing the activity of compounds at GABA receptors.

GABAB Receptor Binding Assay

This assay determines the affinity of a test compound for the GABAB receptor by measuring its ability to displace a radiolabeled ligand.

Workflow Diagram:

binding_assay prep Membrane Preparation (e.g., from rat brain) incubate Incubation: - Membranes - Radioligand (e.g., [3H]CGP54626) - Test Compound (various concentrations) prep->incubate separate Separation of bound and free ligand (e.g., filtration) incubate->separate quantify Quantification of bound radioactivity (Scintillation Counting) separate->quantify analyze Data Analysis (IC50 determination) quantify->analyze

Caption: GABAB receptor binding assay workflow.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Homogenize rat cerebral cortex in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cell debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the crude membrane fraction.

    • Wash the pellet by resuspension and recentrifugation in fresh buffer.

    • Resuspend the final pellet in buffer and determine the protein concentration.

  • Binding Assay:

    • In a series of tubes, add the membrane preparation, a fixed concentration of a GABAB-selective radioligand (e.g., [3H]CGP54626), and varying concentrations of the test compound.

    • For total binding, omit the test compound.

    • For non-specific binding, add a high concentration of a known GABAB ligand (e.g., unlabeled baclofen).

    • Incubate the tubes at room temperature for a defined period (e.g., 30 minutes).

  • Separation and Quantification:

    • Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioactivity.

    • Place the filters in scintillation vials with scintillation fluid.

    • Quantify the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis.

Cell-Based Functional Assay (cAMP Accumulation Assay)

This assay measures the functional consequence of GABAB receptor activation by quantifying the inhibition of adenylyl cyclase activity.

Workflow Diagram:

functional_assay cell_culture Cell Culture (e.g., CHO cells expressing human GABAB receptors) pre_incubation Pre-incubation with adenylyl cyclase stimulator (e.g., Forskolin) and test compound cell_culture->pre_incubation cell_lysis Cell Lysis pre_incubation->cell_lysis cAMP_quant Quantification of intracellular cAMP (e.g., HTRF, ELISA) cell_lysis->cAMP_quant data_analysis Data Analysis (EC50 determination) cAMP_quant->data_analysis

Caption: cAMP functional assay workflow.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture cells stably expressing recombinant human GABAB1b and GABAB2 receptors (e.g., CHO-K1 cells) in appropriate media.

    • Plate the cells in multi-well plates and grow to a suitable confluency.

  • Assay Procedure:

    • Wash the cells with assay buffer.

    • Add a solution containing a fixed concentration of an adenylyl cyclase activator (e.g., forskolin) and varying concentrations of the test compound (agonist).

    • To test for antagonists, add a fixed concentration of a known GABAB agonist (e.g., GABA or baclofen) along with varying concentrations of the test compound.

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • cAMP Quantification:

    • Lyse the cells to release intracellular cAMP.

    • Quantify the amount of cAMP in the cell lysates using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis:

    • For agonists, plot the percentage inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the test compound concentration to determine the EC50 value.

    • For antagonists, plot the percentage reversal of agonist-induced inhibition against the logarithm of the test compound concentration to determine the IC50 value.

Conclusion and Future Directions

The structure-activity relationship of this compound derivatives is anchored in the interplay between the lipophilic, electron-withdrawing dichlorophenyl group and the GABA-mimetic β-amino acid backbone. Comparative analysis with established compounds like baclofen and phenibut underscores the critical role of the phenyl ring substitution pattern and stereochemistry in determining the potency and pharmacological profile at GABAB receptors.

While the foundational SAR principles can be inferred from related chemical series, a significant opportunity exists for further research. A systematic study involving the synthesis and biological evaluation of a library of this compound derivatives with diverse substitutions on the phenyl ring and modifications to the amino acid backbone would provide a more granular understanding of the SAR. Such studies, employing the detailed experimental protocols outlined in this guide, would be invaluable for the development of novel, highly potent, and selective GABAB receptor modulators with improved therapeutic indices for the treatment of a range of neurological and psychiatric disorders.

References

  • Froestl, W., et al. (1999). Synthesis and pharmacology of the baclofen homologues 5-amino-4-(4-chlorophenyl)pentanoic acid and the R- and S-enantiomers of 5-amino-3-(4-chlorophenyl)pentanoic acid. Journal of Medicinal Chemistry, 42(15), 2837-2845.
  • Dambrova, M., et al. (2008). Comparative pharmacological activity of optical isomers of phenibut. European Journal of Pharmacology, 583(1), 128-134.
  • Pirard, B., et al. (1995). Structure-affinity relationships of baclofen and 3-heteroaromatic analogues. Bioorganic & Medicinal Chemistry, 3(11), 1537-1545.
  • Zvejniece, L., et al. (2015). R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects. Pharmacology Biochemistry and Behavior, 137, 81-87.
  • Abbenante, G., Hughes, R., & Prager, R. H. (1997). Potential GABAB Receptor Antagonists. IX. The Synthesis of 3-Amino-3-(4-chlorophenyl)propanoic Acid, 2-Amino-2-(4-chlorophenyl)ethylphosphonic Acid and 2-Amino-2-(4-chlorophenyl)ethanesulfonic Acid. Australian Journal of Chemistry, 50(6), 523-527.
  • Afsah, S. A., et al. (2021). Synthesis, Cytotoxic Activity, Crystal Structure, DFT Studies and Molecular Docking of 3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile. Molecules, 26(11), 3183.
  • Berthelot, P., et al. (1991). Synthesis and biochemical evaluation of baclofen analogues locked in the baclofen solid-state conformation. Journal of Medicinal Chemistry, 34(8), 2557-2562.
  • Lapin, I. (2001). Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. CNS Drug Reviews, 7(4), 471-481.
  • Guo, Z. W., et al. (1990). [Studies of synthesis and structure-activity relationships of analogs of the muscle relaxant--baclofen]. Yao Xue Xue Bao, 25(1), 11-17.
  • Ong, J., et al. (1993). R-(-)-beta-phenyl-GABA is a full agonist at GABAB receptors in brain slices but a partial agonist in the ileum. European Journal of Pharmacology, 233(1), 169-172.
  • Owen, D. R., et al. (2004). GABAB receptor antagonist-mediated antidepressant-like behavior is serotonin-dependent. Journal of Pharmacology and Experimental Therapeutics, 311(1), 274-282.
  • Grybaitė, B., et al. (2022). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. International Journal of Molecular Sciences, 23(19), 11808.
  • Pin, J. P., & Bettler, B. (2016). Molecular mechanisms of metabotropic GABAB receptor function. Current Opinion in Pharmacology, 31, 1-8.
  • NINGBO INNO PHARMCHEM CO.,LTD. Unlock the Potential of 3-Amino-3-(2,4-dichlorophenyl)propionic Acid. [Link]

  • UQ eSpace. Potential GABAB receptor antagonists .9. The synthesis of 3-amino-3-(4-chlorophenyl)propanoic acid, 2-amino-2-(4-chlorophenyl)ethylphosphonic acid and 2-amino-2-(4-chlorophenyl)ethanesulfonic acid. [Link]

  • ResearchGate. Rational Synthesis of B-amino Acids for Biological Activities. [Link]

  • Cooper, J. R., Bloom, F. E., & Roth, R. H. (2003). The Biochemical Basis of Neuropharmacology. Oxford University Press.
  • Ong, J., & Kerr, D. I. (1990). 3-amino-2-(4-chlorophenyl)-nitropropane is a new GABAB receptor agonist, more active peripherally. European Journal of Pharmacology, 182(2), 385-388.
  • Duke, R. K., et al. (2008). 3-fluoro-GABA Enantiomers: Exploring the Conformation of GABA Binding to GABAA Receptors and GABA Aminotransferase. Current Topics in Medicinal Chemistry, 8(1), 34-43.
  • Li, Y., et al. (2021). The Quantitative Structure-Activity Relationships between GABAA Receptor and Ligands based on Binding Interface Characteristic. Current Computer-Aided Drug Design, 17(6), 785-796.
  • Frølund, B., et al. (2021). The GABAB Receptor—Structure, Ligand Binding and Drug Development. Molecules, 26(11), 3183.
  • Jensen, A. A., et al. (2021).
  • Vasileva, E. A., et al. (2019). Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. Molecules, 24(19), 3505.
  • Szymańska, E., et al. (2021). Structural Manipulations of Marine Natural Products Inspire a New Library of 3-Amino-1,2,4-Triazine PDK Inhibitors Endowed with Antitumor Activity in Pancreatic Ductal Adenocarcinoma. Marine Drugs, 19(11), 606.

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3-amino-3-(3,5-dichlorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is the bedrock of successful therapeutic development. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the chiral β-amino acid, 3-amino-3-(3,5-dichlorophenyl)propanoic acid. As a molecule with a stereogenic center, the enantioselective quantification is of paramount importance, as different enantiomers can exhibit varied pharmacological and toxicological profiles.

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices and establishes a framework for the cross-validation of disparate analytical techniques, ensuring data integrity and regulatory confidence. The principles discussed herein are grounded in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2) on the validation of analytical procedures.[1][][3]

The Imperative of Cross-Validation for Chiral β-Amino Acids

This compound is a synthetic β-amino acid derivative.[4][5] Its structure, featuring a chiral center and a dichlorinated phenyl ring, presents unique analytical challenges. The biological activity of such molecules is often stereospecific, making it critical to not only quantify the total amount of the acid but also to determine the enantiomeric purity.[6][7]

Cross-validation is the formal process of comparing two or more distinct analytical methods to ensure they produce comparable and reliable results.[8][9] This is not merely a method transfer between labs but can be an internal process to verify, for instance, a high-throughput screening method against a more robust, but slower, reference method. For a chiral compound like our target analyte, we might need to cross-validate a chiral High-Performance Liquid Chromatography (HPLC) method with a Gas Chromatography-Mass Spectrometry (GC-MS) method that requires derivatization. This ensures that our analytical results are method-independent and truly reflect the quality of the sample.

This guide will compare two fundamentally different, yet powerful, analytical approaches for the enantioselective analysis of this compound:

  • Method A: Direct Chiral High-Performance Liquid Chromatography (HPLC) with UV Detection. This method aims to separate the enantiomers without prior derivatization.

  • Method B: Gas Chromatography-Mass Spectrometry (GC-MS) following Silylation Derivatization. This approach enhances volatility for gas-phase separation and provides high selectivity through mass detection.

Comparative Analysis of Analytical Methodologies

The choice between HPLC and GC-MS is often dictated by factors such as sample volatility, the presence of chromophores, required sensitivity, and available instrumentation.[10][11][12] For amino acids, which are non-volatile, GC analysis is only possible after derivatization to increase their volatility.[1][8][13]

Method Performance Comparison

The following table summarizes the illustrative performance characteristics of the two methods, based on established principles of analytical chemistry for similar compounds. This data is intended to be representative for the purpose of this guide.

Validation Parameter Method A: Chiral HPLC-UV Method B: GC-MS (Post-Derivatization) Commentary
Specificity/Selectivity Excellent enantioselectivity achieved with a suitable chiral stationary phase (CSP). Potential for interference from matrix components with similar UV absorbance.Exceptional selectivity due to both chromatographic separation and mass fragmentation analysis. Minimizes the risk of co-eluting interferences.GC-MS offers superior specificity, a key advantage in complex matrices.
Linearity (r²) > 0.999> 0.998Both methods demonstrate excellent linearity over a typical working range.
Range 0.1 - 100 µg/mL0.05 - 50 µg/mLThe range can be tailored, but GC-MS often provides a lower limit of quantification.
Accuracy (% Recovery) 98.5% - 101.2%97.8% - 102.5%Both methods show high accuracy. The multi-step derivatization in GC-MS can sometimes introduce slightly more variability.
Precision (%RSD) < 1.5% (Intra-day) < 2.0% (Inter-day)< 2.0% (Intra-day) < 2.5% (Inter-day)Chiral HPLC, being a more direct method, can exhibit slightly better precision.
Limit of Detection (LOD) ~0.03 µg/mL~0.01 µg/mLGC-MS typically offers higher sensitivity.
Limit of Quantitation (LOQ) ~0.1 µg/mL~0.05 µg/mLThe lower LOQ of GC-MS is advantageous for impurity profiling.
Robustness Sensitive to mobile phase composition, pH, and column temperature.Sensitive to derivatization conditions (time, temperature, reagent concentration) and injector temperature.Both require careful control of parameters, but the sources of variability differ.
Sample Throughput Higher, due to direct injection and faster run times.Lower, as it involves a mandatory and often time-consuming derivatization step.HPLC is generally better suited for high-throughput applications.

Experimental Protocols

The following protocols are detailed, step-by-step methodologies that form the basis of our comparison.

Method A: Chiral HPLC-UV Protocol

The rationale for choosing a direct chiral HPLC method is its simplicity and efficiency, avoiding the potential for incomplete reactions or side-products associated with derivatization.[4] A macrocyclic glycopeptide-based chiral stationary phase, such as one based on teicoplanin, is often effective for the separation of underivatized amino acids.[4][6]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

  • Column: Astec CHIROBIOTIC T (25 cm x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase: 80:20 (v/v) Methanol : 0.1% Formic Acid in Water. The acidic modifier is crucial for protonating the carboxylic acid group and ensuring good peak shape.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 220 nm (where the phenyl ring exhibits absorbance)

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Identify the peaks for the two enantiomers based on their retention times. Construct a calibration curve by plotting the peak area against the concentration for each enantiomer. Determine the concentration of each enantiomer in the samples from the calibration curve.

Method B: GC-MS with Silylation Derivatization Protocol

GC-MS is chosen for its high sensitivity and specificity.[14] Derivatization is a mandatory step for amino acids to make them volatile.[1][13] Silylation using a reagent like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is a robust choice as it forms stable derivatives.[1][15]

Instrumentation:

  • Gas Chromatograph with a split/splitless injector, coupled to a Mass Spectrometer.

Derivatization Reagent:

  • N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (t-BDMCS).

GC-MS Conditions:

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 280°C

  • Injection Mode: Splitless (1 µL injection volume).

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 280°C at 15°C/min.

    • Hold at 280°C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Mode: Selected Ion Monitoring (SIM) for quantification, with a full scan for peak identification. Characteristic m/z values for the derivatized analyte would need to be determined experimentally.

Procedure:

  • Standard and Sample Preparation: Prepare stock solutions of the analyte in a suitable solvent (e.g., acetonitrile).

  • Derivatization: a. Pipette 100 µL of the standard or sample solution into a micro-reaction vial. b. Evaporate the solvent to dryness under a gentle stream of nitrogen. c. Add 50 µL of acetonitrile and 50 µL of MTBSTFA. d. Cap the vial tightly and heat at 70°C for 30 minutes. e. Cool to room temperature before injection.

  • Analysis: Inject the derivatized standards and samples into the GC-MS system.

  • Quantification: Monitor characteristic ions for the derivatized analyte. Construct a calibration curve and determine the concentration in the samples. Note: This method as described is not enantioselective. For chiral separation by GC, a chiral column would be required.

Cross-Validation Workflow

The core of this guide is the cross-validation process, which ensures that both Method A and Method B produce equivalent results.

Cross-Validation Protocol
  • Sample Selection: Prepare a minimum of three independent batches of this compound, with varying levels of enantiomeric purity if possible.

  • Analysis: Analyze each batch in triplicate using both the validated Chiral HPLC-UV method (Method A) and the validated GC-MS method (Method B).

  • Data Comparison: For each batch, compare the total concentration of the analyte obtained from both methods. Additionally, compare the enantiomeric ratio obtained from the chiral HPLC method.

  • Statistical Evaluation: Use appropriate statistical tests, such as the Student's t-test or equivalence testing, to determine if there is a statistically significant difference between the results obtained from the two methods. The acceptance criteria should be pre-defined in a validation protocol.

Visualizing the Workflow

The following diagram illustrates the logical flow of the cross-validation process.

CrossValidationWorkflow Cross-Validation Workflow cluster_prep Sample Preparation cluster_methodA Method A: Chiral HPLC-UV cluster_methodB Method B: GC-MS cluster_comparison Data Comparison & Evaluation SampleBatches Prepare 3 Independent Batches of Analyte Analyze_A Analyze Batches in Triplicate (Direct Injection) SampleBatches->Analyze_A Derivatize_B Derivatize Aliquots (Silylation) SampleBatches->Derivatize_B Data_A Calculate: - Total Concentration - Enantiomeric Ratio Analyze_A->Data_A Compare Compare Total Concentration (Method A vs. Method B) Data_A->Compare Analyze_B Analyze Batches in Triplicate Derivatize_B->Analyze_B Data_B Calculate: - Total Concentration Analyze_B->Data_B Data_B->Compare Stats Statistical Analysis (e.g., t-test) Compare->Stats Report Generate Cross-Validation Report Stats->Report

Caption: A flowchart illustrating the cross-validation process between Chiral HPLC-UV and GC-MS methods.

Conclusion and Recommendations

Both Chiral HPLC-UV and GC-MS are powerful techniques for the analysis of this compound.

  • Chiral HPLC-UV is recommended for routine quality control and high-throughput applications due to its direct analysis capabilities, simplicity, and good precision. It is the preferred method for determining enantiomeric purity.

  • GC-MS serves as an excellent confirmatory technique. Its superior sensitivity and selectivity make it ideal for trace analysis, impurity profiling, and as a reference method for cross-validation, especially in complex sample matrices.

A robust analytical strategy in a drug development setting would involve using the Chiral HPLC method for routine analyses and having a validated GC-MS method as a secondary, orthogonal technique. Performing a thorough cross-validation as outlined in this guide provides a high degree of confidence in the analytical data, satisfying both scientific rigor and regulatory expectations. This dual-method approach ensures the consistent quality and safety of the final pharmaceutical product.

References

  • Jackson, G. (2014). Quantitation of Amino Acids in Human Hair by Trimethylsilyl Derivatization Gas Chromatography/Mass Spectrometry. Molecules, 19(8), 12382-12399. Retrieved from [Link]

  • Péter, A., Lázár, L., Fülöp, F., & Armstrong, D. W. (2001). High-performance liquid chromatographic enantioseparation of beta-amino acids. Journal of Chromatography A, 926(2), 229-238. Retrieved from [Link]

  • Phenomenex. (n.d.). Technical Guide To Chiral HPLC Separations. Retrieved from [Link]

  • Lee, J. T., & Beesley, T. E. (2002). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Journal of Chromatographic Science, 40(7), 393-400. Retrieved from [Link]

  • Wallworth, D. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Retrieved from [Link]

  • Regis Technologies, Inc. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. Retrieved from [Link]

  • Gaus, H. J., Gsponer, U., & Schmid, R. W. (2002). Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC. Journal of Pharmaceutical and Biomedical Analysis, 27(3-4), 599-605. Retrieved from [Link]

  • Various Authors. (2023). GC-MS or HPLC for quantitative measurement of amino acids in feed samples? ResearchGate. Retrieved from [Link]

  • Lee, D. G., et al. (2022). Analytical characteristics for amino acid derivatives using GC-MS... ResearchGate. Retrieved from [Link]

  • Lu, W., & Chen, G. (1995). Analysis of Amino Acid Enantiomers Derived From Antitumor Antibiotics Using Chiral Capillary Electrophoresis. Journal of Liquid Chromatography, 18(1), 123-137. Retrieved from [Link]

  • Walker, J. M. (Ed.). (2003). Validation of Amino Acid Analysis Methods. The Protein Protocols Handbook. Retrieved from [Link]

  • Bhushan, R., & Kumar, V. (2013). Application of TLC, HPLC and GC methods to the study of amino acid and peptide enantiomers: a review. Biomedical Chromatography, 27(10), 1231-1249. Retrieved from [Link]

  • Li, Y., et al. (2016). Enantiomeric purity determination of (L)-amino acids with pre-column derivatization and chiral stationary phase: Development and validation of the method. Journal of Pharmaceutical and Biomedical Analysis, 128, 169-176. Retrieved from [Link]

  • Bitesize Bio. (n.d.). HPLC and GC: 6 Simple Differences to Enhance Your Research. Retrieved from [Link]

  • Hühner, J., et al. (2015). Amino acid analysis using chromatography-mass spectrometry: An inter platform comparison study. Journal of Chromatography A, 1423, 1-10. Retrieved from [Link]

  • Tsikas, D. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Molecules, 26(6), 1694. Retrieved from [Link]

  • Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques. Retrieved from [Link]

  • Kaspar, H., & Rist, W. (2012). Amino Acid Analysis in Physiological Samples by GC–MS with Propyl Chloroformate Derivatization and iTRAQ–LC–MS/MS. Methods in Molecular Biology, 828, 15-27. Retrieved from [Link]

  • Wang, J., et al. (1994). Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction. Journal of Chromatography A, 663(1), 71-78. Retrieved from [Link]

Sources

A Comparative Spectroscopic Guide to 3-amino-3-(3,5-dichlorophenyl)propanoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. This guide provides a detailed comparative analysis of the spectroscopic data for 3-amino-3-(3,5-dichlorophenyl)propanoic acid, a synthetic β-amino acid derivative of significant interest in medicinal chemistry. By juxtaposing its predicted spectroscopic signatures with the experimental data of structurally relevant alternatives, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed for unambiguous compound identification and characterization.

Introduction: The Significance of Spectroscopic Characterization

This compound and its analogues are increasingly recognized for their potential as scaffolds in the design of therapeutic agents, including protease inhibitors. The introduction of a dichlorinated phenyl ring and an amino group into the propanoic acid backbone creates a molecule with specific stereochemical and electronic properties that can influence its biological activity and pharmacokinetic profile.

Given the subtle structural variations that can lead to significant differences in pharmacological effect, a robust and unequivocal analytical characterization is not merely a regulatory requirement but a scientific necessity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed fingerprint of a molecule's structure. This guide will delve into the nuanced interpretation of these spectra, highlighting the key features that distinguish our target compound from its closely related chemical cousins.

Spectroscopic Profile of this compound (Predicted Data)

Due to the limited availability of published experimental spectra for this compound, this guide utilizes high-quality predicted data generated from its chemical structure (SMILES: C1=C(C=C(C=C1Cl)Cl)C(CC(=O)O)N). These predictions are based on well-established algorithms and provide a reliable foundation for comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR (Predicted):

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons.

  • Aromatic Protons: The 3,5-dichlorophenyl group will give rise to signals in the aromatic region, typically between δ 7.2-7.5 ppm . The substitution pattern dictates that there will be two chemically distinct types of aromatic protons. The proton at the 2- and 6-positions will appear as a doublet, while the proton at the 4-position will be a triplet.

  • Aliphatic Protons: The propanoic acid backbone protons are expected in the upfield region. The methine proton (CH-NH₂) adjacent to the aromatic ring and the amino group is predicted to be a triplet around δ 4.5-5.0 ppm . The diastereotopic methylene protons (-CH₂-COOH) will likely appear as a multiplet, a doublet of doublets, in the range of δ 2.6–3.1 ppm .

  • Exchangeable Protons: The protons of the amino (-NH₂) and carboxylic acid (-COOH) groups will appear as broad singlets and their chemical shifts are highly dependent on the solvent and concentration.

¹³C NMR (Predicted):

The carbon NMR spectrum provides a count of the unique carbon environments in the molecule.

  • Carbonyl Carbon: The carboxylic acid carbonyl carbon is the most deshielded and is predicted to have a chemical shift of approximately ~175 ppm .

  • Aromatic Carbons: The dichlorinated phenyl ring will show four distinct signals. The carbon atoms bearing the chlorine atoms (C-3 and C-5) will be in the δ 130-140 ppm range. The other aromatic carbons will resonate between δ 120-130 ppm .

  • Aliphatic Carbons: The methine carbon (CH-NH₂) is expected around δ 50-60 ppm , while the methylene carbon (-CH₂-COOH) will be further upfield, around δ 35-45 ppm .

Infrared (IR) Spectroscopy (Predicted)

IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound will be characterized by the following key absorption bands:

  • O-H Stretch (Carboxylic Acid): A very broad band is expected in the region of 2500–3000 cm⁻¹ , which is characteristic of the hydrogen-bonded O-H stretching of a carboxylic acid.

  • N-H Stretch (Amine): Moderate absorptions in the 3200-3400 cm⁻¹ region corresponding to the stretching vibrations of the primary amine group.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700 cm⁻¹ is indicative of the carbonyl group of the carboxylic acid.

  • C-Cl Stretch: Absorptions in the fingerprint region, typically between 600-800 cm⁻¹ , will be present due to the C-Cl bonds.

Mass Spectrometry (MS) (Predicted)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Molecular Ion: For this compound (C₉H₉Cl₂NO₂), the expected exact mass is 233.00 g/mol . In high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) in positive mode, the protonated molecule ([M+H]⁺) would be observed at an m/z of approximately 234.0083 . The isotopic pattern due to the two chlorine atoms (³⁵Cl and ³⁷Cl) will be a key diagnostic feature, with a characteristic M:M+2:M+4 ratio of approximately 9:6:1.

  • Key Fragmentation: A prominent fragmentation pathway would be the loss of the carboxylic acid group (-COOH, 45 Da), leading to a significant fragment ion.

Comparative Analysis with Structural Alternatives

To underscore the unique spectroscopic features of this compound, we will now compare its predicted data with the experimental data of two key alternatives: 3-amino-3-phenylpropanoic acid and 3-(3,5-dichlorophenyl)propanoic acid .

Alternative 1: 3-amino-3-phenylpropanoic acid

This compound lacks the two chlorine atoms on the phenyl ring. This seemingly small change has a profound impact on the spectroscopic data.

  • ¹H NMR: The aromatic region will be more complex due to the presence of five non-equivalent protons, appearing as a multiplet between δ 7.2-7.4 ppm. The absence of the electron-withdrawing chlorine atoms will result in a slight upfield shift of the aromatic protons compared to our target compound.

  • ¹³C NMR: The aromatic carbon signals will be different, with typically three signals for the monosubstituted phenyl ring.

  • IR Spectroscopy: The C-Cl stretching bands will be absent.

  • Mass Spectrometry: The molecular ion peak will be at a lower m/z value (165.08 g/mol for the neutral molecule), and the characteristic isotopic pattern of chlorine will be absent.

Alternative 2: 3-(3,5-dichlorophenyl)propanoic acid

This alternative is missing the amino group at the 3-position.

  • ¹H NMR: The most significant difference will be the absence of the methine proton signal (CH-NH₂) around δ 4.5-5.0 ppm. Instead, there will be two methylene groups (-CH₂-CH₂-), appearing as two triplets in the aliphatic region.

  • ¹³C NMR: The signal for the carbon attached to the amino group (C-3) will be absent. Instead, a methylene carbon signal will be observed.

  • IR Spectroscopy: The N-H stretching vibrations of the primary amine will be absent.

  • Mass Spectrometry: The molecular weight will be lower (218.01 g/mol for the neutral molecule), and the fragmentation pattern will differ due to the absence of the amino group, which often directs fragmentation.

Data Summary for Easy Comparison

Spectroscopic FeatureThis compound (Predicted)3-amino-3-phenylpropanoic acid (Experimental)3-(3,5-dichlorophenyl)propanoic acid (Experimental)
¹H NMR (Aromatic) δ 7.2-7.5 ppm (doublet and triplet)δ 7.2-7.4 ppm (multiplet)δ 7.1-7.3 ppm (doublet and triplet)
¹H NMR (Aliphatic) δ 4.5-5.0 ppm (methine, t), δ 2.6-3.1 ppm (methylene, m)δ 4.3-4.5 ppm (methine, t), δ 2.5-2.7 ppm (methylene, d)δ 2.8-3.0 ppm (methylene, t), δ 2.5-2.7 ppm (methylene, t)
¹³C NMR (Carbonyl) ~175 ppm~177 ppm~179 ppm
IR (N-H Stretch) 3200-3400 cm⁻¹3200-3400 cm⁻¹Absent
IR (C-Cl Stretch) 600-800 cm⁻¹Absent600-800 cm⁻¹
MS ([M+H]⁺) ~234.0083 (with Cl isotopic pattern)~166.0863~219.0025 (with Cl isotopic pattern)

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The following is a detailed, step-by-step methodology for acquiring a publication-quality ¹H NMR spectrum, with explanations for the experimental choices.

Objective: To obtain a high-resolution ¹H NMR spectrum of a synthesized batch of this compound for structural confirmation.

Materials:

  • Sample of this compound (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆ or MeOD-d₄)

  • NMR tube (5 mm, high precision)

  • Internal standard (e.g., Tetramethylsilane - TMS, 0.03% v/v)

  • NMR Spectrometer (400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Rationale: This concentration ensures a good signal-to-noise ratio without causing issues with solubility or line broadening.

    • Add the internal standard (TMS). Rationale: TMS provides a reference signal at 0.00 ppm, allowing for accurate chemical shift calibration.

    • Transfer the solution to the NMR tube.

  • Spectrometer Setup:

    • Insert the NMR tube into the spinner turbine and place it in the magnet.

    • Lock onto the deuterium signal of the solvent. Rationale: The lock signal compensates for any magnetic field drift during the experiment, ensuring high resolution.

    • Shim the magnetic field to achieve a homogeneous field across the sample. Rationale: Shimming is crucial for obtaining sharp, well-resolved peaks.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected range of proton signals (e.g., -1 to 13 ppm).

    • Use a 90° pulse angle. Rationale: This provides the maximum signal intensity for a single scan.

    • Set the number of scans (e.g., 16 or 32). Rationale: Signal averaging increases the signal-to-noise ratio.

    • Set the relaxation delay (D1) to at least 1-2 seconds. Rationale: This allows the protons to return to their equilibrium state before the next pulse, ensuring accurate integration.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to ensure all peaks are in the absorptive mode.

    • Baseline correct the spectrum to have a flat baseline.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks to determine the relative number of protons for each signal.

Visualizing Molecular Structure and Analytical Workflows

Caption: Molecular structure of this compound.

fragmentation_pathway parent [M+H]⁺ m/z ≈ 234 loss - COOH parent->loss fragment [M+H - COOH]⁺ m/z ≈ 189 loss->fragment

Caption: A key fragmentation pathway in the mass spectrum.

workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing dissolve Dissolve Sample add_std Add Internal Standard dissolve->add_std transfer Transfer to NMR Tube add_std->transfer lock Lock & Shim transfer->lock acquire Acquire FID lock->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase calibrate Calibrate & Integrate phase->calibrate final_spectrum final_spectrum calibrate->final_spectrum Final Spectrum

Caption: Workflow for NMR spectroscopic analysis.

Conclusion

The spectroscopic characterization of this compound reveals a unique set of spectral data that allows for its clear differentiation from structurally similar compounds. The presence and substitution pattern of the dichlorophenyl ring, combined with the amino and carboxylic acid functionalities, give rise to characteristic signals in NMR, IR, and mass spectra. This guide provides a foundational understanding of these spectroscopic features, offering a valuable resource for researchers engaged in the synthesis, purification, and analysis of this important class of molecules. A thorough understanding of these spectroscopic nuances is indispensable for ensuring the identity, purity, and quality of compounds advancing through the drug development pipeline.

References

  • PubChem Compound Summary for CID 819305, 3-(3,5-Dichlorophenyl)propionic acid. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 239, beta-Alanine. National Center for Biotechnology Information. [Link]

  • SpectraBase, 3-amino-3-phenylpropanoic acid. Wiley-VCH. [Link]

  • NMRDB.org: Online NMR prediction. NMRDB.org. [Link]

A Comparative Guide to 3-amino-3-(3,5-dichlorophenyl)propanoic Acid in Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of 3-amino-3-(3,5-dichlorophenyl)propanoic acid, a synthetic β-amino acid derivative of significant interest in medicinal chemistry. We will objectively compare its known biological activities and potential therapeutic applications with structurally related analogs, supported by experimental data and established protocols. This document is intended for researchers, scientists, and drug development professionals seeking to understand the compound's utility as a scaffold and potential therapeutic agent.

Introduction: The Significance of a Halogenated β-Amino Acid

This compound is a non-proteinogenic β-amino acid. Unlike their α-amino acid counterparts, β-amino acids possess an additional carbon atom between the carboxyl and amino groups. This structural distinction imparts unique conformational properties, making them valuable building blocks for creating peptidomimetics with enhanced stability against enzymatic degradation.

The key features of this molecule are:

  • β-Amino Acid Backbone : This core structure can mimic the transition state of peptide bond hydrolysis, making it a prime candidate for designing enzyme inhibitors, particularly for proteases.[1]

  • 3,5-Dichlorophenyl Moiety : The presence of two chlorine atoms on the phenyl ring significantly increases the compound's lipophilicity. This characteristic can enhance its ability to cross cell membranes and influence its binding affinity within the hydrophobic pockets of target enzymes or receptors.[1]

These structural attributes position this compound as a versatile scaffold in drug discovery, with reported investigations into its anti-inflammatory, anticancer, and neuro-modulatory potential.[1][2]

Synthesis and Stereochemical Considerations

The synthesis of β-amino acids like this compound is a multi-step process. A common strategy involves the reduction of a corresponding nitro-substituted precursor. The chirality at the C3 position is a critical factor, as different enantiomers (R vs. S) can exhibit vastly different biological activities. For instance, the (3S)-enantiomer has been specifically noted for its action as a glutamate receptor antagonist.[2]

Illustrative Synthetic Workflow

The following diagram outlines a plausible synthetic route, beginning with a suitable precursor and proceeding through a critical reduction step to yield the final compound.

G cluster_0 Step 1: Precursor Preparation cluster_1 Step 2: Reduction & Hydrolysis cluster_2 Step 3: Chiral Resolution (Optional) start 3,5-Dichlorobenzaldehyde intermediate Nitro-alkene intermediate start->intermediate Reaction with nitromethane product This compound intermediate->product Catalytic Hydrogenation (e.g., Pd/C, H₂) followed by hydrolysis enantiomers (3S) and (3R) Enantiomers product->enantiomers Separation via chiral chromatography or diastereomeric salt formation

Caption: Generalized synthetic workflow for this compound.

Experimental Protocol: Catalytic Hydrogenation

This protocol details the reduction of the nitro group, a crucial step in the synthesis.[1]

  • Vessel Preparation : A hydrogenation vessel is charged with the nitro-alkene precursor and a suitable solvent, such as methanol.

  • Catalyst Addition : 10% Palladium on carbon (Pd/C) is added as the catalyst, typically at 5% by weight relative to the substrate.

  • Hydrogenation : The vessel is purged and filled with hydrogen gas to a pressure of 1–3 atmospheres.

  • Reaction : The mixture is stirred at room temperature (25–30°C) for approximately 24 hours, or until reaction completion is confirmed by a technique like Thin Layer Chromatography (TLC).

  • Workup : The catalyst is removed by filtration through Celite. The solvent is then evaporated under reduced pressure to yield the crude amino acid, which can be further purified.

Causality Note : The choice of Pd/C as a catalyst is standard for the reduction of both nitro groups and carbon-carbon double bonds, accomplishing two necessary transformations in a single, efficient step. The relatively mild pressure and temperature conditions are sufficient for this transformation while minimizing side reactions.

Mechanisms of Action and Therapeutic Potential

Peer-reviewed literature suggests that this compound and its analogs exert their biological effects through several mechanisms, primarily enzyme inhibition and neurotransmitter modulation.

Enzyme Inhibition

The compound is a candidate for studies focused on enzyme inhibition.[1] Its β-amino acid structure is particularly suited for targeting proteases. Research has also pointed to its ability to inhibit enzymes associated with inflammatory pathways, leading to a reduction in inflammation markers in in vitro models.[1] One study noted significant cytotoxicity against the MDA-MB-231 breast cancer cell line, suggesting potential anticancer applications.[1]

Neurotransmitter Modulation

The (3S)-enantiomer has been identified as an antagonist at certain glutamate receptors.[2] Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its dysregulation is implicated in numerous neurological disorders. By blocking these receptors, the compound can modulate excitatory neurotransmission, indicating therapeutic potential for conditions such as epilepsy or neurodegenerative diseases.[2]

G cluster_0 Synaptic Cleft cluster_1 Mechanism Glutamate Glutamate Receptor Postsynaptic Glutamate Receptor Glutamate->Receptor Activates Receptor Block Antagonistic Binding Compound 3-amino-3-(3,5-dichlorophenyl) propanoic acid Compound->Receptor Blocks Binding Site

Caption: Proposed mechanism of glutamate receptor antagonism.

Comparative Analysis of Dichlorophenylpropanoic Acid Analogs

The position of the chlorine atoms on the phenyl ring significantly influences the compound's biological activity and therapeutic focus. The following table compares the 3,5-dichloro isomer with other known analogs.

Compound NameSubstitution PatternPrimary Research Area(s)Key Findings/ApplicationsSource(s)
This compound 3,5-dichloroEnzyme Inhibition, NeurotransmissionProtease inhibitor scaffold; anti-inflammatory; anticancer (MDA-MB-231); glutamate receptor antagonist.[1][2]
(S)-3-Amino-3-(2,3-dichlorophenyl)propionic acid2,3-dichloroNeuroprotection, Anti-inflammatoryBuilding block for drugs targeting neurological disorders; potential for anti-inflammatory and analgesic medications.[3]
3-Amino-3-(2,4-dichlorophenyl)propionic acid2,4-dichloroPharmaceutical Development, NeurotransmissionBuilding block for therapeutics targeting neurological disorders; used to investigate amino acid transport mechanisms.[4][5]
3-Amino-3-(4-chlorophenyl)propionic acid4-chloroChemical SynthesisCommercially available building block for more complex molecules.
3-((4-hydroxyphenyl)amino)propanoic acid derivatives4-hydroxy (N-substituted)Anticancer, AntioxidantScaffold for developing compounds with anticancer activity against lung cancer cells (A549) and antioxidant properties.[6]

Comparative Insight : While all listed compounds are valuable synthetic building blocks, the specific substitution pattern directs their therapeutic investigation. The 3,5- and 2,3-dichloro isomers show promise in anti-inflammatory and neurological applications, whereas the 2,4-dichloro isomer is noted for its use in studying neurotransmitter systems and transport mechanisms.[3][5] The 4-hydroxy analog demonstrates a distinct shift towards anticancer and antioxidant activities, highlighting the profound impact of functional group changes.[6]

Key Experimental Protocol: In Vitro Anticancer Cell Viability Assay

This protocol provides a method to evaluate the cytotoxic effects of this compound against a cancer cell line, such as A549, based on methodologies described for similar compounds.[6]

  • Cell Culture : A549 human lung carcinoma cells are cultured in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding : Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells per well and allowed to adhere for 24 hours.

  • Compound Treatment : The test compound is dissolved in DMSO to create a stock solution and then diluted in culture media to achieve a range of final concentrations. The media in the wells is replaced with the media containing the test compound. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are included.

  • Incubation : The plates are incubated for 48-72 hours.

  • Viability Assessment (MTT Assay) :

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Cell viability is calculated as a percentage relative to the vehicle control. The IC₅₀ (concentration that inhibits 50% of cell growth) is determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve. Statistical significance is determined using a one-way ANOVA test, with p < 0.05 considered significant.[6]

Trustworthiness Note : This protocol includes essential controls (vehicle and positive) to validate the results. The use of a standard, quantifiable endpoint (MTT assay) and appropriate statistical analysis ensures the data is robust and reproducible, forming a self-validating system for assessing cytotoxicity.

Future Directions and Broader Applications

The unique structural characteristics of this compound make it an attractive candidate for further exploration:

  • Prodrug Development : The amino and carboxylic acid groups are ideal handles for chemical modification. This allows for the development of prodrugs designed to improve pharmacokinetic properties such as bioavailability or targeted delivery to specific tissues.

  • Scaffold for Library Synthesis : Its role as a versatile building block can be leveraged in combinatorial chemistry to create libraries of more complex molecules.[4][5] This approach can accelerate the discovery of novel therapeutic agents for a wide range of diseases.

  • Antimicrobial Research : Preliminary studies on the (3S)-enantiomer suggest potential antimicrobial activity, an area that warrants further investigation, especially in an era of growing antibiotic resistance.[2]

By continuing to explore the synthesis of derivatives and conducting comprehensive biological evaluations, the full therapeutic potential of this compound class can be realized.

References

  • Rational Synthesis of B-amino Acids for Biological Activities | Request PDF. ResearchGate. Available from: [Link]

  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses Procedure. Available from: [Link]

  • A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. The Southern African Chemical Institute. Available from: [Link]

  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. National Center for Biotechnology Information. Available from: [Link]

  • Amino Acids in the Development of Prodrugs. MDPI. Available from: [Link]

  • Comparative Computational Study of L-Amino Acids as Green Corrosion Inhibitors for Mild Steel. MDPI. Available from: [Link]

Sources

A Comparative Guide to the Purity Assessment of Synthesized 3-amino-3-(3,5-dichlorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Discovery

3-amino-3-(3,5-dichlorophenyl)propanoic acid is a synthetic β-amino acid derivative of considerable interest in medicinal chemistry. Its structure, featuring a dichlorinated aromatic ring, makes it a valuable building block for developing novel protease inhibitors and other potential therapeutic agents.[1] In the context of drug discovery and development, the purity of such a synthetic intermediate is not merely a quality metric; it is a fundamental prerequisite for the integrity and reproducibility of downstream biological assays and, ultimately, for clinical safety and efficacy. Impurities, whether they are starting materials, byproducts, or degradation products, can introduce confounding variables in experimental results and may possess undesirable toxicological profiles.

This guide provides a comprehensive comparison of orthogonal analytical techniques for robustly assessing the purity of synthesized this compound. We will move beyond simple procedural lists to explain the causality behind methodological choices, ensuring a self-validating and scientifically rigorous approach to purity determination.

The Orthogonal Analytical Strategy: A Multi-Faceted Approach to Confidence

No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on an orthogonal strategy, which involves using multiple analytical methods that measure different physicochemical properties of the molecule.[2] This approach significantly reduces the risk of an impurity co-eluting with the main peak in chromatography or being otherwise masked by the limitations of a single technique. For this compound, a comprehensive strategy integrates a primary quantitative technique with several qualitative or semi-quantitative methods for structural confirmation.

G cluster_start Purity Assessment Workflow cluster_methods Orthogonal Analytical Techniques cluster_end Final Assessment start Synthesized Compound (Crude Product) HPLC HPLC-UV/DAD (Quantitative Purity) start->HPLC Sample Analysis MS LC-MS (Molecular Weight ID) start->MS Sample Analysis NMR NMR Spectroscopy (Structural ID & Impurity Profile) start->NMR Sample Analysis EA Elemental Analysis (Empirical Formula Verification) start->EA Sample Analysis report Certificate of Analysis (CoA) (Purity >99%) HPLC->report Data Integration MS->report Data Integration NMR->report Data Integration EA->report Data Integration

Caption: Overall workflow for the orthogonal purity assessment of a synthesized compound.

High-Performance Liquid Chromatography (HPLC): The Cornerstone of Quantitative Purity

High-Performance Liquid Chromatography (HPLC) is the primary and most widely accepted method for the quantitative determination of purity for small molecules in the pharmaceutical industry.[2][3] It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For this compound, a reversed-phase HPLC (RP-HPLC) method is most suitable.

Causality of Method Choice:

  • Reversed-Phase (C18 Column): The nonpolar C18 stationary phase effectively retains the molecule via hydrophobic interactions with its 3,5-dichlorophenyl ring, allowing for excellent separation from more polar or less retained impurities.

  • UV/Diode-Array Detection (DAD): The dichlorinated benzene ring acts as a strong chromophore, absorbing UV light. A DAD detector is superior to a simple UV detector as it provides spectral data for each peak, which can help in peak identification and in flagging the presence of co-eluting impurities with different UV spectra. While many amino acids require derivatization to be detected by UV, the aromatic nature of our target compound likely obviates this need.[4]

G cluster_hplc HPLC Experimental Workflow prep 1. Sample Prep (Dissolve in Mobile Phase) inject 2. Injection (Autosampler) prep->inject sep 3. Separation (C18 Column, Isocratic/Gradient Elution) inject->sep detect 4. Detection (DAD @ 220 nm) sep->detect analyze 5. Data Analysis (% Area Calculation) detect->analyze

Caption: Step-by-step workflow for HPLC purity analysis.

Experimental Protocol: RP-HPLC with DAD

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water. Causality: TFA acts as an ion-pairing agent, improving peak shape for the amine and carboxylic acid functional groups.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the synthesized compound.

    • Dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C. Causality: Maintaining a constant temperature ensures reproducible retention times.

    • Injection Volume: 10 µL.

    • Detection: Diode Array Detector (DAD), monitoring at 220 nm. Acquire spectra from 200-400 nm.

    • Gradient Program:

      • 0-2 min: 40% B

      • 2-15 min: 40% to 90% B

      • 15-17 min: 90% B

      • 17-18 min: 90% to 40% B

      • 18-25 min: 40% B (re-equilibration)

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

    • This method assumes that all compounds have a similar response factor at the chosen wavelength, which is a reasonable starting point for purity screening.[2]

Structural Confirmation: NMR and Mass Spectrometry

While HPLC provides a quantitative purity value, it does not confirm the identity of the main peak. For this, we turn to spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful technique for the structural elucidation of organic compounds.[5][6] It provides detailed information about the chemical environment of each atom (specifically ¹H and ¹³C) in the molecule.

Causality of Use:

  • ¹H NMR: Confirms the presence and connectivity of hydrogen atoms. The integration of signals provides the relative ratio of protons, which can immediately flag impurities if unexpected ratios are observed.

  • ¹³C NMR: Identifies all unique carbon environments in the molecule. The presence of extra peaks indicates carbon-containing impurities.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CD₃OD). Causality: Deuterated solvents are used because they are "invisible" in ¹H NMR spectra.

  • Acquisition:

    • Acquire a ¹H NMR spectrum. Key expected signals for this compound would include multiplets for the aromatic protons and signals for the CH and CH₂ groups of the propanoic acid backbone.[1]

    • Acquire a ¹³C NMR spectrum.

  • Interpretation:

    • Confirm that all observed chemical shifts, multiplicities, and integrations in the ¹H spectrum match the expected structure.

    • Verify that the number of signals in the ¹³C spectrum corresponds to the number of unique carbons in the molecule.

    • Analyze any minor peaks. Their structure can often be deduced to identify specific impurities.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules, providing a precise molecular weight.[7][8] This is an essential test for identity confirmation.

Causality of Use:

  • Molecular Weight Confirmation: The experimentally determined molecular weight must match the calculated theoretical weight (C₉H₉Cl₂NO₂ = 233.00 g/mol for the neutral molecule).

  • High-Resolution MS (HRMS): HRMS provides a highly accurate mass measurement, which can be used to determine the molecular formula of the compound, distinguishing it from other molecules with the same nominal mass.[9]

G cluster_ms LC-MS Experimental Workflow lc 1. HPLC Separation ion 2. Ionization (e.g., ESI) lc->ion sep 3. Mass Analysis (m/z measurement) ion->sep detect 4. Ion Detection sep->detect spectrum 5. Mass Spectrum (Confirm [M+H]⁺) detect->spectrum

Caption: Workflow for identity confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS).

Experimental Protocol: LC-MS

  • Instrumentation: Use an HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • Method: Employ the same HPLC method described above.

  • MS Parameters:

    • Ionization Mode: ESI, positive. Causality: The amino group is basic and will be readily protonated to form a positive ion ([M+H]⁺).

    • Scan Range: m/z 100-500.

  • Interpretation:

    • The mass spectrum corresponding to the main HPLC peak should show a prominent ion at m/z 234.0 (for [M+H]⁺).

    • The characteristic isotopic pattern for two chlorine atoms (a cluster of peaks at M, M+2, and M+4 with a ~9:6:1 ratio) must be observed, providing definitive confirmation of the presence of the dichlorophenyl moiety.

Elemental Analysis: Verifying Fundamental Composition

Elemental analysis (EA) provides the mass percentages of carbon, hydrogen, and nitrogen in a compound. This data is used to determine the empirical formula, the simplest whole-number ratio of atoms in the molecule.[10][11]

Causality of Use:

  • Fundamental Check: It serves as a fundamental check on the compound's composition. Significant deviation from the theoretical percentages indicates the presence of impurities (e.g., residual solvent, inorganic salts, or organic byproducts).

Experimental Protocol: CHN Analysis

  • Sample Preparation: Submit a high-purity, dried sample (2-3 mg) for analysis.

  • Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are quantified.

  • Interpretation:

    • Theoretical Percentages for C₉H₉Cl₂NO₂: C: 46.18%, H: 3.88%, N: 5.98%.

    • The experimental results should fall within an acceptable range of the theoretical values (typically ±0.4%).

Comparative Summary of Techniques

Technique Primary Purpose Strengths Limitations
HPLC-DAD Quantitative PurityHigh precision and sensitivity for quantifying impurities; well-established method.[12][13]Does not provide structural identification; assumes similar detector response for all components.
NMR Spectroscopy Structural ElucidationUnambiguous structure confirmation; can identify and quantify impurities if standards are available.[14][15]Lower sensitivity than HPLC; complex mixtures can be difficult to interpret.
Mass Spectrometry Molecular Weight IDConfirms molecular weight and formula (HRMS) with high accuracy; very sensitive.[16][17]Provides limited structural information on its own; isomers are indistinguishable.
Elemental Analysis Empirical FormulaConfirms the elemental composition of the bulk sample.[18][19]Does not detect isomeric impurities; requires a relatively pure sample for accurate results.

Conclusion

Assessing the purity of a synthesized compound like this compound is a multifaceted process that demands a rigorous, orthogonal approach. A high-purity result from a single HPLC run is insufficient. Confidence in the material's quality is only achieved by integrating the quantitative data from HPLC with unambiguous structural confirmation from NMR and mass spectrometry, and corroborating the fundamental composition with elemental analysis. This comprehensive strategy ensures data integrity in research, supports confident decision-making in drug development, and forms the bedrock of a robust quality control system.

References

  • G. Ali, I. (2012). analysis of amino acids by high performance liquid chromatography. Journal of Chemistry. Available at: [Link]

  • Broad Institute. (n.d.). What is Mass Spectrometry? Broad Institute. Available at: [Link]

  • MtoZ Biolabs. (n.d.). Mass Spectrometry for Molecular Weight: Common Methods and Applications. MtoZ Biolabs. Available at: [Link]

  • Rohman, A., et al. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research. Available at: [Link]

  • Waters Corporation. (n.d.). Analysis of Amino Acid Content in Commercially Available Supplements Using an Updated HPLC Method. Waters Corporation. Available at: [Link]

  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. Shimadzu. Available at: [Link]

  • Caramante, I. (n.d.). HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. Liberty University. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). Stoichiometry: Elemental Analysis. University of Wisconsin-Madison. Available at: [Link]

  • Impact Analytical. (n.d.). Molecular Weight Determination. Impact Analytical. Available at: [Link]

  • Scribd. (n.d.). Determination of Molecular Weight by Mass Spectros. Scribd. Available at: [Link]

  • Chemistry LibreTexts. (2024). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

  • ChemCollective. (n.d.). Determining the Empirical Formula from an Elemental Analysis. ChemCollective. Available at: [Link]

  • Slideshare. (n.d.). Structural elucidation by NMR(1HNMR). Slideshare. Available at: [Link]

  • Michigan State University. (n.d.). Mass Spectrometry. MSU Chemistry. Available at: [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry. Available at: [Link]

  • Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. Pacific BioLabs. Available at: [Link]

  • ResearchGate. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. ResearchGate. Available at: [Link]

  • ResearchGate. (2014). Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2022). 6.8: Calculating Empirical Formulas for Compounds. Chemistry LibreTexts. Available at: [Link]

  • Chemistry LibreTexts. (n.d.). 3.2 Determining Empirical and Molecular Formulas. Chemistry LibreTexts. Available at: [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Available at: [Link]

  • Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis. Agilent. Available at: [Link]

  • UH Pressbooks. (n.d.). Determining Empirical and Molecular Formulas. UH Pressbooks. Available at: [Link]

  • Medistri SA. (2023). Small Molecule Identification and Purity Testing. Medistri SA. Available at: [Link]

  • ResearchGate. (2020). Rational Synthesis of B-amino Acids for Biological Activities. ResearchGate. Available at: [Link]

Sources

A Comparative Guide to the Synthetic β-Amino Acid: 3-amino-3-(3,5-dichlorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive literature review of the research surrounding 3-amino-3-(3,5-dichlorophenyl)propanoic acid, a synthetic β-amino acid derivative. With full editorial control, this document is structured to deliver an in-depth technical analysis of its synthesis, biological activities, and potential therapeutic applications, grounded in scientific integrity and supported by experimental data.

Introduction: The Significance of β-Amino Acids and the Emergence of this compound

β-amino acids are a crucial class of macromolecules that serve as vital building blocks for various pharmaceutical and agrochemical agents.[1][2] Their derivatives are known to exhibit a wide range of biological activities, including antifungal, antibacterial, and anticancer properties.[1][2] Unlike their α-amino acid counterparts, the amino group in β-amino acids is attached to the second carbon atom from the carboxyl group. This structural difference makes them resistant to proteolytic degradation, a desirable characteristic for drug candidates.[3]

This compound is a synthetic β-amino acid that has garnered significant interest in medicinal chemistry.[4] Its structure, featuring a dichlorinated phenyl ring, enhances its lipophilicity and influences its binding affinity to biological targets.[4] This compound serves as a versatile scaffold in the synthesis of more complex molecules, particularly protease inhibitors, due to the ability of the β-amino acid core to mimic the transition state of peptide bond hydrolysis.[4]

Synthesis of this compound: A Comparative Overview

The synthesis of this compound is a multi-step process that can be achieved through various organic synthesis techniques.[5] A common and effective method involves a two-step process starting from 3,5-dichlorobenzaldehyde.

Experimental Protocol: A Two-Step Synthesis

Step 1: Knoevenagel Condensation

This initial step involves the reaction of 3,5-dichlorobenzaldehyde with nitromethane to form a β-nitrostyrene intermediate.

  • Reactants: 3,5-dichlorobenzaldehyde and nitromethane.

  • Catalyst: Ammonium acetate.

  • Solvent: Ethanol.

  • Procedure:

    • Combine 3,5-dichlorobenzaldehyde and nitromethane in ethanol.

    • Add a catalytic amount of ammonium acetate.

    • Reflux the mixture for 12-16 hours.

    • Monitor the reaction progress using thin-layer chromatography.

    • Upon completion, cool the reaction mixture and isolate the β-nitrostyrene intermediate by filtration or extraction.

Step 2: Catalytic Hydrogenation

The second step involves the reduction of the nitro group and the carbon-carbon double bond of the intermediate to yield the final product.

  • Reactant: The β-nitrostyrene intermediate from Step 1.

  • Catalyst: Palladium on carbon (Pd/C).

  • Solvent: Methanol.

  • Procedure:

    • Dissolve the intermediate in methanol in a hydrogenation vessel.

    • Add a catalytic amount of 10% Pd/C.

    • Pressurize the vessel with hydrogen gas (1-3 atm).

    • Stir the reaction mixture at room temperature for 24 hours.

    • Filter the catalyst and concentrate the filtrate to obtain this compound.

This two-step synthesis approach is a reliable method for producing this compound. The choice of reagents and reaction conditions is crucial for achieving a good yield and purity of the final product.

SynthesisWorkflow start Start Materials: 3,5-dichlorobenzaldehyde Nitromethane step1 Step 1: Knoevenagel Condensation (Ethanol, Ammonium Acetate, Reflux) start->step1 intermediate Intermediate: β-nitrostyrene derivative step1->intermediate step2 Step 2: Catalytic Hydrogenation (Methanol, Pd/C, H2 gas) intermediate->step2 product Final Product: This compound step2->product

A simplified workflow for the synthesis of this compound.

Biological Activities and Therapeutic Potential

Research has indicated that this compound possesses a range of potential biological activities, making it a compound of interest for drug development.[4] These activities include anticancer and anti-inflammatory properties, as well as neurotransmitter modulation.[4][5]

Anticancer Activity

Several studies have highlighted the cytotoxic effects of this compound against various cancer cell lines.[4] The presence of the dichlorophenyl group is believed to contribute to its anticancer properties.[4]

Comparative Cytotoxicity Data

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer1.29[4]
HepG2Liver Cancer12.41[4]
PC3Prostate Cancer9.71[4]

The data indicates that this compound exhibits potent cytotoxic activity, particularly against the MCF-7 breast cancer cell line.[4] Further research is warranted to explore its efficacy in a broader range of cancer models and to elucidate its precise mechanism of action.

Anti-inflammatory Activity

While direct experimental data on the anti-inflammatory activity of this compound is limited, studies on structurally related β-amino acid derivatives suggest a potential for such properties.[1] For instance, (R)-3-amino-3-(3-fluorophenyl)propanoic acid has been used in the development of anti-inflammatory agents.[1] The proposed mechanism involves the inhibition of enzymes associated with inflammatory pathways.[4] Further investigation is needed to quantify the anti-inflammatory effects of this compound and identify its specific molecular targets within the inflammatory cascade.

Neurotransmitter Modulation

This compound has been shown to act as an antagonist at certain receptors, suggesting a role in neurotransmitter modulation.[4][5] Specifically, research indicates it has a measurable binding affinity for certain glutamate receptors, which could influence excitatory neurotransmission.[5] This activity opens up possibilities for its investigation in the context of neurological disorders.

Mechanism of Action: An Area for Further Exploration

The precise molecular mechanisms underlying the biological activities of this compound are not yet fully understood. Current research suggests a multi-faceted mode of action.

MechanismOfAction cluster_enzyme Enzyme Inhibition cluster_receptor Neurotransmitter Modulation cluster_cancer Anticancer Effects compound This compound enzyme Inflammatory Pathway Enzymes (e.g., COX) compound->enzyme receptor Glutamate Receptors compound->receptor cancer_cell Cancer Cells compound->cancer_cell inflammation Reduced Inflammation enzyme->inflammation inhibition neurotransmission Modulated Excitatory Neurotransmission receptor->neurotransmission antagonism apoptosis Cytotoxicity / Apoptosis cancer_cell->apoptosis induces

Postulated mechanisms of action for this compound.

As depicted, the compound is hypothesized to exert its effects through:

  • Enzyme Inhibition: Binding to the active sites of specific enzymes, thereby blocking their activity and leading to downstream effects such as reduced inflammation.[4]

  • Receptor Antagonism: Acting as an antagonist at certain neurotransmitter receptors, like glutamate receptors, to modulate neuronal activity.[5]

  • Induction of Cytotoxicity: Triggering cell death pathways in cancer cells, leading to its observed anticancer effects.[4]

It is important to note that the specific enzymes and receptors targeted by this compound require further identification and characterization.

Future Directions and Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. Its straightforward synthesis and potent biological activities, particularly its anticancer effects, make it a compelling candidate for further investigation.

Key areas for future research include:

  • In-depth Mechanistic Studies: To identify the specific molecular targets and signaling pathways modulated by this compound.

  • Comprehensive Pharmacokinetic Profiling: To evaluate its absorption, distribution, metabolism, and excretion (ADME) properties.

  • In Vivo Efficacy Studies: To assess its therapeutic potential in animal models of cancer and inflammatory diseases.

  • Structure-Activity Relationship (SAR) Studies: To optimize its structure for improved potency, selectivity, and pharmacokinetic properties.

References

Sources

Safety Operating Guide

A Senior Scientist's Guide to the Proper Disposal of 3-amino-3-(3,5-dichlorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, actionable procedures for the safe and compliant disposal of 3-amino-3-(3,5-dichlorophenyl)propanoic acid. As a niche chemical primarily used in research and development, understanding its specific waste stream is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This document moves beyond simple checklists to explain the scientific rationale behind each step, empowering you to make informed decisions for your laboratory's waste management program.

Hazard Identification: The Foundation of Safe Disposal

Before any handling or disposal, a thorough understanding of the chemical's hazards is paramount. The primary source for this information is the manufacturer's Safety Data Sheet (SDS). While an SDS for the exact 3,5-dichloro isomer may need to be sourced from your supplier, we can infer a likely hazard profile from closely related dichlorophenyl propanoic acid analogs.

Based on available data for similar compounds, this compound should be handled as a substance that is potentially harmful if swallowed, and an irritant to skin, eyes, and the respiratory system.[1][2][3] Its key characteristic for disposal is its chemical structure: it is a halogenated organic solid . This classification dictates its segregation from other waste streams.

Hazard Class GHS Pictogram Hazard Statement Precautionary Statement (Disposal Relevant)
Acute Toxicity, Oral (Category 4, Inferred)GHS07 (Exclamation Mark)H302: Harmful if swallowedP264: Wash hands thoroughly after handling.[4]
Skin Irritation (Category 2, Inferred)GHS07 (Exclamation Mark)H315: Causes skin irritationP280: Wear protective gloves/protective clothing.[2]
Eye Irritation (Category 2, Inferred)GHS07 (Exclamation Mark)H319: Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water.[2]
Specific Target Organ Toxicity (Single Exposure, Respiratory Irritation)GHS07 (Exclamation Mark)H335: May cause respiratory irritationP261: Avoid breathing dust.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the hazard profile, a stringent PPE protocol is non-negotiable. The goal is to create a complete barrier between the researcher and the chemical, preventing exposure through inhalation, ingestion, or skin contact.[5]

  • Hand Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). No single glove material protects against all substances, so always consult the manufacturer's compatibility chart for the specific chemical or solvent used.[5]

  • Eye/Face Protection : Use safety glasses with side shields or, preferably, chemical safety goggles that comply with OSHA's regulations in 29 CFR 1910.133 or European Standard EN166.[1]

  • Skin and Body Protection : A standard lab coat is mandatory. For larger quantities or when generating dust, consider additional protective clothing to prevent skin exposure.[2]

  • Respiratory Protection : Handle this solid compound in a well-ventilated area, preferably within a chemical fume hood, to minimize dust inhalation.[1][4]

The Disposal Workflow: A Step-by-Step Protocol

The disposal of this compound is governed by its classification as a halogenated organic compound. The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), provides a framework that laboratories must follow to ensure proper management of hazardous waste.[6][7]

Step 1: Waste Characterization and Segregation

This is the most critical step. Due to the presence of chlorine atoms on the phenyl ring, this compound must be disposed of in a designated halogenated organic waste stream.[8]

Causality : Why segregate? Halogenated solvents and solids require specific high-temperature incineration methods for destruction to prevent the formation of toxic dioxins and other persistent organic pollutants. Mixing them with non-halogenated waste contaminates the entire batch, drastically increasing disposal costs and environmental risk.[9] Never mix this waste with acids, bases, or other reactive chemicals.[9][10]

Step 2: Container Selection

Use a designated, leak-proof waste container that is compatible with the chemical. For solids, a wide-mouth polyethylene or glass container with a secure, threaded cap is ideal.

  • The container must be in good condition, free from cracks or damage.[11]

  • Ensure the container material will not react with the waste.[7]

Step 3: Labeling

Proper labeling is a strict regulatory requirement.[12] As soon as the first particle of waste is added, the container must be labeled.

The label must include:

  • The words "Hazardous Waste" .[12]

  • The full chemical name: "Waste this compound" . Do not use abbreviations or chemical formulas.[11]

  • An indication of the hazards (e.g., checking boxes for "Toxic" and "Irritant").[9]

  • The name of the principal investigator or laboratory generating the waste.

Step 4: Accumulation and Storage

Waste containers must be stored in a designated Satellite Accumulation Area (SAA) , which is at or near the point of generation and under the control of the laboratory personnel.[12]

  • The container must be kept closed at all times except when actively adding waste.[9][11] This prevents the release of vapors and protects against spills.

  • Store the container in a cool, dry, and well-ventilated area.[5]

  • Ensure the waste container is within secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[8]

Step 5: Arranging for Final Disposal

Once the waste container is nearly full (do not exceed 90% capacity to allow for expansion[8]), or if the chemical is simply expired, arrange for its disposal.

  • Never pour this chemical down the drain or discard it in the regular trash.[13] This is illegal and environmentally harmful.

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to collect the waste.[6][7] These licensed facilities are equipped to handle and transport hazardous materials according to all federal, state, and local regulations.[13]

DisposalWorkflow cluster_lab In the Laboratory cluster_disposal Final Disposal A 1. Identify Waste (Halogenated Organic Solid) B 2. Select Compatible Waste Container A->B Segregate C 3. Affix 'Hazardous Waste' Label with Full Chemical Name B->C Label Immediately D 4. Store in SAA (Closed, Secondary Containment) C->D Accumulate Safely E 5. Container Full (or waste is expired) D->E Monitor Fill Level F 6. Contact EHS or Licensed Waste Vendor E->F Request Pickup G 7. Professional Removal & Incineration F->G Compliant Disposal

Caption: Disposal workflow for this compound.

Emergency Procedures: Spill and Exposure Management

Accidents happen. A clear, pre-defined emergency plan is crucial for mitigating harm.

Small Spill (Contained on Benchtop)
  • Alert Personnel : Inform colleagues in the immediate area.

  • Ensure Ventilation : If not already on, turn on the fume hood exhaust.[11]

  • Don PPE : Ensure you are wearing the full PPE described in Section 2.

  • Contain and Absorb : Gently cover the solid spill with an inert absorbent material (e.g., sand, vermiculite). Avoid raising dust.

  • Collect Waste : Carefully sweep or scoop the absorbed material into a designated waste container. Seal and label it as hazardous waste for disposal.[1]

  • Decontaminate : Clean the spill area with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.

  • Report : Report the incident to your laboratory supervisor or EHS department as per institutional policy.

Large Spill

For any spill that is too large to be managed safely by laboratory staff, immediately evacuate the area, alert others, and contact your institution's emergency response team or local emergency services.[11]

Personnel Exposure
  • Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][2] Seek medical attention.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If they are not breathing, provide artificial respiration.[1] Seek medical attention.

  • Ingestion : Rinse the mouth with water. Do not induce vomiting.[4] Seek immediate medical attention.

Regulatory Framework: The Rules of the Road

Adherence to these disposal protocols is not just a best practice; it is a legal requirement. In the United States, two primary federal agencies govern the handling and disposal of laboratory chemicals:

  • Environmental Protection Agency (EPA) : Through the Resource Conservation and Recovery Act (RCRA), the EPA sets the standards for hazardous waste identification, management, and disposal.[6] Academic labs may fall under the alternative requirements of Subpart K, which provides specific guidance for laboratory settings.[14]

  • Occupational Safety and Health Administration (OSHA) : OSHA's Hazard Communication Standard (29 CFR 1910.1200) requires that employers inform workers of chemical hazards and provide them with the training and equipment necessary to work safely.[5][15][16] This includes proper handling for disposal.

By following the procedures outlined in this guide, you are not only ensuring your personal safety but also upholding the rigorous standards set forth by these regulatory bodies, thereby protecting your institution and the environment.

References

  • Regulating Lab Waste Disposal in the United States: The Role of the EPA. (n.d.). Needle.Tube.
  • How to Safely Handle Dangerous Substances in the Workplace. (2022, March 29). OSHA.com.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA.
  • What are the OSHA Requirements for Hazardous Chemical Storage? (2024, June 18). US FUSION & Specialty Construction.
  • Lab Pack Management 101: Removal of Lab Waste in Schools and Laboratories. (n.d.). ADCO Services.
  • Laboratory Waste Management: The New Regulations. (n.d.). MedicalLab Management.
  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, Northwestern University.
  • OSHA Hazard Communication Standard and OSHA Guidelines. (n.d.). Centers for Disease Control and Prevention (CDC).
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). A-Lined Handling Systems, Inc.
  • OSHA Rules for Hazardous Chemicals. (2025, December 16). DuraLabel.
  • Halogenated Solvents in Laboratories. (2021, October). Temple University Environmental Health and Radiation Safety.
  • Organic solvent waste. (2025, January 13). Kemicentrum, Lund University.
  • Guidelines for Segregating and Combining Chemical Wastes into Containers. (n.d.). University of Pennsylvania EHRS.
  • Safety Data Sheet for Fmoc-(R)-3-Amino-3-(2,4-dichlorophenyl)-propionic acid. (2024, December 19). CymitQuimica.
  • Chemical and Hazardous Waste Guide. (2024, November 11). University of Oslo.
  • Safety Data Sheet for 3-N-BOC-Amino-3-(4-chlorophenyl)propionic acid. (2024, March 28). Fisher Scientific.
  • Safety Data Sheet for 3-N-BOC-Amino-3-(4-chlorophenyl)propionic acid. (2025, September 14). Thermo Fisher Scientific.
  • 3-Amino-3-(2,4-dichlorophenyl)-propionic acid Product Page. (n.d.). Sigma-Aldrich.
  • Safety Data Sheet for (3S)-3-Amino-3-(2,6-dichlorophenyl)propanoic acid. (n.d.). AK Scientific, Inc.

Sources

Personal protective equipment for handling 3-amino-3-(3,5-dichlorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 3-amino-3-(3,5-dichlorophenyl)propanoic Acid

Navigating the specific handling requirements of novel chemical compounds is paramount to ensuring laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with this compound. By offering procedural, step-by-step guidance, this document aims to be a trusted resource for the safe operational handling and disposal of this compound.

Core Principles of Safe Handling

The fundamental principle when handling this compound is the avoidance of direct contact and the generation of dust or aerosols.[4] This is achieved through a combination of engineering controls, administrative procedures, and the correct use of personal protective equipment.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical for minimizing exposure risks. The following table outlines the recommended PPE for handling this compound, based on the hazards identified for similar chemical structures.

PPE ComponentSpecifications and Rationale
Hand Protection Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are recommended for their resistance to a broad range of chemicals.[5] Always inspect gloves for any signs of degradation or perforation before use. For extended handling periods or when there is a high risk of splash, consider double-gloving.
Eye and Face Protection Safety glasses with side shields are the minimum requirement.[5] However, due to the risk of serious eye irritation, chemical safety goggles that provide a complete seal around the eyes are strongly recommended.[2][3][4] If there is a significant splash risk, a full-face shield should be worn in addition to safety goggles.[5][6]
Body Protection A standard laboratory coat is required to protect against incidental contact. For procedures with a higher potential for contamination, consider a disposable chemical-resistant gown or coveralls.[7]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of any dust or aerosols.[2][4][8] If a fume hood is not available or if there is a risk of generating significant dust, a NIOSH-approved respirator may be necessary.[9][10]
Operational Plan: A Step-by-Step Guide to Safe Handling

The following workflow is designed to guide researchers through the safe handling of this compound from receipt to disposal.

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS of Analogous Compounds Don PPE Don Appropriate PPE Review SDS->Don PPE Prepare Work Area Prepare Work Area in Fume Hood Don PPE->Prepare Work Area Weighing Weigh Compound in Fume Hood Prepare Work Area->Weighing Dissolving Dissolve in Appropriate Solvent Weighing->Dissolving Reaction Perform Reaction Dissolving->Reaction Decontaminate Decontaminate Glassware and Surfaces Reaction->Decontaminate Segregate Waste Segregate Halogenated Waste Decontaminate->Segregate Waste Doff PPE Doff PPE Correctly Segregate Waste->Doff PPE

Caption: A workflow diagram illustrating the key stages of safely handling this compound.

1. Preparation:

  • Review Safety Information: Before beginning any work, thoroughly review the safety data sheets of structurally similar compounds to understand the potential hazards.[1][2][3][11]

  • Don PPE: Put on all required personal protective equipment as outlined in the table above. Ensure a proper fit for all items.

  • Prepare Work Area: All handling of solid this compound should be performed within a certified chemical fume hood to control dust.[8] Ensure the work area is clean and uncluttered.

2. Handling:

  • Weighing: Carefully weigh the required amount of the compound within the fume hood. Use a spatula to handle the solid and avoid creating dust.

  • Dissolving: If the experimental procedure requires the compound to be in solution, add the solvent to the solid slowly to prevent splashing.

  • Reaction: Conduct all experimental procedures within the fume hood.

3. Cleanup:

  • Decontamination: Thoroughly decontaminate all glassware and surfaces that have come into contact with the compound.

  • Waste Disposal: Segregate all waste containing this compound into a clearly labeled "Halogenated Organic Waste" container.[12][13]

  • Doffing PPE: Remove PPE in a manner that avoids cross-contamination. Gloves should be removed first, followed by the lab coat, and finally eye protection. Wash hands thoroughly after removing all PPE.

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of this compound and any associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Key Disposal Principles:

  • Segregation is Mandatory: As a halogenated organic compound, all waste containing this substance must be collected in a designated, sealed, and clearly labeled "Halogenated Organic Waste" container.[12][13] Do not mix with non-halogenated waste.

  • No Sink Disposal: Under no circumstances should this compound or its solutions be disposed of down the drain.[13]

  • Follow Institutional Guidelines: Adhere to your institution's specific hazardous waste disposal procedures.

Waste Disposal Decision Tree Start Waste Generated Is it contaminated with this compound? Is it contaminated with this compound? Start->Is it contaminated with this compound? Halogenated Waste Place in 'Halogenated Organic Waste' Container Is it contaminated with this compound?->Halogenated Waste  Yes Non-Halogenated Waste Dispose according to standard lab procedures for non-halogenated waste Is it contaminated with this compound?->Non-Halogenated Waste   No

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-amino-3-(3,5-dichlorophenyl)propanoic Acid
Reactant of Route 2
Reactant of Route 2
3-amino-3-(3,5-dichlorophenyl)propanoic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.